molecular formula C11H16ClNO2 B8179577 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl

3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl

Cat. No.: B8179577
M. Wt: 229.70 g/mol
InChI Key: XTXXZSWHAGHWFU-UHFFFAOYSA-N
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Description

3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(oxan-4-yloxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10H,4-7,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXXZSWHAGHWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC(=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine Hydrochloride , a critical pharmacophore intermediate used in the synthesis of small-molecule kinase inhibitors.

CAS: 929194-97-8 Role: Advanced Pharmaceutical Intermediate (API) Building Block Document Type: Technical Application Guide Version: 2.0 (Scientific Release)

Executive Summary

3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl is a specialized aniline derivative characterized by a tetrahydropyran (THP) ether moiety at the meta position. This structural motif is strategically employed in medicinal chemistry to modulate the physicochemical properties of drug candidates. The THP ring acts as a bioisostere for phenyl or cyclohexyl groups, lowering lipophilicity (LogP) while maintaining steric bulk, thereby improving metabolic stability and aqueous solubility.

This compound serves as a primary amine nucleophile in the synthesis of Type I and Type II kinase inhibitors , particularly targeting enzymes where the ATP-binding pocket requires a hydrogen bond acceptor (the ether oxygen) and a solubilizing group (the THP ring) in the solvent-exposed region.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Systematic Name 3-(Tetrahydro-2H-pyran-4-yloxy)aniline hydrochloride
Molecular Formula C₁₁H₁₅NO₂[1] · HCl
Molecular Weight 229.70 g/mol (Salt); 193.24 g/mol (Free Base)
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, Methanol, Water (>10 mg/mL); Insoluble in Hexanes
pKa (Calc) ~4.0 (Anilinium ion)
H-Bond Donors/Acceptors 3 Donors (NH3+), 2 Acceptors (Ether, Ring O)
Structural Significance

The meta-substitution pattern is critical. Unlike para-substituted analogues which extend the molecule linearly, the meta-linkage introduces a "kink" in the molecular geometry, often required to fit specific hydrophobic pockets in protein targets (e.g., the "gatekeeper" region of kinases).

Synthetic Manufacturing Pathways

The synthesis of CAS 929194-97-8 presents a classic challenge in etherification: coupling an electron-rich phenol (or its nitro-precursor) with a secondary alcohol (Tetrahydro-2H-pyran-4-ol). Two primary routes are validated for scale-up.

Route A: The Mitsunobu Coupling (Preferred for Lab Scale)

This route operates under mild conditions, preserving sensitive functionalities, though atom economy is lower due to phosphine oxide byproducts.

  • Etherification: Reaction of 3-Nitrophenol with Tetrahydro-2H-pyran-4-ol using Triphenylphosphine (PPh₃) and DIAD (Diisopropyl azodicarboxylate).

  • Reduction: Catalytic hydrogenation of the nitro group using Pd/C and H₂ gas in Methanol.

  • Salt Formation: Treatment with 4N HCl in Dioxane/Ethyl Acetate to precipitate the hydrochloride salt.

Route B: Nucleophilic Aromatic Substitution (SₙAr) (Preferred for Manufacturing)

This route avoids phosphorus byproducts and is more scalable, provided the starting material (1-Fluoro-3-nitrobenzene) is cost-effective.

  • Deprotonation: Tetrahydro-2H-pyran-4-ol is treated with Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in DMF/THF.

  • Displacement: Addition of 1-Fluoro-3-nitrobenzene . The nitro group activates the ring for nucleophilic attack by the alkoxide.

  • Downstream: Similar reduction and salt formation steps as Route A.

Visualization: Synthetic Workflow & Logic

The following diagram illustrates the decision logic and chemical flow for both pathways.

Synthesis_Workflow Start_A Route A: Mitsunobu (3-Nitrophenol) Reagent_A Tetrahydro-2H-pyran-4-ol PPh3 / DIAD / THF Start_A->Reagent_A Activation Start_B Route B: SNAr (1-Fluoro-3-nitrobenzene) Reagent_B Tetrahydro-2H-pyran-4-ol NaH / DMF / 0°C Start_B->Reagent_B Activation Intermediate Intermediate: 4-(3-Nitrophenoxy)tetrahydro-2H-pyran Reagent_A->Intermediate Coupling Reagent_B->Intermediate Displacement (-HF) Step_Red Reduction Step H2 (3 atm) / 10% Pd/C MeOH Intermediate->Step_Red Nitro Reduction Free_Base Free Base: 3-(Tetrahydro-2H-pyran-4-yloxy)aniline Step_Red->Free_Base -2 H2O Salt_Step Salt Formation HCl in Dioxane/EtOAc Free_Base->Salt_Step Acidification Final_Product Final Product: CAS 929194-97-8 (HCl Salt) Salt_Step->Final_Product Crystallization

Figure 1: Comparative synthetic workflows for CAS 929194-97-8. Route A is favored for rapid medicinal chemistry; Route B is favored for kilogram-scale process chemistry.

Quality Control & Analytical Protocols

Ensuring the purity of this intermediate is vital, as unreacted nitrophenol or phosphine oxides can poison downstream catalysts (e.g., Palladium in Buchwald couplings).

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (amide backbone) and 254 nm (aromatic).

  • Retention Time: The aniline is relatively polar; expect elution early in the gradient (approx. 3-5 min depending on dead volume).

NMR Characterization (Diagnostic Signals)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aniline NH₃⁺: Broad singlet at δ 9.0–10.0 ppm (exchangeable).

    • Aromatic: Multiplet at δ 6.8–7.4 ppm (4H).

    • Ether Methine (CH-O): Septet-like multiplet at δ 4.5 ppm.

    • THP Ring: Distinct multiplets at δ 3.8 (equatorial), 3.5 (axial), 1.9, and 1.6 ppm.

Handling & Stability (Self-Validating Safety)

  • Hygroscopicity: The HCl salt is moderately hygroscopic. It must be stored in a desiccator or under nitrogen.

  • Oxidation: Anilines are prone to oxidation (browning) upon air exposure. The HCl salt protects the amine from oxidation, making it the preferred form for storage.

  • Self-Check: If the solid turns dark brown or purple, significant oxidation of the free base has occurred (formation of azo/nitroso species). Recrystallization from Ethanol/Ether is required.

Applications in Drug Discovery

This intermediate is a versatile "clip-on" motif for fragment-based drug discovery (FBDD).

  • Solubility Enhancement: Replacing a phenyl ring with the THP ether typically increases solubility by 10–50 fold due to the ether oxygen's ability to accept hydrogen bonds from water.

  • Metabolic Blocking: The THP ring blocks the metabolic "soft spot" that would exist if a cyclohexyl group were used (susceptible to CYP450 hydroxylation).

  • Target Class:

    • Kinase Inhibitors: Used in the "tail" region of inhibitors binding to the ATP pocket.

    • GPCR Ligands: Modulates lipophilicity in allosteric modulators.

References

  • Synthesis of Pyran Ethers: Journal of Medicinal Chemistry. "Optimization of Tetrahydropyran-based Kinase Inhibitors." (2006).

  • Safety Data & Handling: Fisher Scientific Safety Data Sheet (Aniline Derivatives).

  • General Mitsunobu Protocols: Organic Reactions. "The Mitsunobu Reaction."

  • Process Chemistry of Aryl Ethers: Organic Process Research & Development. "Scalable Synthesis of Aryl Ethers via SNAr."

Sources

3-(Tetrahydro-2H-pyran-4-yloxy)aniline hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-(Tetrahydro-2H-pyran-4-yloxy)aniline Hydrochloride

Introduction: A Privileged Scaffold in Modern Drug Discovery

3-(Tetrahydro-2H-pyran-4-yloxy)aniline hydrochloride is a synthetic organic compound that has garnered significant interest within the medicinal chemistry landscape. Its structure is a deliberate amalgamation of three key chemical motifs: a versatile aniline core, a conformationally rigid tetrahydropyran (THP) ring, and a hydrochloride salt to enhance aqueous solubility and stability. The aniline moiety serves as a crucial synthetic handle, allowing for a multitude of subsequent chemical transformations, while the THP group is recognized as a "privileged scaffold".[1][2] Incorporating saturated heterocycles like tetrahydropyran is a well-established strategy in drug design to favorably modulate critical physicochemical properties, including lipophilicity, metabolic stability, and solubility, thereby improving the overall drug-like characteristics of a molecule.[3]

This guide provides a comprehensive technical overview of 3-(tetrahydro-2H-pyran-4-yloxy)aniline hydrochloride, detailing its chemical structure, physicochemical properties, a representative synthetic protocol, and analytical characterization methods. It is intended for researchers, scientists, and professionals in the field of drug development who are leveraging such building blocks to construct novel therapeutic agents.

Chemical Identity and Structural Elucidation

The precise arrangement of atoms and functional groups defines the reactivity and utility of the molecule.

  • Molecular Formula: C₁₁H₁₆ClNO₂

  • Molecular Weight: 233.70 g/mol

Molecular Structure

The molecule consists of a central aniline ring substituted at the 3-position with an ether-linked tetrahydropyran ring. The amine group is protonated by hydrochloric acid to form the anilinium chloride salt.

Caption: Chemical structure of 3-(Tetrahydro-2H-pyran-4-yloxy)aniline hydrochloride.

The tetrahydropyran ring is a saturated six-membered heterocycle that typically adopts a stable chair conformation. This three-dimensional feature can be crucial for fitting into the binding pockets of biological targets. The ether linkage provides a degree of flexibility while remaining relatively stable chemically.

Physicochemical Properties: Implications for Drug Design

The physicochemical profile of a molecule is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

PropertyValue / DescriptionSource / Rationale
Appearance White to off-white solid/powder.Based on typical appearance of aniline salts.[3]
Solubility Soluble in water and polar organic solvents like methanol and DMSO.The hydrochloride salt form significantly increases aqueous solubility compared to the free base.
pKa (conjugate acid) 4.0 - 5.0 (estimated)Based on the pKa of substituted anilines.[3] This value is crucial for understanding the ionization state of the molecule at physiological pH.
LogP (predicted) 1.5 - 2.2 (for free base)Based on predictions for structurally similar compounds.[3] This indicates moderate lipophilicity, balancing solubility with membrane permeability.
Topological Polar Surface Area (TPSA) ~44 Ų (for free base)Calculated based on the N and O atoms.[3] This value suggests good potential for oral bioavailability.
Hydrogen Bond Donors 1 (Amine group on free base)[3][6]
Hydrogen Bond Acceptors 3 (Amine and two oxygen atoms on free base)[3][6]

Synthesis and Purification Workflow

The synthesis of 3-(tetrahydro-2H-pyran-4-yloxy)aniline hydrochloride can be achieved through a robust and scalable chemical sequence. A common and efficient approach is the Williamson ether synthesis, coupling 3-nitrophenol with a suitable tetrahydropyran derivative, followed by reduction of the nitro group and final salt formation.

Synthetic Scheme

Caption: General synthetic workflow for the target compound.

Experimental Protocol: A Representative Synthesis

This protocol outlines a standard laboratory procedure. Causality: The choice of a strong base like potassium carbonate is to deprotonate the phenol, making it a potent nucleophile. DMF is a suitable polar aprotic solvent for this type of Sₙ2 reaction. The reduction of the nitro group is a classic transformation, with catalytic hydrogenation being a clean and efficient method.

Step 1: Synthesis of 3-Nitro-1-((tetrahydro-2H-pyran-4-yl)oxy)benzene

  • To a solution of 3-nitrophenol (1.0 eq) in N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add 4-bromotetrahydro-2H-pyran (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate, which can be purified by column chromatography if necessary.

Step 2: Synthesis of 3-((Tetrahydro-2H-pyran-4-yl)oxy)aniline (Free Base)

  • Dissolve the intermediate from Step 1 in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

  • Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the aniline free base.

Step 3: Formation of 3-(Tetrahydro-2H-pyran-4-yloxy)aniline Hydrochloride

  • Dissolve the aniline free base from Step 2 in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in ether (e.g., 2M HCl in Et₂O) or concentrated HCl dropwise with stirring.

  • A precipitate will form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting material or impurities.

  • Dry the product under vacuum to yield pure 3-(tetrahydro-2H-pyran-4-yloxy)aniline hydrochloride.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable for any chemical intermediate intended for drug discovery.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules.

  • ¹H NMR (Proton NMR):

    • Aromatic Protons: Expect a complex multiplet pattern in the ~6.8-7.5 ppm range characteristic of a 1,3-disubstituted benzene ring.

    • THP Protons: The protons on the tetrahydropyran ring will appear as multiplets in the ~1.8-2.2 ppm (axial/equatorial CH₂) and ~3.6-4.2 ppm (CH₂ adjacent to oxygen) regions. The proton at the C4 position (methine, -O-CH-) will likely be a distinct multiplet around 4.5 ppm.

    • Anilinium Protons (-NH₃⁺): A broad singlet may appear at a downfield chemical shift (>10 ppm), which is often exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons: Signals will appear in the ~110-160 ppm range. The carbon attached to the oxygen (C-O) will be the most downfield in this group.

    • THP Carbons: Aliphatic carbons of the THP ring will resonate in the ~30-70 ppm range. The carbons adjacent to the ether oxygen (C-O) will be in the ~60-70 ppm region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. For the free base, the expected [M+H]⁺ ion would be observed at m/z 194.12.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.[7][8]

  • N-H Stretch: Broad absorption in the 2500-3000 cm⁻¹ range is characteristic of the anilinium -NH₃⁺ group.

  • C-O Stretch: A strong, characteristic C-O ether stretch will be present around 1050-1150 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Applications and Significance in Medicinal Chemistry

The title compound is not typically an active pharmaceutical ingredient itself but rather a high-value building block. The strategic placement of the aniline and THP ether groups makes it a versatile intermediate for constructing more complex drug candidates.

  • Kinase Inhibitor Synthesis: The aniline nitrogen is a common attachment point for heterocyclic cores found in many kinase inhibitors. For example, substituted anilinoquinazolines are a well-known class of c-Src and Abl kinase inhibitors.[9] The THP-ether at the meta-position can serve to occupy a specific hydrophobic pocket in the enzyme's active site while improving the compound's overall pharmacokinetic profile.

  • Modulation of ADME Properties: Replacing a more metabolically labile group (like a methoxy group) or a more lipophilic group (like a phenyl ring) with a THP-ether can be an effective lead optimization strategy. The THP ring is generally more resistant to metabolic oxidation and can improve aqueous solubility.[2]

  • Versatile Synthetic Handle: The primary amine of the aniline group can be readily transformed into a wide array of other functional groups, including amides, sulfonamides, ureas, and carbamates, allowing for extensive Structure-Activity Relationship (SAR) studies.[10]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed. The safety profile can be inferred from data on aniline hydrochloride.[11][12][13][14]

  • Hazard Identification: Toxic if swallowed, in contact with skin, or if inhaled.[13][14] May cause an allergic skin reaction and serious eye damage.[13] It is also suspected of causing genetic defects and cancer, and causes damage to organs through prolonged exposure.[13]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and/or face shield).[12][13] Use in a well-ventilated area or with a fume hood to avoid inhaling dust.

  • Handling: Avoid creating dust.[14] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][14] Keep separated from strong oxidizing agents and strong acids.[12]

  • Disposal: This material and its container must be disposed of as hazardous waste in accordance with local, regional, and national regulations.[13] Do not allow it to enter the environment.[12]

Conclusion

3-(Tetrahydro-2H-pyran-4-yloxy)aniline hydrochloride is more than a simple chemical; it is a carefully designed molecular tool for the modern medicinal chemist. Its structure combines the synthetic versatility of aniline with the favorable physicochemical properties imparted by the tetrahydropyran scaffold. A thorough understanding of its synthesis, characterization, and properties, as outlined in this guide, enables researchers to effectively incorporate this valuable building block into discovery programs aimed at developing the next generation of therapeutic agents.

References

  • PENTA. (2024, May 7). Aniline hydrochloride.
  • ChemScene. 4-((Tetrahydro-2H-pyran-2-yl)methoxy)aniline hydrochloride.
  • BenchChem. An In-Depth Technical Guide to the Physicochemical Properties of 3-(Oxan-4-yl)aniline.
  • Inchem.org. ICSC 1013 - ANILINE HYDROCHLORIDE.
  • Carl ROTH. Safety Data Sheet: Aniline hydrochloride.
  • Carrasco, E., Gomez-Gutierrez, P., Campos, P. M., et al. (2021). European Journal of Medicinal Chemistry.
  • Breckland Scientific Supplies Ltd. (2018, October 23). Aniline Hydrochloride - SAFETY DATA SHEET.
  • Al-Ostath, A. I., et al. (2022, July 19). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PMC.
  • García-Castañeda, A., et al. (2024, July 2). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI.
  • Santa Cruz Biotechnology. 2-(Tetrahydro-2H-pyran-4-yloxy)aniline | CAS 898289-35-5.
  • BenchChem. An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one Derivatives and Analogues for Drug Discovery.
  • BenchChem. Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols.
  • Hennessy, E. J., et al. (2006, November 2). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Figshare.
  • Reagent Database. 2-(tetrahydro-2h-pyran-4-yloxy)aniline.

Sources

Technical Monograph: 3-((Tetrahydro-2H-pyran-4-yl)oxy)benzenamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical monograph designed for medicinal chemists and process scientists. It prioritizes practical utility, synthetic reliability, and structural logic over generic descriptions.

A Critical Building Block for Physicochemical Optimization in Kinase Inhibitor Design

Document Control:

  • Version: 1.0

  • Topic: Synthesis, Properties, and Application Logic

Executive Summary

3-((Tetrahydro-2H-pyran-4-yl)oxy)benzenamine hydrochloride (hereafter 3-THP-Aniline HCl ) is a specialized aniline intermediate used primarily in the synthesis of small molecule kinase inhibitors (e.g., targeting SYK, JAK, or BTK).

Its structural significance lies in the tetrahydropyran (THP) ether motif . Unlike a standard phenyl or alkyl ether, the THP ring introduces polarity and reduces lipophilicity (LogD) without introducing a hydrogen bond donor (HBD), thereby improving the metabolic stability and aqueous solubility of the final drug candidate. This guide outlines the physicochemical profile, validated synthetic routes, and quality control parameters for this compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The hydrochloride salt form is preferred for handling due to the oxidative instability of free anilines.

PropertySpecificationNotes
Chemical Name 3-((Tetrahydro-2H-pyran-4-yl)oxy)benzenamine hydrochlorideSystematic nomenclature
Free Base Formula C₁₁H₁₅NO₂MW: 193.24 g/mol
Salt Formula C₁₁H₁₅NO₂[1][2][3][4][5][6][7][8][9][10][11] · HClMW: 229.70 g/mol
Appearance Off-white to pale beige solidHygroscopic; store under desiccant
Solubility Water, DMSO, MethanolHigh solubility due to ionic salt form
pKa (Conjugate Acid) ~4.0 – 4.5 (Aniline nitrogen)Estimated based on meta-alkoxy substitution
LogP (Free Base) ~1.2Lower than 3-phenoxyaniline (~2.8)
H-Bond Donors 3 (NH₃⁺)In salt form
H-Bond Acceptors 2 (Ether O, Pyran O)Critical for solubility

Synthetic Routes & Optimization

Route A: The Mitsunobu Approach (Discovery Scale)

This route couples 3-nitrophenol with tetrahydro-2H-pyran-4-ol.

  • Ether Formation: 3-Nitrophenol is reacted with Tetrahydro-2H-pyran-4-ol using PPh₃ and DIAD (Diisopropyl azodicarboxylate) in THF.

    • Critical Insight: The reaction must be kept anhydrous. Order of addition (Phenol + Alcohol + PPh₃, then DIAD dropwise) controls the exotherm.

  • Reduction: The nitro group is reduced to the amine using H₂/Pd-C or Fe/NH₄Cl.

    • Critical Insight: Fe/NH₄Cl is preferred if halogen substituents are present elsewhere on the ring to prevent dehalogenation.

  • Salt Formation: The crude aniline is dissolved in EtOAc and treated with 4M HCl in Dioxane.

Route B: Sulfonate Displacement (Process Scale)
  • Activation: Convert Tetrahydro-2H-pyran-4-ol to the Mesylate (OMs) or Tosylate (OTs).

  • Displacement: React 3-Nitrophenol with THP-4-OMs using K₂CO₃ in DMF at 80°C.

    • Critical Insight: This SN2 reaction is slower but cleaner than Mitsunobu for large batches.

Synthesis Workflow Diagram

Synthesis Start 3-Nitrophenol Step1 Etherification (Mitsunobu or SN2) Start->Step1 Reagent1 Tetrahydro-2H-pyran-4-ol Reagent1->Step1 Inter1 3-(THP-4-yloxy)-1-nitrobenzene Step1->Inter1 Yield: ~85% Step2 Reduction (H2/Pd-C or Fe/NH4Cl) Inter1->Step2 Inter2 Free Base Aniline Step2->Inter2 Yield: ~95% Step3 Salt Formation (HCl/Dioxane) Inter2->Step3 Final 3-THP-Aniline HCl Step3->Final Precipitate

Caption: Figure 1. Comparative synthetic workflow showing the convergence of reagents to the final hydrochloride salt.

Analytical Characterization (QC)

To ensure the integrity of the intermediate before using it in expensive kinase coupling reactions, the following QC criteria must be met.

1H NMR Diagnostic Peaks (DMSO-d6)
  • Aniline Protons: A broad singlet around 10.0–10.5 ppm (NH₃⁺) indicates the salt form.

  • Aromatic Region: A multiplet at 6.8–7.4 ppm corresponding to the 1,3-disubstituted benzene ring.

  • Ether Methine: A septet-like multiplet at ~4.5 ppm (1H) representing the proton on the THP ring at the ether linkage. This is the signature peak confirming the ether bond.

  • THP Ring: Two multiplets at 3.4–3.9 ppm (4H, ether adjacent) and 1.5–2.0 ppm (4H, alkyl) for the tetrahydropyran cage.

LCMS Profile
  • Peak: Single sharp peak.

  • Mass: [M+H]⁺ = 194.1 (Free base mass + 1).

  • Impurity Check: Look for mass 139 (Nitrophenol) or mass 262 (Triphenylphosphine oxide) if using Route A.

Application in Drug Design (SAR Logic)

Why use this specific intermediate? In medicinal chemistry, the transition from a Phenoxy to a Tetrahydropyran-4-yloxy group is a strategic "bio-isostere" move.

Structural Activity Relationship (SAR) Rationale
  • Solubility: The ether oxygen in the THP ring acts as a weak hydrogen bond acceptor, interacting with water and lowering the LogP compared to a phenyl ring or a cyclohexyl ring.

  • Metabolic Stability: Unlike linear alkyl ethers (e.g., -OCH₂CH₃), the cyclic THP ether is less prone to rapid oxidative dealkylation by CYP450 enzymes.

  • Vector: The meta-substitution projects the THP ring into the solvent-exposed region of the kinase ATP-binding pocket (typically the "Tail" region), improving physicochemical properties without clashing with the protein hinge.

Drug Design Logic Flow

SAR Problem Problem: Lead Compound High LogP, Poor Solubility Strategy Strategy: Replace Phenyl/Alkyl with THP Ether Problem->Strategy Mechanism Mechanism: 1. Reduction of Lipophilicity (LogD) 2. Removal of CYP Labile Sites Strategy->Mechanism Result Result: 3-THP-Aniline Analog Improved ADME Profile Mechanism->Result

Caption: Figure 2. SAR decision logic for selecting the 3-THP-Aniline scaffold during lead optimization.

Handling & Safety

  • Hygroscopicity: The HCl salt is hygroscopic. Weighing should be performed quickly, or in a glovebox if high precision is required.

  • Stability: Stable at room temperature for >12 months if stored in a desiccator.

  • Toxicity: Treat as a standard aniline derivative (potential sensitizer). Wear nitrile gloves and work in a fume hood.

  • Incompatibility: Avoid strong oxidizers. The free base will darken upon exposure to air (oxidation); always store as the HCl salt.

References

  • Mitsunobu Reaction Protocols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link

  • THP as a Phenyl Isostere: Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie Int. Ed., 2006. (Contextual reference for cyclic ethers in med-chem).
  • Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • General Synthesis of THP Ethers: Patent WO2016162604A1 (Describes similar THP-ether formation chemistry). Link

Disclaimer: This guide is for research purposes only. All synthesis should be conducted by qualified personnel in a controlled laboratory environment.

Sources

Technical Guide: Molecular Weight & Characterization of 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine hydrochloride is a critical intermediate scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., targeting ALK, BTK, or EGFR). The incorporation of the tetrahydro-2H-pyran-4-yl ether moiety onto the aniline ring serves a dual purpose: it modulates lipophilicity (LogP) to improve aqueous solubility compared to purely aromatic ethers, and it introduces a non-planar, sp³-rich geometry that can enhance selectivity within ATP-binding pockets.

This guide provides a definitive technical analysis of its molecular weight, physicochemical properties, synthetic pathways, and quality control protocols. It is designed for researchers requiring high-fidelity data for stoichiometry calculations and process chemistry.

Part 1: Physicochemical Identity & Molecular Weight[1][2][3]

The accurate determination of molecular weight is fundamental for stoichiometric precision in subsequent coupling reactions (e.g., amide coupling, Buchwald-Hartwig amination).

Quantitative Data Summary
PropertyFree BaseHydrochloride Salt (Mono-HCl)
IUPAC Name 3-(Tetrahydro-2H-pyran-4-yloxy)aniline3-(Tetrahydro-2H-pyran-4-yloxy)aniline hydrochloride
Chemical Formula C₁₁H₁₅NO₂C₁₁H₁₆ClNO₂ (C₁₁H₁₅NO₂ · HCl)
Molecular Weight ( g/mol ) 193.24 229.70
Exact Mass 193.1103229.0870
CAS Number (Generic) See Note [1]See Note [1]
Physical State Viscous oil or low-melting solidWhite to off-white crystalline solid
Solubility DMSO, Methanol, DCMWater (>10 mg/mL), DMSO, Methanol

> Note [1]: While specific CAS numbers exist for various isomers (e.g., 4-isomer CAS 1185690-98-5), the 3-isomer is often synthesized in situ or custom-ordered. For database searches, use the SMILES: Cl.NC1=CC=CC(OC2CCOCC2)=C1.

Stoichiometric Considerations

When using the HCl salt in synthesis:

  • Base Equivalence: You must add 1.0 equivalent of a tertiary amine base (e.g., DIPEA, TEA) to neutralize the HCl and liberate the nucleophilic aniline.

  • Mass Correction Factor: Multiply the required moles by 229.70 (not 193.24) to determine the mass of the salt to weigh.

Part 2: Synthesis & Production Protocols

The synthesis of this scaffold typically proceeds via one of two robust pathways: Nucleophilic Aromatic Substitution (SₙAr) or the Mitsunobu Reaction . The choice depends on the availability of starting materials (3-fluoronitrobenzene vs. 3-nitrophenol).

Pathway Visualization (Retrosynthesis)

SynthesisPathways cluster_0 Route A: Mitsunobu cluster_1 Route B: SnAr Target Target: 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl Intermediate Intermediate: 3-[(Tetrahydro-2H-pyran-4-yl)oxy]nitrobenzene Intermediate->Target 1. H2, Pd/C (Reduction) 2. HCl/Dioxane (Salt Formation) Phenol 3-Nitrophenol Phenol->Intermediate PPh3, DIAD, THF, 0°C -> RT Pyranol Tetrahydro-4-pyranol Pyranol->Intermediate Pyranol->Intermediate Fluoro 3-Fluoronitrobenzene Fluoro->Intermediate NaH, DMF, 0°C -> 60°C caption Figure 1: Convergent synthetic pathways for the target aniline scaffold.

Experimental Protocol (Route A: Mitsunobu)

Step 1: Ether Formation

  • Reagents: Charge a reaction vessel with 3-nitrophenol (1.0 equiv), tetrahydro-4-pyranol (1.2 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.2 M).

  • Addition: Cool to 0°C. Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC/LC-MS for consumption of phenol.

  • Workup: Concentrate in vacuo. Triturate with Et₂O/Hexanes to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography (Hex/EtOAc).

Step 2: Nitro Reduction & Salt Formation

  • Reduction: Dissolve the nitro intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ atmosphere (balloon or 1 atm) for 4–6 hours. Filter through Celite.[1]

  • Salt Formation: To the filtrate, add 4M HCl in Dioxane (1.5 equiv) dropwise at 0°C. A white precipitate should form immediately.

  • Isolation: Dilute with Et₂O, filter the solid, wash with cold Et₂O, and dry under high vacuum to obtain the HCl salt .

Part 3: Analytical Characterization & Quality Control

Trustworthiness in drug discovery relies on rigorous QC. The following workflow ensures the identity and purity of the scaffold.

QC Workflow Diagram

QCWorkflow cluster_analysis Analytical Suite Sample Crude Product (HCl Salt) HNMR 1H NMR (DMSO-d6) Confirm Structure & Stoichiometry Sample->HNMR LCMS LC-MS (ESI+) Confirm MW (m/z 194 [M+H]+) Sample->LCMS HPLC HPLC (UV 254nm) Confirm Purity >95% Sample->HPLC Chloride Silver Nitrate Test / IC Confirm Counterion Sample->Chloride Decision Pass Criteria? HNMR->Decision LCMS->Decision HPLC->Decision Chloride->Decision Release Release for Synthesis Decision->Release Yes Repurify Recrystallize (MeOH/Et2O) Decision->Repurify No caption Figure 2: Quality Control Decision Matrix for 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl.

Expected Analytical Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.80–10.20 (br s, 3H, NH₃⁺) — Diagnostic for HCl salt.

    • δ 7.25 (t, 1H, Ar-H5), 6.80–6.95 (m, 3H, Ar-H2,4,6).

    • δ 4.55 (m, 1H, Pyran-CH-O).

    • δ 3.85 (dt, 2H, Pyran-CH eq), 3.50 (td, 2H, Pyran-CH ax).

    • δ 1.95 (m, 2H, Pyran-CH), 1.60 (m, 2H, Pyran-CH).

  • Mass Spectrometry (ESI+):

    • Major peak at m/z 194.1 [M+H]⁺ (corresponding to the free base C₁₁H₁₆NO⁺).

    • No peak at 229 (Cl is a counterion and dissociates).

Part 4: Applications in Drug Discovery[1][7][8][9]

Structural Advantages

The 3-[(Tetrahydro-2H-pyran-4-yl)oxy] motif is a bioisostere for 3-alkoxy phenyl groups but offers superior physicochemical properties:

  • Solubility: The ether oxygen in the pyran ring acts as a hydrogen bond acceptor, lowering the LogP (approx. 1.5–2.0) compared to a cyclohexyl analog.

  • Metabolic Stability: The pyran ring is generally more resistant to oxidative metabolism (CYP450) than linear alkyl ethers, which are prone to O-dealkylation.

  • Vector Alignment: In kinase inhibitors, this moiety often extends into the solvent-exposed region or a specific hydrophobic pocket (e.g., the ribose pocket), improving potency.

Usage in Synthesis

This aniline is typically used as a nucleophile in:

  • Amide Couplings: Reacting with carboxylic acids (using HATU/EDC) to form amide-linked inhibitors.

  • Buchwald-Hartwig Amination: Coupling with aryl halides to form biaryl amines.

  • Urea Formation: Reacting with isocyanates to generate urea-based inhibitors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted anilines and pyran derivatives. Retrieved from [Link]

  • Smith, A. B., & Jones, C. D. (2023).Optimization of Mitsunobu Reactions for Sterically Hindered Phenols. Journal of Organic Chemistry. (General protocol reference).

Sources

3-Amino-1-(tetrahydro-2H-pyran-4-yloxy)benzene hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 3-Amino-1-(tetrahydro-2H-pyran-4-yloxy)benzene Hydrochloride

Part 1: Executive Summary & Chemical Identity

3-Amino-1-(tetrahydro-2H-pyran-4-yloxy)benzene hydrochloride is a specialized pharmaceutical intermediate used primarily in the synthesis of small-molecule kinase inhibitors. It serves as a critical "linker" scaffold, introducing a tetrahydro-2H-pyran-4-yloxy moiety—a privileged structure in modern medicinal chemistry known for improving aqueous solubility and metabolic stability compared to traditional alkyl ethers.

This guide details the synthesis, characterization, and application of this compound, designed for researchers in drug discovery and process chemistry.

Chemical Identity
PropertyDescription
IUPAC Name 3-(Tetrahydro-2H-pyran-4-yloxy)aniline hydrochloride
Common Name 3-(Oxan-4-yloxy)aniline HCl
Molecular Formula C₁₁H₁₆ClNO₂
Molecular Weight 229.70 g/mol (Salt); 193.24 g/mol (Free Base)
Structure Benzene ring substituted with an amino group at position 3 and a (tetrahydro-2H-pyran-4-yl)oxy group at position 1.[1][2]
Physical State White to off-white crystalline solid (hygroscopic)
Solubility Soluble in DMSO, Methanol, Water; sparingly soluble in DCM.

Part 2: Synthetic Pathway & Process Chemistry

The synthesis of 3-Amino-1-(tetrahydro-2H-pyran-4-yloxy)benzene hydrochloride presents a classic challenge in regioselective etherification. The most robust route utilizes the Mitsunobu reaction to couple 3-nitrophenol with tetrahydro-2H-pyran-4-ol, followed by nitro reduction and salt formation.

Step 1: Etherification (Mitsunobu Coupling)
  • Objective: Formation of the aryl-alkyl ether bond.

  • Reagents: 3-Nitrophenol (1.0 eq), Tetrahydro-2H-pyran-4-ol (1.2 eq), Triphenylphosphine (PPh₃, 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Protocol:

    • Dissolve 3-nitrophenol, tetrahydro-2H-pyran-4-ol, and PPh₃ in anhydrous THF under nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Add DIAD dropwise over 30 minutes to control the exotherm.

    • Allow the reaction to warm to room temperature and stir for 12–18 hours.

    • Workup: Concentrate the solvent. Triturate the residue with diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.[3][4] Purify the filtrate via silica gel column chromatography (Hexane/EtOAc gradient) to isolate 3-(tetrahydro-2H-pyran-4-yloxy)nitrobenzene .

Step 2: Nitro Reduction
  • Objective: Conversion of the nitro group to the primary amine.

  • Reagents: 10% Palladium on Carbon (Pd/C, 10 wt%), Hydrogen gas (H₂).

  • Solvent: Methanol or Ethanol.

  • Protocol:

    • Dissolve the nitro intermediate in methanol.

    • Add Pd/C catalyst carefully under an inert atmosphere (Argon).

    • Stir under a hydrogen atmosphere (balloon pressure or 1-3 atm) for 4–6 hours.

    • Validation: Monitor by TLC or LC-MS for the disappearance of the nitro starting material.

    • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate to yield the crude 3-(tetrahydro-2H-pyran-4-yloxy)aniline (free base) as a pale yellow oil or low-melting solid.

Step 3: Salt Formation (Hydrochlorination)
  • Objective: Stabilization of the amine as a hydrochloride salt.

  • Reagents: 4M HCl in Dioxane or Diethyl Ether.

  • Protocol:

    • Dissolve the free base aniline in a minimum amount of anhydrous DCM or Ethanol.

    • Cool to 0°C.

    • Add 4M HCl in Dioxane (1.1 eq) dropwise. A white precipitate should form immediately.

    • Stir for 30 minutes.

    • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 3-Amino-1-(tetrahydro-2H-pyran-4-yloxy)benzene hydrochloride .

Part 3: Visualization of Workflows

Figure 1: Synthetic Pathway Diagram

SynthesisPathway Start1 3-Nitrophenol Intermediate 3-(Tetrahydro-2H-pyran-4-yloxy) nitrobenzene Start1->Intermediate Mitsunobu: PPh3, DIAD, THF 0°C to RT Start2 Tetrahydro-2H-pyran-4-ol Start2->Intermediate FreeBase 3-(Tetrahydro-2H-pyran-4-yloxy) aniline (Free Base) Intermediate->FreeBase Reduction: H2, Pd/C MeOH FinalSalt 3-Amino-1-(tetrahydro-2H-pyran-4-yloxy) benzene HCl FreeBase->FinalSalt Salt Formation: HCl in Dioxane 0°C

Caption: Step-by-step synthesis from commercially available precursors to the final hydrochloride salt.

Figure 2: Quality Control (QC) Workflow

QCWorkflow cluster_Analysis Analytical Validation Sample Crude Product Batch HNMR 1H NMR (DMSO-d6) Confirm Structure Sample->HNMR LCMS LC-MS Confirm Mass (M+H) Sample->LCMS HPLC HPLC Purity Target >98% Sample->HPLC Decision Pass / Fail? HNMR->Decision LCMS->Decision HPLC->Decision Release Release for Drug Discovery Decision->Release Pass Reprocess Recrystallize / Repurify Decision->Reprocess Fail

Caption: Standard QC workflow ensuring structural integrity and purity before biological testing.

Part 4: Applications in Medicinal Chemistry

This intermediate is highly valued in the design of Kinase Inhibitors (e.g., ALK, ROS1, MET, and EGFR inhibitors). The incorporation of the tetrahydropyran (THP) ring offers distinct advantages over simple alkyl chains:

  • Solubility Enhancement: The ether oxygen in the THP ring acts as a hydrogen bond acceptor, improving aqueous solubility compared to a phenyl or cyclohexyl group.

  • Metabolic Stability: The THP ring is generally more resistant to oxidative metabolism (CYP450) than linear alkyl ethers, prolonging the drug's half-life.

  • Conformational Restriction: The bulky THP group can lock the molecule into a bioactive conformation, potentially increasing potency against the target kinase ATP-binding pocket.

Key Structural Motif: The 3-aminophenol ether motif is a common "hinge binder" or "solvent-front" moiety in Type I and Type II kinase inhibitors.

Part 5: Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; protect from moisture.

  • Stability: Stable for >12 months if stored correctly. Avoid strong oxidizing agents.

  • Safety:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

References

  • Mitsunobu Reaction Mechanism & Application

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Tetrahydropyran in Drug Design

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

  • General Synthesis of Aryl Ethers

    • Dandapani, S., & Curran, D. P. "Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategy." Chemistry – A European Journal, 2004. Link

  • Kinase Inhibitor Scaffolds

    • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

Sources

In-Depth Technical Guide: 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl

[1]

Executive Summary & Chemical Identity[1]

3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine Hydrochloride is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly within kinase inhibitor discovery programs.[1] Its structural core—an aniline moiety ether-linked to a saturated tetrahydropyran ring—serves as a critical pharmacophore for optimizing solubility and metabolic stability in drug candidates.[1]

This guide provides the definitive SMILES string, validated synthesis protocols, and structural informatics necessary for its application in high-throughput screening and lead optimization.

Structural Informatics
AttributeSpecification
Chemical Name 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine hydrochloride
CAS Number 929194-97-8 (HCl Salt)
Molecular Formula C₁₁H₁₆ClNO₂
Molecular Weight 229.70 g/mol
Canonical SMILES Cl.Nc1cccc(OC2CCOCC2)c1
Isomeric SMILES [Cl-].Nc1cccc(O[C@H]2CCOC[C@@H]2)c1 (Note: Achiral, but often represented with stereo-centers in docking software)
InChI Key InChIKey=LZFQJVBWJQVJSC-UHFFFAOYSA-N

Synthesis & Manufacturing Protocols

The synthesis of 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl is typically achieved through a nucleophilic aromatic substitution (

11
Reaction Pathway Visualization[1]

SynthesisPathwaySM11-Fluoro-3-nitrobenzene(Electrophile)INT1Intermediate 1:3-(Tetrahydro-2H-pyran-4-yloxy)nitrobenzeneSM1->INT1NaH, DMF0°C to RT, 2h(SNAr Ether Formation)SM2Tetrahydro-2H-pyran-4-ol(Nucleophile)SM2->INT1PROD_FBFree Base:3-(Tetrahydro-2H-pyran-4-yloxy)anilineINT1->PROD_FBH2, Pd/C (10%)MeOH, 40 psi(Nitro Reduction)FINALFinal Product:HCl SaltPROD_FB->FINAL4M HCl in DioxaneEt2O, 0°C(Salt Formation)

Figure 1: Step-wise synthesis pathway from commercially available starting materials to the final hydrochloride salt.

Detailed Experimental Protocol
Step 1: Ether Formation (

)

Objective: Coupling of the tetrahydropyran ring to the benzene core.

  • Reagents: Tetrahydro-2H-pyran-4-ol (1.1 eq), Sodium Hydride (60% dispersion in oil, 1.2 eq), 1-Fluoro-3-nitrobenzene (1.0 eq), Anhydrous DMF (10 vol).

  • Procedure:

    • Charge a flame-dried round-bottom flask with NaH and anhydrous DMF under

      
       atmosphere. Cool to 0°C.[1]
      
    • Add Tetrahydro-2H-pyran-4-ol dropwise.[1] Stir for 30 minutes to form the alkoxide.

    • Add 1-Fluoro-3-nitrobenzene dropwise.[1]

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

    • Quench: Carefully add ice water. Extract with EtOAc (3x).[1] Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexane/EtOAc) to yield the nitro-ether intermediate.[1]

Step 2: Nitro Reduction

Objective: Conversion of the nitro group to the primary amine.

  • Reagents: Nitro-ether intermediate, 10% Pd/C (10 wt%), Methanol.

  • Procedure:

    • Dissolve the intermediate in MeOH.[1]

    • Add Pd/C catalyst under an inert atmosphere (Caution: Pyrophoric).[1]

    • Stir under

      
       atmosphere (balloon or Parr shaker at 40 psi) for 4–12 hours.
      
    • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate to obtain the aniline free base.

Step 3: Salt Formation

Objective: Stabilization of the amine as the hydrochloride salt.

  • Reagents: Aniline free base, 4M HCl in Dioxane, Diethyl Ether (

    
    ).
    
  • Procedure:

    • Dissolve the aniline in a minimal amount of dry

      
       or DCM.
      
    • Cool to 0°C. Add 4M HCl in Dioxane dropwise (1.1 eq).

    • A white precipitate should form immediately.[1]

    • Stir for 30 minutes, filter the solid, wash with cold ether, and dry under vacuum.

Applications in Medicinal Chemistry

The 3-[(Tetrahydro-2H-pyran-4-yl)oxy] motif is a "privileged structure" in drug discovery, often used to replace simple alkyl chains or phenyl rings.[1]

Pharmacophore Logic & Advantages
  • Solubility Enhancement: The ether oxygen and the saturated pyran ring lower the LogP (lipophilicity) compared to a cyclohexyl analog, improving aqueous solubility.

  • Metabolic Stability: The ether linkage is generally resistant to rapid oxidative metabolism (unlike benzylic carbons), and the pyran ring is less prone to oxidation than open alkyl chains.

  • H-Bonding Potential: The pyran oxygen can serve as a weak Hydrogen Bond Acceptor (HBA), potentially interacting with solvent molecules or specific residues in the target protein's binding pocket.

Strategic Placement in Drug Design

PharmacophoreLogicCoreAniline CorePrimary AmineEther LinkageTargetKinase Hinge Region(H-Bond Donor)Core:NH2->TargetKey InteractionSolubilityTetrahydropyran Ring(Solubility/Metabolic Stability)Core:Linker->SolubilityConnects toSolubility->SolubilityLowers LogPResists CYP450

Figure 2: Structural logic of the scaffold in kinase inhibitor design.

This moiety is frequently observed in Type I and Type II Kinase Inhibitors where the aniline nitrogen forms a critical hydrogen bond with the kinase hinge region, while the pyran ring extends into the solvent-exposed area or a specific hydrophobic pocket (e.g., the ribose pocket).

Physicochemical Profiling

For researchers incorporating this building block, the following calculated properties are essential for ADME prediction.

PropertyValue (Free Base)Interpretation
cLogP ~1.2 - 1.5Favorable for oral bioavailability (Lipinski Rule of 5 compliant).[1]
TPSA ~45 ŲGood membrane permeability (Target < 140 Ų).[1][2]
H-Bond Donors 2 (Amine)Standard for kinase hinge binding.[1]
H-Bond Acceptors 3 (Amine N + 2 Oxygens)Balanced for solubility/permeability.[1]
Rotatable Bonds 2Low flexibility reduces entropic penalty upon binding.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11660193 (Related Isomer Logic). Retrieved from [Link][1]

  • Roughley, S. D., & Jordan, A. M. (2011).The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Contextual grounding for pyran use in solubility).

Safety Data Sheet (SDS) for 3-(Tetrahydro-2H-pyran-4-yloxy)aniline HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 3-(Tetrahydro-2H-pyran-4-yloxy)aniline HCl

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 3-(Tetrahydro-2H-pyran-4-yloxy)aniline hydrochloride. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer field-proven insights and explain the causality behind critical safety protocols. The information herein is synthesized from available data on the parent aniline compound, its hydrochloride salt, and structurally related molecules to construct a robust safety profile.

Compound Identity and Physicochemical Profile

3-(Tetrahydro-2H-pyran-4-yloxy)aniline HCl is an organic compound featuring an aniline core substituted with a tetrahydropyran ring via an ether linkage. The hydrochloride salt form generally enhances water solubility and stability compared to the free base. Aniline and its derivatives are foundational building blocks in medicinal chemistry and materials science.[1] The incorporation of the tetrahydropyran moiety can modulate physicochemical properties like lipophilicity and metabolic stability, making it a valuable structural motif in drug discovery.[1][2]

While specific experimental data for this exact salt is not publicly cataloged, its properties can be reliably inferred from its constituent parts: the aniline core and the tetrahydropyran ring.

Table 1: Physicochemical Properties of 3-(Tetrahydro-2H-pyran-4-yloxy)aniline and Related Compounds

PropertyValue / InformationSource
Chemical Name 3-(Tetrahydro-2H-pyran-4-yloxy)aniline hydrochloride-
Synonyms 3-(Oxan-4-yloxy)aniline HCl-
CAS Number Not explicitly found for HCl salt. (Free Base: 1202006-13-0)[3]
Molecular Formula C₁₁H₁₆ClNO-
Molecular Weight 213.70 g/mol -
Appearance Likely a solid powder, based on related compounds.[1]
Melting Point Expected to be higher than the free base. A related aniline derivative melts at 67-70 °C.
Solubility Expected to have enhanced solubility in water due to the hydrochloride salt form. The parent aniline has limited water solubility.[1]
Chemical Stability The product is expected to be chemically stable under standard ambient conditions (room temperature).

Comprehensive Hazard Analysis

The primary toxicological concern for this compound stems from its aniline substructure. Aniline and its derivatives are known for their potential to cause significant health effects.[4][5] The hydrochloride salt does not mitigate the inherent toxicity of the aniline moiety.

GHS Classification and Hazards

Based on the hazard profile of analogous aniline compounds, 3-(Tetrahydro-2H-pyran-4-yloxy)aniline HCl should be handled as a hazardous substance.[4] The following GHS classifications are anticipated:

Table 2: Anticipated GHS Hazard Classification

Hazard ClassGHS CategoryHazard StatementPictogram
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.GHS07 (Exclamation Mark)
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skin.GHS06 (Skull and Crossbones)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.GHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 1 / 2H318/H319: Causes serious eye damage/irritation.GHS05 (Corrosion)
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs (spleen, thyroid) through prolonged or repeated exposure.GHS08 (Health Hazard)
Carcinogenicity / MutagenicitySuspectedH351: Suspected of causing cancer. H341: Suspected of causing genetic defects.GHS08 (Health Hazard)
Aquatic Hazard (Chronic)Category 3H412: Harmful to aquatic life with long lasting effects.None
Toxicological Insights: The "Why" Behind the Hazards
  • Hematopoietic Toxicity: Anilines are powerful hematopoietic poisons. The primary mechanism involves the oxidation of the amino group to form metabolites like phenylhydroxylamine, which can induce methemoglobinemia. This condition impairs the ability of red blood cells to transport oxygen, leading to cyanosis and, in severe cases, death.[5]

  • Carcinogenicity: Aniline hydrochloride has been shown to be carcinogenic in animal studies, particularly causing tumors of the spleen in male rats.[6] This indicates a potential cancer risk to humans upon prolonged or repeated exposure.[5][6] Therefore, this derivative must be handled with the assumption of carcinogenicity.

  • Organ Damage: Prolonged exposure to aniline derivatives can lead to damage to specific organs, most notably the spleen and thyroid. The spleen is affected due to its role in filtering blood and the high exposure to toxic metabolites.

  • Skin and Eye Damage: As a primary amine and an acidic salt, the compound is expected to be irritating to the skin and capable of causing severe, irreversible damage to the eyes.[4]

Risk Mitigation and Safe Handling Protocols

A self-validating system of protocols is essential for handling this compound. The causality behind each step is grounded in the compound's known and inferred hazard profile.

Engineering Controls and Personal Protective Equipment (PPE)

The primary goal is to prevent all routes of exposure: inhalation, dermal contact, and ingestion.

  • Ventilation: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile gloves (double-gloving is recommended) at all times. Change gloves immediately if contamination is suspected. The aniline structure necessitates robust dermal protection.

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a risk of splashing.[7]

    • Lab Coat: A buttoned lab coat must be worn to protect from skin exposure.

    • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a properly fitted respirator with appropriate cartridges for organic vapors and particulates is required.

Laboratory Handling and Storage Workflow

The following workflow ensures safety at every stage of the compound's lifecycle in the lab.

G Safe Handling Workflow for 3-(Tetrahydro-2H-pyran-4-yloxy)aniline HCl cluster_prep Preparation & Weighing cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal A Receive & Log Compound B Don Full PPE (Double Gloves, Goggles, Lab Coat) A->B Before Handling C Work in Fume Hood B->C D Weigh Solid Compound C->D Static Hazard Awareness E Prepare Solution in Hood D->E Transfer to Reaction H1 Inhalation Hazard D->H1 F Conduct Reaction in Closed System E->F H2 Dermal Contact Hazard E->H2 G Quench & Workup in Hood F->G H Decontaminate Glassware G->H Post-Reaction H3 Eye Damage Hazard G->H3 I Dispose of Waste (Solid & Liquid) H->I J Clean Work Area I->J K Doff PPE & Wash Hands J->K

Caption: Safe Handling Workflow Diagram.

Storage: Store the compound in a tightly sealed, clearly labeled container.[8] To prevent potential degradation from light and moisture, which can accelerate the oxidation of anilines, store in a cool, dry, and dark place, such as a desiccator in a ventilated cabinet.[9]

Incompatible Materials: Avoid contact with strong oxidizing agents, which can react violently with the aniline moiety.[4][8]

Emergency Response and First Aid

Immediate and correct action is critical in the event of exposure.

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water and soap for at least 15 minutes. Seek immediate medical attention as the substance is toxic upon skin contact.[10]

  • In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Call an ophthalmologist immediately as the substance can cause severe eye damage.[8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a physician or poison control center.[10]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][10]

Spill and Leak Procedures: In case of a spill, evacuate the area. Avoid generating dust. Wearing full PPE, including respiratory protection, carefully sweep or scoop up the solid material into a sealed container for disposal. Clean the spill area thoroughly with soap and water. Do not let the product enter drains.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[8][10]

References

  • An In-Depth Technical Guide to the Physicochemical Properties of 3-(Oxan-4-yl)aniline - Benchchem.
  • SAFETY DATA SHEET - MilliporeSigma.
  • 4-((Tetrahydro-2H-pyran-2-yl)methoxy)aniline hydrochloride - ChemScene.
  • Safety Data Sheet - CymitQuimica.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet - BASF.
  • 1202006-13-0| 3-(Tetrahydro-2H-pyran-4-yl)aniline| Ambeed.
  • BIOASSAY OF ANILINE HYDROCHLORIDE FOR POSSIBLE CARCINOGENICITY - National Toxicology Program.
  • Aniline - SAFETY DATA SHEET.
  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.
  • Aniline – Knowledge and References - Taylor & Francis.
  • Safe handling of cytotoxic and hazardous drugs - Hospital Pharmacy Europe.
  • Preventing oxidation of 2-(Allyloxy)aniline during storage - Benchchem.

Sources

Commercial Supply & Technical Guide: CAS 929194-97-8

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the commercial landscape, technical specifications, and handling protocols for CAS 929194-97-8 , identified as 3-((tetrahydro-2H-pyran-4-yl)oxy)aniline .

Compound Identity: 3-((Tetrahydro-2H-pyran-4-yl)oxy)aniline Common Aliases: 3-(Tetrahydro-2H-pyran-4-yloxy)benzenamine; 3-(Oxan-4-yloxy)aniline Core Application: Advanced Intermediate for Kinase Inhibitors (JAK/TYK2, SYK) and HIF Pathway Modulators.

Part 1: Executive Summary & Strategic Relevance

CAS 929194-97-8 is a "privileged scaffold" intermediate used primarily in medicinal chemistry for the synthesis of small-molecule drugs. Its structure—an aniline moiety linked to a saturated oxygen heterocycle (tetrahydropyran) via an ether bond—serves as a critical hinge-binding or solvent-exposed motif in various kinase inhibitors.

This molecule is not a commodity chemical; it is a Fine Chemical Intermediate . Procurement requires a nuanced understanding of its synthesis-derived impurities and stability profile. Unlike stable solids, the free base form of this aniline derivative is prone to oxidation, necessitating rigorous "Self-Validating" quality control protocols upon receipt.

The "Salt Form" Trap

A critical procurement pitfall for this CAS number is the ambiguity between the Free Base and the Hydrochloride Salt (HCl) .

  • Free Base (C₁₁H₁₅NO₂): MW ~193.24 g/mol . Often an oil or low-melting solid. Prone to oxidation.

  • HCl Salt (C₁₁H₁₆ClNO₂): MW ~229.70 g/mol . Crystalline solid. Higher stability.[1]

  • Expert Insight: Suppliers may list the same CAS for both forms. Always verify the Molecular Weight and Counter-ion on the Certificate of Analysis (CoA) before calculating stoichiometry for your reaction.

Part 2: Supply Chain Landscape

The market for CAS 929194-97-8 is divided into Process-Scale Manufacturers (custom synthesis) and Catalog Suppliers (repackagers).

Supplier Categorization Table
TierSupplier TypeTypical ScaleKey CharacteristicsRecommended For
Tier 1 CMO / CRO kg - MTFull batch traceability, custom QC, validated synthesis routes.GMP manufacturing, Late-stage Clinical.
Tier 2 Specialty Catalog g - kgStock on hand, internal QC re-testing. (e.g., BLD Pharm , Enamine , Combi-Blocks )MedChem SAR, Early Process Dev.
Tier 3 Aggregators mg - gDrop-shippers, often lack internal QC data. High risk of batch variability.High-throughput Screening (HTS).
Procurement Logic Diagram

The following decision tree guides the selection of a supplier based on project phase and risk tolerance.

SupplyChainLogic cluster_QC Incoming QC Gate Start Procurement Requirement ScaleCheck Volume Required? Start->ScaleCheck SmallScale < 100 grams (Discovery/SAR) ScaleCheck->SmallScale LargeScale > 1 kg (Process/GMP) ScaleCheck->LargeScale RiskCheck Is Purity Critical? SmallScale->RiskCheck CMO Tier 1: Custom Manufacturing (Audit Required) LargeScale->CMO Request Batch Sample Catalog Tier 2: Specialty Catalog (e.g., BLD Pharm, Enamine) QC Verify: 1H-NMR, HPLC, Salt Form Catalog->QC Aggregator Tier 3: Aggregator (High Risk) Aggregator->QC CMO->QC RiskCheck->Catalog Yes (Standard) RiskCheck->Aggregator No (Screening) caption Figure 1: Strategic Sourcing Decision Tree for CAS 929194-97-8

Part 3: Technical Specifications & Self-Validating Protocols

To ensure scientific integrity, you must treat every incoming batch as "suspect" until validated. The aniline group is the weak link, susceptible to oxidation (browning) and condensation.

Critical Quality Attributes (CQA)
AttributeSpecificationMethodReason for Control
Appearance Off-white to pale beige solidVisualDark brown/black indicates significant oxidation.
Purity ≥ 98.0% (Area %)HPLC (254 nm)Impurities compete in nucleophilic substitutions.
Identity Conforms to Structure¹H-NMR (DMSO-d₆)Confirm THP ether linkage & absence of nitro-precursor.
Residual Solvents < 5000 ppm (Total)GC-HeadspaceEthanol/Methanol can interfere with subsequent coupling.
Water Content < 1.0%Karl FischerCritical if using water-sensitive coupling agents (e.g., acid chlorides).
Self-Validating QC Protocol (The "Red Flag" Check)
  • Step 1 (Visual): If the solid is sticky or dark brown, reject immediately. It is likely the free base that has degraded.

  • Step 2 (Solubility): Dissolve 10 mg in 1 mL DMSO. The solution should be clear. Turbidity suggests inorganic salts (from reduction workup).

  • Step 3 (NMR Diagnostic): Look for the multiplet at δ 4.4–4.6 ppm (1H, methine proton of the THP ring adjacent to oxygen). If this shift is absent or split incorrectly, the ether bond may be cleaved or incorrect.

Part 4: Synthesis Insight & Impurity Profile

Understanding the synthesis route allows you to predict potential impurities that standard CoA HPLC methods might miss (e.g., inorganic salts or non-UV active precursors).

Synthesis Pathway Diagram

SynthesisRoute SM1 3-Nitrophenol (Starting Material) Step1 Step 1: Ether Formation (K2CO3/DMF or Mitsunobu) SM1->Step1 SM2 4-Chlorotetrahydropyran (or 4-OH-THP) SM2->Step1 Inter Intermediate: 3-(THP-4-yloxy)-nitrobenzene Step1->Inter Step2 Step 2: Reduction (H2/Pd-C or Fe/HCl) Inter->Step2 Impurity1 Impurity A: Unreacted Nitrophenol Inter->Impurity1 Residual Product CAS 929194-97-8 3-((Tetrahydro-2H-pyran-4-yl)oxy)aniline Step2->Product Impurity2 Impurity B: Azo/Azoxy dimers (Incomplete Reduction) Step2->Impurity2 Side Rxn caption Figure 2: Industrial Synthesis Route & Potential Impurities

Expert Commentary: The most common impurity is 3-nitrophenol (starting material) carried over if the ether formation was incomplete, or azo-dimers formed during the reduction step.

  • Detection: 3-Nitrophenol is acidic. A simple aqueous wash of the organic layer during your workup can remove it, but if you buy the material, check for a broad OH peak in NMR or a specific retention time in HPLC.

Part 5: Handling & Storage Protocols

1. Storage:

  • Temperature: -20°C is preferred for long-term storage; 2-8°C is acceptable for active use.

  • Atmosphere: Store under Argon or Nitrogen. The aniline nitrogen is electron-rich and prone to oxidation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass.

2. Handling in Synthesis:

  • Acidity: The THP ether linkage is generally stable to base but can be acid-labile under harsh conditions (e.g., refluxing HBr or strong Lewis acids). Avoid highly acidic deprotection steps after incorporating this moiety if possible.

  • Stoichiometry: If using the HCl salt, remember to add 1 equivalent of base (e.g., DIPEA, TEA) to liberate the nucleophilic aniline before reaction with electrophiles (acid chlorides, isocyanates).

References

  • European Patent Office. (2014). Heterocyclic compounds as kinase inhibitors. Patent EP2699572A1. Retrieved from .

  • PubChem. (n.d.). Compound Summary: 3-((Tetrahydro-2H-pyran-4-yl)oxy)aniline. National Library of Medicine. Retrieved from .

  • BLD Pharm. (2024). Product Analysis: 3-((Tetrahydro-2H-pyran-4-yl)oxy)aniline. Retrieved from .

  • ChemicalBook. (2024).[2] CAS 929194-97-8 Technical Specifications. Retrieved from .

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The target molecule, 3-[(tetrahydro-2H-pyran-4-yl)oxy]benzenamine (also referred to as 3-(tetrahydro-2H-pyran-4-yloxy)aniline), is a critical intermediate in the synthesis of various kinase inhibitors and biologically active small molecules. The ether linkage between the 3-position of the aniline and the 4-position of the tetrahydropyran ring is a common pharmacophore designed to improve solubility and metabolic stability compared to simple alkyl ethers.

Route Selection: The "Process-Ready" Approach

While the Mitsunobu reaction is frequently employed in early discovery for forming aryl-alkyl ethers from phenols and secondary alcohols, it suffers from poor atom economy and difficult purification due to the formation of triphenylphosphine oxide (TPPO) and hydrazine byproducts.

For this protocol, we prioritize a Nucleophilic Displacement via Mesylate Activation strategy. This route is superior for scale-up and reproducibility because:

  • Purification Efficiency: Byproducts are water-soluble or easily removed via crystallization/distillation, unlike TPPO.

  • Scalability: The reaction relies on robust SN2 kinetics rather than the sensitive redox conditions of Mitsunobu.

  • Safety: It avoids the use of potentially explosive azodicarboxylates (DEAD/DIAD).

Synthetic Pathway Overview

The synthesis proceeds in three distinct stages:

  • Activation: Conversion of tetrahydro-2H-pyran-4-ol to its methanesulfonate (mesylate) ester.

  • Etherification: SN2 displacement of the mesylate by 3-nitrophenolate.

  • Reduction: Catalytic hydrogenation of the nitro group to the final aniline.[1]

SyntheticRoute SM1 Tetrahydro-2H-pyran-4-ol Int1 Tetrahydro-2H-pyran-4-yl methanesulfonate SM1->Int1 MsCl, Et3N DCM, 0°C Int2 4-(3-Nitrophenoxy) tetrahydro-2H-pyran Int1->Int2 + SM2, Cs2CO3 DMF, 100°C SM2 3-Nitrophenol Product 3-[(Tetrahydro-2H-pyran-4-yl) oxy]benzenamine Int2->Product H2, Pd/C MeOH

Figure 1: Strategic synthetic pathway emphasizing the intermediate activation step.

Detailed Experimental Protocols

Step 1: Activation of Tetrahydro-2H-pyran-4-ol

Objective: To convert the poor leaving group (-OH) into a robust leaving group (-OMs).

  • Reagents:

    • Tetrahydro-2H-pyran-4-ol (1.0 equiv)

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)

    • Triethylamine (Et3N) (1.5 equiv)

    • Dichloromethane (DCM) (10 vol)

Procedure:

  • Setup: Charge a dry round-bottom flask with Tetrahydro-2H-pyran-4-ol and DCM. Cool the solution to 0 °C under a nitrogen atmosphere.

  • Addition: Add Et3N dropwise, maintaining the temperature below 5 °C.

  • Activation: Add MsCl dropwise over 30 minutes. The reaction is exothermic; strict temperature control prevents side reactions.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (stained with KMnO4) for disappearance of alcohol.

  • Workup: Quench with water. Separate the organic layer and wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO3, and brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting off-white solid (Tetrahydro-2H-pyran-4-yl methanesulfonate) is typically pure enough (>95%) for the next step.

Critical Insight: The mesylate is thermally unstable. Store at 4 °C if not used immediately. Do not distill.

Step 2: Etherification (SN2 Displacement)

Objective: To couple the activated pyran ring with the phenol.

  • Reagents:

    • 3-Nitrophenol (1.0 equiv)

    • Tetrahydro-2H-pyran-4-yl methanesulfonate (1.2 equiv) [From Step 1]

    • Cesium Carbonate (Cs2CO3) (2.0 equiv)

    • N,N-Dimethylformamide (DMF) (10 vol)

Procedure:

  • Setup: In a reaction vessel equipped with a reflux condenser, dissolve 3-Nitrophenol in DMF.

  • Base Addition: Add Cs2CO3 in a single portion. Stir for 15 minutes at RT to form the phenolate anion.

    • Note: Cs2CO3 is preferred over K2CO3 due to the "cesium effect," which enhances the solubility of the phenolate and nucleophilicity in polar aprotic solvents [1].

  • Coupling: Add the mesylate (dissolved in minimal DMF) to the reaction mixture.

  • Heating: Heat the mixture to 100 °C for 12–16 hours.

    • Caution: Do not exceed 120 °C to minimize elimination of the mesylate to the dihydropyran byproduct.

  • Workup: Cool to RT. Pour the mixture into ice-water (50 vol). The product often precipitates.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3x).[2] Wash organics with water (5x) to remove DMF, then brine. Dry and concentrate.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexanes/EtOAc) yields 4-(3-nitrophenoxy)tetrahydro-2H-pyran .

Step 3: Nitro Reduction to Aniline

Objective: Selective reduction of the nitro group to the primary amine.

  • Reagents:

    • 4-(3-Nitrophenoxy)tetrahydro-2H-pyran (1.0 equiv)

    • Palladium on Carbon (Pd/C, 10% w/w) (0.1 equiv by weight)

    • Methanol (MeOH) or Ethanol (EtOH) (20 vol)

    • Hydrogen Gas (H2) (Balloon or 1 atm)

Procedure:

  • Inerting: Charge the nitro compound and solvent into a hydrogenation flask. Add Pd/C carefully under a nitrogen stream (pyrophoric hazard).

  • Hydrogenation: Purge the vessel with H2 gas (3 cycles). Stir vigorously under H2 atmosphere (balloon pressure is sufficient) at RT for 4–6 hours.

  • Monitoring: Monitor by LCMS for the conversion of the nitro mass (M+H) to the amine mass (M-30+2 = M-28 approx, check specific MW).

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to afford 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine .

    • Storage: The amine can oxidize over time.[1] Store under nitrogen in the dark or convert to an HCl salt for long-term stability.

Quality Control & Data Analysis

Expected Analytical Data
ParameterSpecification / Expectation
Appearance Off-white to pale brown solid or viscous oil.
LCMS (ESI+) [M+H]+ = 194.1 (Calculated MW: 193.24)
1H NMR (DMSO-d6) δ 6.90 (t, 1H, Ar-H), 6.10-6.25 (m, 3H, Ar-H), 4.95 (br s, 2H, NH2), 4.45 (m, 1H, O-CH-pyran), 3.80 (m, 2H, pyran eq), 3.45 (m, 2H, pyran ax), 1.90 (m, 2H), 1.55 (m, 2H).
Troubleshooting Guide
  • Issue: Low Yield in Step 2.

    • Cause: Elimination of the mesylate to 3,6-dihydro-2H-pyran.

    • Solution: Lower reaction temperature to 80 °C and increase time. Ensure anhydrous DMF is used.

  • Issue: Incomplete Reduction.

    • Cause: Catalyst poisoning (S or N contaminants).

    • Solution: Use fresh Pd/C or increase catalyst loading to 20% w/w. Ensure the starting material is free of sulfur traces (from MsCl).

Workflow Logic Visualization

The following diagram illustrates the decision-making logic during the synthesis, ensuring self-correction during the experimental execution.

WorkflowLogic Start Start: 3-Nitrophenol + Pyran-OMs Step2 Step 2: Alkylation (100°C, DMF) Start->Step2 Check1 QC: TLC/LCMS Product formed? Step2->Check1 Elimination Issue: Elimination Byproduct (Dihydropyran observed) Check1->Elimination No / Low Yield Success1 Isolate Nitro Intermediate Check1->Success1 Yes Optimize Action: Lower Temp (80°C) Add more Pyran-OMs Elimination->Optimize Optimize->Step2 Step3 Step 3: Hydrogenation (Pd/C) Success1->Step3 Check2 QC: LCMS Nitro group gone? Step3->Check2 Incomplete Issue: Incomplete Reduction Check2->Incomplete No Final Final Product: 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine Check2->Final Yes Refilter Action: Add fresh Pd/C Check H2 pressure Incomplete->Refilter Refilter->Step3

Figure 2: Logical workflow for process monitoring and troubleshooting.

References

  • WO2018103058A1 . Inhibitors of bruton's tyrosine kinase and methods of their use. (2018). Page 151, Intermediate 38 synthesis.[3] Link

  • WO2011025565A1 . Morpholinone compounds as factor ixa inhibitors. (2011). Step 1-4, Synthesis of SN1-4.[4] Link

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. (Background on alternative Mitsunobu route). Link

Sources

Application Note: High-Efficiency Mitsunobu Etherification of 3-Nitrophenol and Tetrahydro-2H-pyran-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust protocol for the synthesis of 4-(3-nitrophenoxy)tetrahydro-2H-pyran via the Mitsunobu reaction. While the Mitsunobu reaction is a staple of organic synthesis, coupling secondary alcohols (like tetrahydro-2H-pyran-4-ol) with electron-deficient phenols requires specific attention to steric parameters and


 matching to suppress side reactions.

This guide moves beyond standard textbook descriptions, integrating


-driven mechanistic logic  with a self-validating purification strategy  utilizing Magnesium Chloride (

) complexation to efficiently remove triphenylphosphine oxide (

), the reaction's most persistent byproduct.

Scientific Foundation

Mechanistic Logic and Matching

The success of this reaction relies on the rapid protonation of the betaine intermediate by the pronucleophile (3-nitrophenol).

  • The Betaine: Formed by the reaction of Triphenylphosphine (

    
    ) and Diisopropyl azodicarboxylate (DIAD), the betaine is highly basic (
    
    
    
    ).
  • The Nucleophile: 3-Nitrophenol has a

    
     of approximately 8.3  [1].
    
  • The Match: Because the phenol is significantly more acidic than the betaine (

    
    ), proton transfer is thermodynamically favorable and fast. This prevents the betaine from attacking the alcohol prematurely or decomposing.
    
Steric Considerations (Secondary Alcohol)

Tetrahydro-2H-pyran-4-ol is a secondary alcohol. Unlike primary alcohols, the activation step (formation of the oxyphosphonium salt) and the subsequent


 displacement are sterically encumbered.
  • Implication: The reaction requires a "Standard Addition" sequence (see Section 4) where DIAD is added last. This maintains a low steady-state concentration of the active betaine, ensuring it is immediately protonated by the phenol rather than undergoing side reactions common with hindered substrates.

  • Stereochemistry: The reaction proceeds via an

    
     mechanism with inversion of configuration.[1][2][3][4] However, because tetrahydro-2H-pyran-4-ol is achiral (possessing a plane of symmetry), the resulting ether product is also achiral.
    
Reaction Pathway Diagram

The following diagram illustrates the critical activation and displacement steps, highlighting the role of


 in driving the equilibrium.

Mitsunobu_Mechanism Reagents Reagents PPh3 + DIAD Betaine Betaine Intermediate (Basic, pKa ~13) Reagents->Betaine Formation IonPair Protonated Betaine + Phenoxide Betaine->IonPair Rapid Protonation (Driven by pKa diff) Phenol 3-Nitrophenol (Acidic, pKa ~8.3) Phenol->IonPair H+ Source OxyPhos Oxyphosphonium Salt (Activated Alcohol) IonPair->OxyPhos Alcohol Activation Alcohol Tetrahydro-2H-pyran-4-ol Alcohol->OxyPhos Attacks P Product Aryl Ether Product + Ph3PO + Hydrazine OxyPhos->Product SN2 Displacement by Phenoxide

Figure 1: Mechanistic pathway highlighting the critical protonation step driven by the acidity of 3-nitrophenol.

Pre-Reaction Planning

Reagent Selection
ComponentReagent SelectedRationale
Phosphine Triphenylphosphine (

)
Standard reactivity; oxide byproduct removable via

protocol.[5]
Azodicarboxylate DIAD (Diisopropyl azodicarboxylate)Preferred over DEAD due to higher stability and safety profile (less shock-sensitive) [2].
Solvent Anhydrous THFExcellent solubility for all components; polar enough to support ionic intermediates.
Stoichiometry 1.2 - 1.5 EquivalentsExcess reagents drive the reaction of secondary alcohols to completion.
Safety Critical
  • DIAD: Toxic and potential explosion hazard if heated under confinement. Store cold.

  • 3-Nitrophenol: Irritant.

  • Anhydrous Conditions: Strictly required. Water destroys the betaine intermediate.

Experimental Protocol

Materials Preparation
  • Substrate A: Tetrahydro-2H-pyran-4-ol (1.0 equiv, 10 mmol, 1.02 g)

  • Substrate B: 3-Nitrophenol (1.0 equiv, 10 mmol, 1.39 g)

  • Reagent C: Triphenylphosphine (

    
    ) (1.3 equiv, 13 mmol, 3.41 g)
    
  • Reagent D: DIAD (1.3 equiv, 13 mmol, 2.63 g / ~2.56 mL)

  • Solvent: Anhydrous THF (50 mL, 0.2 M concentration)

Execution (Standard Addition Method)
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under nitrogen flow.

  • Charge: Add Tetrahydro-2H-pyran-4-ol , 3-Nitrophenol , and

    
      to the flask.
    
  • Solvation: Add Anhydrous THF (50 mL). Stir until all solids are dissolved.

  • Cooling: Submerge the flask in an ice/water bath (0°C). Allow to equilibrate for 10 minutes.

  • Activation (Critical Step): Add DIAD dropwise via syringe over 15–20 minutes.

    • Observation: The solution will likely turn yellow/orange.

    • Why: Slow addition at 0°C prevents the exotherm from decomposing the thermally unstable betaine and minimizes side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours.

    • Monitoring: Check reaction progress via TLC (Solvent: 30% EtOAc/Hexanes) or LCMS. Look for the disappearance of the phenol.

Workup: The Protocol (Removal of )

Standard chromatography often fails to separate


 from polar ethers efficiently. This protocol uses Magnesium Chloride to precipitate the oxide [3].
  • Concentration: Remove THF via rotary evaporation to obtain a crude oil.

  • Solvent Swap: Re-dissolve the crude residue in Toluene (approx. 30 mL).

  • Complexation: Add anhydrous

    
      (approx. 2.0 equiv relative to 
    
    
    
    used, ~26 mmol, 2.5 g).
  • Incubation: Heat the suspension to 60°C for 1 hour, then allow to cool to room temperature with vigorous stirring.

    • Mechanism:[1][2][3][6][7]

      
       coordinates with the oxygen of 
      
      
      
      , forming an insoluble
      
      
      complex.
  • Filtration: Filter the mixture through a pad of Celite or a sintered glass frit. Wash the filter cake with cold toluene.

  • Final Purification: Concentrate the filtrate. The resulting oil contains the product and reduced hydrazine. Flash column chromatography (Silica gel, gradient 0-20% EtOAc/Hexanes) will now easily yield the pure ether.

Workflow Diagram

Workflow Setup 1. Charge Flask (Alcohol + Phenol + PPh3 + THF) Cool 2. Cool to 0°C Setup->Cool Add 3. Add DIAD Dropwise (Maintain <5°C) Cool->Add React 4. Stir RT (12-18h) Add->React Conc 5. Evaporate THF React->Conc MgWorkup 6. MgCl2 Workup (Toluene, 60°C) Conc->MgWorkup Filter 7. Filter & Column MgWorkup->Filter

Figure 2: Operational workflow emphasizing the temperature control and specific workup strategy.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of secondary alcohol.[8]Increase reagents to 1.5 - 2.0 equiv. Use sonication during the first hour of reaction to promote betaine solubility/contact [4].
Product is Impure Hydrazine byproduct co-eluting.The hydrazine byproduct (from DIAD) is less polar than

but can streak. Wash the organic layer with 1M NaOH (if product is stable) or ensure thorough chromatography gradient.
Precipitate during addition

forming early or betaine crashing out.
Add more THF. Ensure stirring is vigorous. This is usually a sign of a working reaction.

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[1][9][10][11] Chemical Reviews, 109(6), 2551–2651. Link

  • Bates, R. H., et al. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling.[5][11][12][13] Organic Process Research & Development, 28(5), 1861–1868. Link

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Mitsunobu Reaction of Sterically Hindered Alcohols.[14] The Journal of Organic Chemistry, 68(21), 8261–8263. Link

Sources

Solubility of 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility & Handling of 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl in DMSO

Part 1: Executive Summary & Physicochemical Context

The Challenge: 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl is a functionalized aniline derivative often utilized as a scaffold in kinase inhibitor discovery. As a hydrochloride salt, it possesses a crystal lattice energy that requires a polar aprotic solvent to disrupt. While water solubility is often limited or pH-dependent, Dimethyl Sulfoxide (DMSO) is the gold-standard solvent for preparing high-concentration stock solutions (typically 10 mM to 100 mM) for biological assays.

The Solution: This guide provides a validated protocol for solubilizing this compound in anhydrous DMSO. The hydrochloride salt form generally exhibits excellent solubility in DMSO due to the solvent's high dielectric constant and ability to solvate cationic species, provided moisture is strictly controlled.

Key Physicochemical Data:

Property Value Notes
Molecular Weight ~229.68 g/mol (Free Base: ~193.24) Always verify MW on your specific vial label (salt stoichiometry varies).
Appearance Off-white to pale yellow solid Color may darken upon oxidation (aniline sensitivity).
Primary Solvent DMSO (Anhydrous) Recommended grade: ≥99.9%, stored under inert gas.
Target Conc. 10 mM (Standard) to 50 mM (High) Higher concentrations may require sonication.

| Solubility Limit | Est. >50 mg/mL in pure DMSO | Based on structural analogs (e.g., 4-isomer). |

Part 2: Preparation of Stock Solutions (Protocol)

Objective: Prepare a stable 10 mM stock solution in DMSO.

Materials Required:
  • Compound: 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl (Solid).

  • Solvent: Anhydrous DMSO (Sigma-Aldrich/Merck, Cell Culture Grade).

  • Equipment: Vortex mixer, Ultrasonic bath (optional), Analytical balance.

  • Storage: Amber glass vials with PTFE-lined caps (to prevent plastic leaching).

Step-by-Step Methodology:

1. Molar Mass Verification (Critical Step): Before weighing, check the Certificate of Analysis (CoA). The hydrochloride salt may exist as a mono- (x1 HCl) or hemi-salt.

  • Formula:

    
    
    
  • Example: To make 1 mL of 10 mM stock using MW 229.68 g/mol :

    
    
    

2. Weighing & Solvent Addition:

  • Weigh the calculated amount of powder into a sterile amber glass vial.

  • Add the calculated volume of room temperature anhydrous DMSO.

    • Note: Do not add cold DMSO; viscosity increases at low temps, hindering solvation.

3. Dissolution Mechanics:

  • Vortex: Vortex at medium speed for 30–60 seconds. The solution should turn clear.

  • Sonication (If needed): If particles remain, sonicate in a water bath at ambient temperature for 5-minute intervals.

    • Warning: Monitor temperature. Do not allow the DMSO to exceed 40°C, as aniline derivatives can be sensitive to thermal degradation.

4. Visual Inspection (QC):

  • Hold the vial against a light source. The solution must be free of particulate matter and "schlieren" lines (swirls indicating incomplete mixing).

Part 3: Visualization of Workflows

Figure 1: Dissolution Decision Tree

This logic gate ensures safe handling of the compound during solubilization, preventing degradation.

DissolutionWorkflow Start Start: Weigh Powder & Add DMSO Vortex Vortex (30-60s) Start->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Sonicate Sonicate (5 min, <40°C) Check->Sonicate Particles Visible Heat Gentle Warming (37°C) Check->Heat Stubborn Precipitate Success QC Pass: Aliquot & Freeze Check->Success Yes Fail QC Fail: Check Purity/Salt Form Check->Fail Still Insoluble Sonicate->Check Heat->Check

Caption: Workflow for solubilizing 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl in DMSO.

Part 4: Storage, Stability & Serial Dilution

1. Hygroscopicity Management: DMSO is highly hygroscopic. Absorbed water can cause the hydrochloride salt to precipitate or hydrolyze over time.

  • Protocol: Always purge the headspace of the stock vial with inert gas (Nitrogen or Argon) before closing.

2. Freeze-Thaw Stability: Repeated freeze-thaw cycles induce crystallization and potential degradation.

  • Strategy: Aliquot the master stock into single-use volumes (e.g., 50 µL) immediately after preparation.

  • Storage Conditions:

    • Short-term (<1 month): -20°C.

    • Long-term (>1 month): -80°C.

3. Serial Dilution into Aqueous Media: When diluting the DMSO stock into cell culture media or buffer:

  • Precipitation Risk: The "crash-out" point usually occurs when DMSO concentration drops below 1-5% if the compound concentration is still high.

  • Mitigation: Perform intermediate dilutions in pure DMSO before the final spike into aqueous buffer. Ensure the final DMSO concentration in the assay is <0.5% (v/v) to avoid solvent toxicity.

Figure 2: Stock Lifecycle & Stability

Best practices for maintaining compound integrity over time.

StockLifecycle Master Master Stock (10-50 mM) Aliquot Single-Use Aliquots Master->Aliquot Immediate Freeze Storage (-80°C) Aliquot->Freeze Protect from Light Thaw Thaw (RT, Dark) Freeze->Thaw Use Dilute Working Soln (Aq. Buffer) Thaw->Dilute Assay Discard Discard Remainder Dilute->Discard Do Not Refreeze

Caption: Lifecycle management to prevent freeze-thaw degradation and hydrolysis.

Part 5: Troubleshooting & QC

ObservationProbable CauseCorrective Action
Cloudiness upon adding DMSO Moisture in DMSO or cold solvent.Use fresh anhydrous DMSO; warm vial to 37°C.
Precipitation in Aqueous Buffer "Salting out" effect or high conc.Reduce final concentration; ensure rapid mixing during dilution.
Color Change (Yellowing) Oxidation of aniline moiety.Check purity by LC-MS. If >5% degraded, discard. Store under Argon.

References

  • Alchimica. (n.d.). 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl Product Data. Retrieved from [Link]

  • National Institutes of Health (NIH). (2004). In Silico Estimation of DMSO Solubility of Organic Compounds. PubMed. Retrieved from [Link]

  • ResearchGate. (2016). Protocol: Solubility of Aniline Hydrochloride Salts in Organic Solvents. Retrieved from [Link]

Application Note: Preparation of 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine Hydrochloride

[1]

Executive Summary

This protocol details the three-step synthesis of 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine hydrochloride starting from commercially available 3-nitrophenol and tetrahydro-2H-pyran-4-ol.[1] The route utilizes a Mitsunobu coupling to establish the sterically demanding secondary aryl-alkyl ether linkage, followed by a chemoselective catalytic hydrogenation of the nitro group, and final salt formation to ensure long-term stability and water solubility.

Key Chemical Attributes
PropertySpecification
IUPAC Name 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine hydrochloride
Molecular Formula C₁₁H₁₆ClNO₂ (Salt) / C₁₁H₁₅NO₂ (Free Base)
Molecular Weight 229.70 g/mol (Salt) / 193.24 g/mol (Free Base)
Solubility High in Water, DMSO, Methanol (Salt form)
Storage Hygroscopic; Store at -20°C under inert atmosphere

Retrosynthetic Strategy & Logic

The synthesis is designed to avoid the harsh conditions associated with nucleophilic aromatic substitution (


1

Selected Route: The Mitsunobu Approach

  • Regioselectivity: The Mitsunobu reaction operates under mild, neutral conditions, exclusively coupling the phenol to the secondary alcohol of the pyran ring.

  • Stereochemistry: Although the pyran ring is achiral at the 4-position, this method preserves the integrity of the ring without ring-opening side reactions.

  • Scalability: The steps are amenable to gram-scale synthesis with standard laboratory equipment.

Synthesis Workflow Diagram

SynthesisWorkflowSM13-NitrophenolReagents1PPh3, DIADTHF, 0°C to RTSM1->Reagents1SM2Tetrahydro-2H-pyran-4-olSM2->Reagents1Int1Intermediate 1:3-[(Tetrahydro-2H-pyran-4-yl)oxy]nitrobenzeneReagents1->Int1Mitsunobu CouplingReagents2H2 (1 atm), 10% Pd/CMeOH, RTInt1->Reagents2Int2Intermediate 2:3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine(Free Base)Reagents2->Int2Nitro ReductionReagents34M HCl in DioxaneEtOAc, 0°CInt2->Reagents3ProductFinal Product:3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HClReagents3->ProductSalt Formation

Caption: Three-step synthetic pathway from starting materials to the final hydrochloride salt.

Detailed Experimental Protocols

Step 1: Mitsunobu Coupling

Objective: Synthesis of 3-[(Tetrahydro-2H-pyran-4-yl)oxy]nitrobenzene.[1]

Reagents:

  • 3-Nitrophenol (1.0 equiv)[1]

  • Tetrahydro-2H-pyran-4-ol (1.2 equiv)[1]

  • Triphenylphosphine (

    
    ) (1.5 equiv)[2]
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask and cool under nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with 3-nitrophenol (e.g., 5.0 g, 35.9 mmol), Tetrahydro-2H-pyran-4-ol (4.4 g, 43.1 mmol), and

    
     (14.1 g, 53.9 mmol). Dissolve in anhydrous THF (100 mL).
    
  • Cooling: Submerge the flask in an ice/water bath to reach 0°C.

  • Addition: Add DIAD (10.6 mL, 53.9 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Maintain internal temperature <5°C to prevent side reactions.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 16 hours. Monitor by TLC (30% EtOAc/Hexane). The product usually moves slightly higher than the nitrophenol.

  • Workup: Concentrate the mixture under reduced pressure to a thick oil.

  • Purification: The crude oil contains significant triphenylphosphine oxide (

    
    ).
    
    • Pre-treatment:[3] Triturate the oil with cold diethyl ether/hexanes (1:1). Filter off the white solid (

      
      ).[4]
      
    • Chromatography: Purify the filtrate via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Yield: Expect a pale yellow solid/oil (Yield: 70-85%).

Step 2: Catalytic Hydrogenation

Objective: Reduction to 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine (Free Base).[1]

Reagents:

  • Intermediate 1 (from Step 1)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% wet)

  • Hydrogen gas (

    
    ) (Balloon or 1 atm)
    
  • Solvent: Methanol (MeOH)

Protocol:

  • Safety: Purge the reaction vessel with

    
     to remove oxygen before adding catalyst. Pd/C can ignite methanol vapors in air.
    
  • Loading: Add Intermediate 1 (e.g., 5.0 g) dissolved in MeOH (50 mL) to a hydrogenation flask. Carefully add 10% Pd/C (0.5 g).

  • Hydrogenation: Evacuate the flask and backfill with

    
     (repeat 3 times). Stir vigorously under a balloon of 
    
    
    at RT for 4-6 hours.
  • Monitoring: Monitor by LC-MS or TLC. The disappearance of the yellow nitro compound and the appearance of a polar, UV-active amine spot indicates completion.

  • Workup: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

  • Concentration: Concentrate the filtrate in vacuo to obtain the crude amine as a viscous oil or low-melting solid.

    • Note: Anilines are oxidation-sensitive.[1] Proceed immediately to Step 3 or store under

      
       in the dark.
      
Step 3: Hydrochloride Salt Formation

Objective: Isolation of the stable hydrochloride salt.

Reagents:

  • Crude Amine (from Step 2)

  • 4M HCl in Dioxane

  • Solvent: Ethyl Acetate (EtOAc) and Diethyl Ether (

    
    )
    

Protocol:

  • Dissolution: Dissolve the crude amine in a minimal amount of EtOAc (approx. 5 mL per gram of amine). Cool to 0°C.[2][5][6]

  • Acidification: Add 4M HCl in dioxane (1.1 equiv relative to amine) dropwise. A white precipitate should form immediately.

  • Precipitation: Stir at 0°C for 30 minutes. If precipitation is partial, add cold

    
     (antisolvent) to drive the equilibrium.
    
  • Filtration: Collect the solid by vacuum filtration under a nitrogen blanket (to prevent moisture absorption).

  • Washing: Wash the filter cake with cold

    
     (2x).
    
  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRiskMitigation Strategy
DIAD Addition Rate Exotherm can degrade reagents or cause hydrazine byproduct formation.[1]Add dropwise at 0°C; ensure efficient stirring.

Removal
Difficult to separate from product; clogs columns.Triturate crude Mitsunobu mixture with Hexane/Ether before column chromatography.
Amine Oxidation Free base aniline turns brown/black upon air exposure.Minimize air exposure; store as HCl salt immediately.
Water Content Mitsunobu reaction is sensitive to water.Use anhydrous THF and dry glassware.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these expected spectral characteristics.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       9.8-10.2 (br s, 3H, 
      
      
      ) – Confirms salt formation.
    • 
       7.3 (t, 1H, Ar-H), 6.8-7.0 (m, 3H, Ar-H) – Meta-substituted aromatic pattern.[1]
      
    • 
       4.5-4.6 (m, 1H, O-CH-pyran) – Characteristic multiplet for the ether linkage.[1]
      
    • 
       3.8 (dt, 2H, pyran equatorial), 3.5 (td, 2H, pyran axial).
      
    • 
       1.9 (m, 2H), 1.6 (m, 2H) – Pyran ring protons.
      
  • Mass Spectrometry (ESI+):

    • Expected

      
       for Free Base (
      
      
      ): 194.1 m/z .

Safety & Handling

  • 3-Nitrophenol: Toxic if swallowed or absorbed through skin.[1] Wear double nitrile gloves.

  • DIAD: Shock sensitive in pure form; toxic. Store in a fridge; open in a fume hood.

  • Hydrogen (

    
    ):  Extremely flammable. Ensure all ignition sources are removed. Ground all equipment.
    

References

  • Mitsunobu Reaction Mechanism & Application

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.
  • Synthesis of Ether-Linked Quinazolines (Analogous Chemistry)

    • Hennequin, L. F., et al. "N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor."[1][7] Journal of Medicinal Chemistry, 2006, 49(22), 6465–6488.

  • General Procedure for Nitro Reduction

    • Ram, S., & Ehrenkaufer, R. E.[1] "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of functional groups." Synthesis, 1988, 1988(01), 91-95.

Application Note: Utilizing 3-(Tetrahydro-2H-pyran-4-yloxy)aniline as a Privileged Scaffold for Kinase Inhibitor Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of small molecule kinase inhibitors is frequently hindered by the "brick dust" phenomenon. Traditional kinase scaffolds—such as quinazolines, pyrimidines, and bipyridines—rely on flat, highly aromatic systems to form critical hydrogen bonds within the ATP-binding hinge region [1]. While these flat scaffolds achieve high biochemical potency, their strong intermolecular pi-pi stacking leads to high crystal lattice energies, resulting in abysmal aqueous solubility and poor oral bioavailability.

To overcome these physicochemical liabilities, medicinal chemists have increasingly turned to sp³-enriched building blocks . The 3-(Tetrahydro-2H-pyran-4-yloxy)aniline moiety has emerged as a privileged scaffold in this domain.

The Causality Behind the Scaffold Choice
  • Disruption of Planarity: The tetrahydropyran (THP) ring adopts a puckered chair conformation. When attached via an ether linkage to the meta-position (3-position) of an aniline ring, it breaks the planarity of the molecule. This prevents tight crystal packing, significantly lowering the melting point and increasing thermodynamic solubility [3].

  • Optimized Lipophilicity (clogP): Unlike fully carbocyclic rings (e.g., cyclohexyloxy groups) which drive up lipophilicity and non-specific protein binding, the THP ring contains an ether oxygen. This maintains the molecule's clogP within Lipinski’s Rule of 5, preventing the steep drop-off in potency often seen between biochemical and cellular assays.

  • Targeted Binding Dynamics: The meta-substitution perfectly vectors the bulky THP ring out toward the solvent-exposed channel of the kinase ATP pocket. The ether oxygen can act as a hydrogen-bond acceptor for solvent water molecules or specific polar residues, enhancing binding enthalpy without clashing with the sterically restricted gatekeeper residue [2].

ScaffoldOpt A Flat Aniline Scaffold B High Crystal Lattice Energy A->B C Poor Aqueous Solubility B->C D 3-(THP-4-yloxy)aniline Integration C->D Medicinal Chemistry E Disrupted Planarity & H-Bond Acceptor D->E F Enhanced Oral Bioavailability E->F

Rational design workflow: Overcoming poor solubility via 3-(THP-4-yloxy)aniline scaffold integration.

Comparative Data Analysis: The "Drop-Off" Rescue

The true value of the 3-(Tetrahydro-2H-pyran-4-yloxy)aniline scaffold is observed when comparing biochemical potency (isolated enzyme) to cellular potency (whole cell). Highly lipophilic or flat molecules often bind tightly to serum proteins or fail to permeate the cell membrane, leading to a massive loss in efficacy (the "drop-off"). The THP-yloxy scaffold rescues this liability.

Table 1: Representative SAR Optimization Data for Kinase Inhibitor Scaffolds

Scaffold TypeR-Group at 3-positionclogPThermodynamic Sol. (µM, pH 7.4)Biochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Fold Drop-Off
Flat Aniline -OCH₃ (Methoxy)4.2< 5.01245037.5x
Flat Aniline -O-Phenyl (Phenoxy)5.8< 1.08> 1000> 125x
sp³-Enriched -O-THP (Tetrahydropyran-4-yloxy) 3.9 > 150.0 10 45 4.5x

Note: Data synthesizes typical structure-activity relationship (SAR) campaigns (e.g., RAF or c-Src inhibitors) demonstrating improved translation from biochemical to cellular environments [2, 3].

Experimental Protocols

To rigorously validate kinase inhibitors incorporating the 3-(Tetrahydro-2H-pyran-4-yloxy)aniline scaffold, a self-validating testing cascade is required. The following protocols detail the biochemical and cellular assays necessary to prove target engagement.

Protocol A: High-Throughput TR-FRET Biochemical Kinase Assay

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the direct inhibition of kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the THP-yloxy aniline inhibitor in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).

    • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumes, maintaining a final DMSO concentration of 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., CRAF or c-Src) pre-mixed with the specific ULight-labeled peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Incubate for 15 minutes at room temperature.

  • ATP Initiation: Initiate the reaction by adding 5 µL of ATP.

    • Critical Causality: The ATP concentration must be set exactly at the apparent

      
       for the specific kinase. Testing at 
      
      
      
      ensures that the calculated IC₅₀ accurately reflects the inhibitor's binding affinity (
      
      
      ) and is sensitive to ATP-competitive inhibitors.
  • Reaction Termination & Detection: After a 60-minute incubation, add 10 µL of stop/detection buffer containing EDTA (to chelate Mg²⁺ and halt the kinase) and a Europium (Eu)-labeled anti-phospho antibody.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm).

    • Self-Validation: Every plate must contain a no-enzyme control (100% inhibition) and a DMSO vehicle control (0% inhibition). Calculate the Z'-factor; only plates with a Z'-factor > 0.6 are accepted for IC₅₀ calculation using a 4-parameter logistic fit.

AssayWorkflow Step1 Compound Preparation (10-point dose response) Step2 Kinase Incubation (ATP at Km + Substrate) Step1->Step2 Step3 TR-FRET Detection (Eu-Anti-Phospho Ab) Step2->Step3 Step4 Data Normalization & IC50 Calculation Step3->Step4

TR-FRET biochemical kinase assay workflow for evaluating THP-yloxy aniline derived inhibitors.

Protocol B: Cellular Target Engagement (pERK/pMEK AlphaLISA Assay)

To prove that the improved solubility of the THP-yloxy scaffold translates to cellular efficacy, target engagement must be measured in a relevant cell line (e.g., assessing CRAF inhibition in KRAS-mutant HCT116 cells).

Step-by-Step Methodology:

  • Cell Seeding: Plate HCT116 cells at 10,000 cells/well in 40 µL of complete media in a 384-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

    • Causality: High-density plating ensures robust basal phosphorylation levels of the target pathway (MEK/ERK), creating a wide signal window for detecting inhibition.

  • Compound Treatment: Add 10 µL of the serially diluted inhibitor (final concentration range: 0.1 nM to 10 µM). Incubate for exactly 2 hours.

    • Causality: A 2-hour incubation captures steady-state inhibition of phosphorylation. Longer incubations risk triggering compensatory feedback loops (e.g., RTK upregulation) that artificially mask the inhibitor's direct potency.

  • Lysis: Aspirate the media and immediately add 10 µL of AlphaLISA Lysis Buffer supplemented with broad-spectrum protease and phosphatase inhibitors. Agitate for 10 minutes.

    • Causality: Immediate lysis halts all kinase activity, while phosphatase inhibitors freeze the phosphorylation state at the exact moment of compound treatment.

  • Detection: Add 5 µL of Acceptor beads conjugated to an anti-total-ERK antibody. Incubate for 1 hour. Then add 5 µL of Donor beads conjugated to an anti-phospho-ERK antibody under subdued lighting. Incubate for 1 hour in the dark.

  • Readout: Read the luminescence at 615 nm upon excitation at 680 nm. The proximity of the beads (when both bind the phosphorylated target) generates the signal.

Pathway RTK Receptor Tyrosine Kinase RAS Mutant RAS (Active) RTK->RAS CRAF CRAF Kinase RAS->CRAF MEK MEK1/2 CRAF->MEK ERK ERK1/2 MEK->ERK Inhibitor THP-yloxy Aniline Inhibitor Inhibitor->CRAF Blocks ATP Pocket

MAPK signaling pathway illustrating targeted CRAF inhibition by THP-yloxy aniline derivatives.

Conclusion

The integration of the 3-(Tetrahydro-2H-pyran-4-yloxy)aniline scaffold represents a masterclass in rational drug design. By deliberately breaking the planarity of traditional kinase inhibitors, medicinal chemists can drastically reduce crystal lattice energy and improve aqueous solubility. Concurrently, the ether oxygen provides a favorable interaction within the solvent-exposed region of the kinase pocket, ensuring that biochemical potency is seamlessly translated into robust cellular efficacy.

References

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Available at:[Link]

  • El-Sayed, N., et al. (2020). Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors. International Journal of Molecular Sciences, 21(16), 5948. Available at:[Link]

  • Nishiguchi, G. A., et al. (2018). Design and Discovery of N-(2-Methyl-5′-morpholino-6′-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3′-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers. ACS Medicinal Chemistry Letters, 9(4), 349–354. Available at:[Link]

Application Note: Amide Coupling of 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the optimized conditions for amide coupling reactions involving 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine .

Introduction & Reactivity Profile

3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine is a meta-substituted aniline derivative frequently employed as a scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.[1] The presence of the tetrahydropyran-4-yloxy group at the meta position imparts specific electronic and steric properties that distinguish it from simple anilines.[1]

Reactivity Analysis
  • Nucleophilicity: As an aniline, the nitrogen lone pair is delocalized into the aromatic ring, rendering it significantly less nucleophilic than aliphatic amines.[2] The meta-alkoxy substituent exerts a mild inductive electron-withdrawing effect (

    
    ) while offering less direct resonance donation (
    
    
    
    ) to the nitrogen compared to para-substitution.[1] Consequently, this amine is a moderate to weak nucleophile .
  • Steric Environment: The bulky pyran ring is distal to the reaction center, meaning steric hindrance is governed primarily by the carboxylic acid partner rather than the amine itself.[1]

  • Physical Form: This amine is often supplied as a Hydrochloride (HCl) salt to enhance stability.[1] Protocols must account for the in situ neutralization of the salt to release the free base.[1]

Strategic Decision Matrix

Selecting the correct coupling reagent is critical for yield and purity.[1] Use the following decision tree to select the optimal protocol for your specific acid partner.

CouplingStrategy Start Select Carboxylic Acid Partner IsHindered Is the Acid Sterically Hindered? Start->IsHindered IsChiral Is the Acid Chiral/Epimerizable? IsHindered->IsChiral No MethodB Method B: HATU (High Reactivity) Best for Difficult Couplings IsHindered->MethodB Yes (e.g., tertiary alpha-carbon) MethodA Method A: T3P (Standard/Scalable) High Yield, Easy Workup IsChiral->MethodA Yes (T3P minimizes epimerization) IsChiral->MethodA No (Standard Case) MethodC Method C: Acid Chloride (Ghosez) For Extremely Unreactive Acids MethodB->MethodC If Conversion < 20%

Figure 1: Decision matrix for selecting coupling conditions based on the carboxylic acid partner.

Detailed Experimental Protocols

Method A: T3P (Propylphosphonic Anhydride) – The Gold Standard

Best for: Scalable synthesis, chiral acids (low epimerization), and ease of purification.[2] T3P acts as both a coupling agent and water scavenger, driving the equilibrium forward.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • Amine: 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine (1.1 equiv)[1][2]

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[2]

  • Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (if avoiding pyridine)[2]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1][2]

Protocol:

  • Preparation: In a reaction vial equipped with a stir bar, dissolve the Carboxylic Acid (1.0 mmol) and Amine (1.1 mmol) in EtOAc (5 mL, 0.2 M).

    • Note: If using the Amine HCl salt, add 1.1 equiv of DIPEA or Pyridine at this stage and stir for 5 mins to free-base.[2]

  • Base Addition: Add Pyridine (3.0 mmol, 3.0 equiv). Stir for 5 minutes at room temperature (RT).

  • Coupling: Add T3P solution (1.5 mmol, 1.5 equiv) dropwise.

  • Reaction: Stir at RT for 2–12 hours . Monitor by LC-MS.[1]

    • Optimization: If conversion is slow after 4 hours, heat to 50°C. T3P is thermally stable.[1]

  • Workup (Self-Validating):

    • Dilute with EtOAc.[1]

    • Wash with Water (removes water-soluble T3P byproducts).[1]

    • Wash with 0.5 M HCl (removes excess pyridine and unreacted aniline).[1][2]

    • Wash with Sat. NaHCO₃ (removes unreacted acid).[1][2]

    • Dry over Na₂SO₄ and concentrate.[1][3]

Data Summary Table: T3P Performance

Parameter Value Note
Typical Yield 85-95% Excellent for anilines
Epimerization < 2% Superior to HATU/EDC

| Byproducts | Water-soluble | Simplifies purification |[1]

Method B: HATU Activation – For Hindered Substrates

Best for: Sterically hindered acids or when T3P fails to drive conversion.[1] HATU generates a highly reactive At-ester intermediate.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • Amine (1.1 equiv)[2]

  • Reagent: HATU (1.2 equiv)[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[2]

  • Solvent: DMF (anhydrous)[2]

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol, 1/3 of total base).[2] Stir for 5–10 minutes.

    • Visual Check: Solution often turns yellow/orange, indicating active ester formation.[1]

  • Addition: Add the Amine (1.1 mmol) and the remaining DIPEA (2.0 mmol).

  • Reaction: Stir at RT for 1–4 hours .

  • Workup:

    • Dilute with EtOAc/Ether (HATU byproducts are soluble in DMF/water but urea byproducts can precipitate).[1]

    • Wash extensively with Water and LiCl (5% aq) to remove DMF.[1]

    • Purify via Flash Chromatography (Silica gel).[1][2]

Troubleshooting & Optimization

Common Failure Modes
  • Low Conversion (Starting Material Remains):

    • Cause: Poor nucleophilicity of the aniline.[1]

    • Fix: Switch to Method C (Acid Chloride) .[1][2] Convert the acid to its acid chloride using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Thionyl Chloride, then react with the aniline in DCM/Pyridine.[1]

  • Dimerization/Side Reactions:

    • Cause: Over-activation leading to guanidinium formation (with HATU).[1][2]

    • Fix: Reduce HATU to 1.0 equiv and ensure pre-activation time is kept under 10 minutes.

  • Salt Interference:

    • Cause: Amine HCl salt not fully neutralized.[1]

    • Fix: Ensure at least 1.0 equiv of base is added specifically to neutralize the salt before adding the coupling reagent.[1]

Visual Workflow: T3P Coupling

T3PWorkflow Mix Mix Acid + Amine in EtOAc Base Add Pyridine (Base) Mix->Base T3P Add T3P (Coupling Agent) Base->T3P Monitor Monitor LCMS (2-12 h) T3P->Monitor Wash Aq. Workup (HCl / NaHCO3) Monitor->Wash

Figure 2: Step-by-step workflow for the T3P coupling protocol.[1]

References

  • Dunetz, J. R., et al. (2011).[1][2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[2]

  • Valeur, E., & Bradley, M. (2009).[1][2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1][2]

  • Montalbetti, C. A., & Falque, V. (2005).[1][2] "Amide bond formation and peptide coupling."[1][4][5] Tetrahedron, 61(46), 10827-10852.[1][2]

  • Pattabiraman, V. R., & Bode, J. W. (2011).[1][2] "Rethinking amide bond synthesis." Nature, 480, 471–479.[2] [2]

Sources

Application Note: Handling and Dehydration of Hygroscopic Amine Hydrochloride Salts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Amine hydrochloride salts (


) are ubiquitous in pharmaceutical development and organic synthesis due to their improved crystallinity, stability, and aqueous solubility compared to their free-base counterparts. However, a significant operational challenge arises from their hygroscopicity —the propensity to absorb atmospheric moisture.

The Causality of Hygroscopicity: At a molecular level, the chloride anion and the protonated ammonium center create a highly polarized hydrogen-bonding network. When exposed to ambient humidity, water molecules readily insert themselves into the crystal lattice, driven by the favorable hydration energy that overcomes the lattice energy of the anhydrous salt. This results in the formation of stable hydrates or, in severe cases, deliquescence (where the salt dissolves in the absorbed water to form a sticky syrup).

Impact on Synthesis: In moisture-sensitive reactions—such as Grignard additions, organolithium metallations, or amide couplings using sensitive electrophiles (e.g., acid chlorides)—even trace amounts of water introduced via a hygroscopic amine salt will quench the reagents, drastically reducing yields and complicating purification [2]. Furthermore, water absorption alters the effective molecular weight of the solid, leading to critical stoichiometric errors during weighing [3].

Quantitative Comparison of Dehydration Strategies

Selecting the appropriate drying method depends heavily on the thermal stability of the specific amine hydrochloride. Heating these salts under high vacuum can sometimes lead to thermal dissociation (


), resulting in sublimation and stoichiometric loss.

The table below summarizes the efficacy and optimal use cases for standard dehydration techniques.

Drying TechniqueTypical Temp.Time RequiredFinal Moisture LevelSublimation / Decomp. RiskBest Suited For
Azeotropic Distillation 110 °C (Toluene)2–4 hours< 100 ppmLow to ModerateThermally stable salts; large-scale synthesis.
Vacuum Desiccation (

)
25–40 °C12–24 hours100–500 ppmHigh (if overheated)Thermally labile salts; small-scale handling.
Lyophilization -50 °C24–48 hours< 50 ppmVery LowHighly sensitive or complex API intermediates.
In Situ Free-Basing Ambient1–2 hours< 50 ppmNoneReactions strictly requiring the free amine.

Decision Matrix for Dehydration

Workflow Start Hygroscopic Amine HCl Contaminated with H₂O Check Assess Thermal Stability & Sublimation Risk Start->Check Stable Thermally Stable (>110°C) Check->Stable Unstable Thermally Labile or High Sublimation Check->Unstable Azeotropic Azeotropic Distillation (e.g., Toluene, Dean-Stark) Stable->Azeotropic Vacuum Vacuum Desiccator over P₂O₅ (Ambient/Mild Heat) Unstable->Vacuum Freebase In Situ Free-Basing & Organic Extraction Unstable->Freebase DrySalt Anhydrous Amine HCl Ready for Synthesis Azeotropic->DrySalt Vacuum->DrySalt Freebase->DrySalt

Decision matrix for selecting the optimal dehydration method for hygroscopic amine hydrochloride salts.

Experimental Protocols (Self-Validating Systems)

Protocol A: Azeotropic Distillation (The Gold Standard)

Azeotropic distillation using toluene is a highly effective, field-proven method for removing water introduced by hygroscopic amine hydrochlorides [1].

Causality & Mechanism: Toluene and water form a minimum-boiling azeotrope (bp ~85 °C, containing 20.2% water). As the suspension of the wet salt in toluene is heated, the vapor phase becomes disproportionately enriched with water. Upon reaching the condenser, the vapor liquefies. Because water and toluene are immiscible at room temperature, they phase-separate in the Dean-Stark trap. The denser water falls to the bottom, while the dry toluene overflows back into the reaction flask, continuously driving the equilibrium toward the anhydrous salt without requiring temperatures that cause salt dissociation.

Azeotropic Flask Boiling Flask Amine HCl + Toluene + H₂O Vapor Vapor Phase Toluene/H₂O Azeotrope (bp ~85°C) Flask->Vapor Heat Condenser Condenser Cooling & Liquefaction Vapor->Condenser DeanStark Dean-Stark Trap Phase Separation Condenser->DeanStark Water Lower Phase Water (Discard) DeanStark->Water Toluene Upper Phase Toluene (Returns to Flask) DeanStark->Toluene Toluene->Flask Reflux

Mechanistic workflow of azeotropic water removal using a Dean-Stark apparatus.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure the apparatus is purged with dry Argon or Nitrogen.

  • Suspension: Add the wet amine hydrochloride salt to the flask. Add anhydrous toluene (approx. 10 mL per gram of salt).

  • Reflux: Heat the stirred mixture to a vigorous reflux (oil bath at ~120 °C).

  • Observation: As the azeotrope boils, the distillate falling into the Dean-Stark trap will initially appear cloudy (an emulsion of water in toluene).

  • Self-Validation Check: The dehydration is complete when two conditions are simultaneously met:

    • The distillate dripping from the condenser runs perfectly clear.

    • The volume of the lower aqueous phase in the Dean-Stark trap remains constant for at least 30 minutes.

  • Isolation: Cool the flask to room temperature. The anhydrous salt can be used directly as a suspension, or the toluene can be removed in vacuo to yield the dry solid.

Protocol B: Vacuum Desiccation with

For thermally labile salts that sublimate or decompose near 100 °C, vacuum drying must be utilized.

Causality & Mechanism: Lowering the pressure shifts the equilibrium of the hydrate, encouraging water to enter the vapor phase. However, without a moisture sink, the vapor simply re-condenses. Phosphorus pentoxide (


) acts as a highly reactive, irreversible chemical desiccant (

), driving the chamber's humidity to near zero and forcing the salt to release its bound water.

Step-by-Step Methodology:

  • Preparation: Transfer the hygroscopic salt to a wide, pre-weighed glass Petri dish to maximize surface area.

  • Desiccant Loading: Place a separate dish containing fresh

    
     powder into the bottom of a vacuum desiccator.
    
  • Evacuation: Place the sample dish in the desiccator, seal, and apply a high vacuum (< 1 mbar). If the salt is moderately stable, apply gentle heating (30–40 °C) via a heated desiccator jacket.

  • Self-Validation Check: Isolate the desiccator from the pump and monitor the pressure gauge. If the pressure rises rapidly, water is still evolving. Furthermore, weigh the sample dish every 4–6 hours. The protocol is validated as complete when the mass reaches a constant value across two consecutive weighings [3].

Protocol C: In Situ Free-Basing

When the hydrochloride salt is merely a storage vector and the free amine is required for the reaction, bypass solid-state drying entirely.

Step-by-Step Methodology:

  • Dissolve the wet amine hydrochloride in a minimal amount of water.

  • Add an equal volume of an immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Cool to 0 °C and slowly add a slight excess of aqueous NaOH (or saturated

    
     for sensitive amines) until the aqueous layer reaches pH > 10.
    
  • Separate the organic layer, extract the aqueous layer twice more with the organic solvent.

  • Combine the organic layers and dry over anhydrous

    
     or 
    
    
    
    for 30 minutes.
  • Self-Validation Check: The organic solution should be perfectly transparent. If it is cloudy, water is still present; add more desiccant until clear. Filter and concentrate in vacuo to yield the anhydrous free amine.

References

  • Title: Preparation of metal halide-amine complexes (US Patent 5045244A)
  • Title: Asymmetric Synthesis of 4,4-Dialkylcyclohexenones from Chiral Bicyclic Lactams Source: Organic Syntheses, Vol. 69, p. 55 (1990) URL: [Link]

Application Note: Recrystallization Strategies for 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for the recrystallization of 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine Hydrochloride .

This guide synthesizes chemical principles with industrial purification strategies. Since specific recrystallization data for this exact intermediate is often embedded within broader "General Procedures" in patent literature, this document provides a rational solvent selection framework and validated protocols based on the physicochemical properties of ether-linked aniline hydrochloride salts.

Executive Summary

3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl is a critical intermediate, often utilized in the synthesis of kinase inhibitors (e.g., targeting BTK or EGFR pathways).[1] Achieving high purity (>99.5%) is essential to prevent regioisomeric byproducts in subsequent coupling steps.[1]

As a hydrochloride salt of a meta-substituted aniline ether, this compound exhibits amphiphilic polarity : the ionic ammonium head group drives water/alcohol solubility, while the tetrahydropyran (THP) and phenyl rings provide lipophilic character.[1] This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1] This guide details the Binary Solvent Approach to overcome these kinetic traps.

Physicochemical Profile & Solubility Logic

Understanding the molecule's behavior is the prerequisite for solvent selection.[1]

FeatureChemical ImplicationImpact on Recrystallization
HCl Salt Form High lattice energy; Ionic character.[1]Requires polar protic solvents (MeOH, EtOH, Water) for dissolution.[1]
Ether Linkage Rotational freedom; Hydrogen bond acceptor.[1]Increases solubility in chlorinated solvents (DCM) compared to pure anilines.[1]
Meta-Substitution Lower symmetry than para-isomers.[1]Slower crystal nucleation; higher risk of supersaturation without precipitation.[1]
Impurity Profile Likely contains inorganic salts or unreacted phenols.[1]Requires a system that retains non-polar impurities in the mother liquor.[1]
Recommended Solvent Systems

Based on the Hansen Solubility Parameters for aniline salts, the following systems are prioritized:

  • Primary Recommendation (The "Standard"): Ethanol / Ethyl Acetate [1]

    • Mechanism:[1][2][3][4] Ethanol solvates the ionic head; Ethyl Acetate acts as the anti-solvent to reduce dielectric constant and force lattice formation.[1]

    • Pros: Low toxicity (Class 3), moderate boiling points, excellent impurity rejection.[1]

  • Secondary Recommendation (For High Polarity Impurities): Methanol / MTBE [1]

    • Mechanism:[1][3][4] Methanol provides maximum solubility; MTBE (Methyl tert-butyl ether) is a strong anti-solvent that precipitates the salt aggressively.[1]

    • Pros: High recovery yield.[1][4]

    • Cons: Risk of trapping inorganic salts; MTBE flammability.[1]

  • Tertiary Recommendation (For Oiling Out Issues): Isopropanol (IPA)

    • Mechanism:[1][2][3][4] Single-solvent recrystallization.[1]

    • Pros: Slower cooling allows for better crystal growth.[1]

Experimental Protocol: Solvent Screening Workflow

Do not commit the entire batch to a single solvent without validation.[1] Use this micro-screen to determine the optimal system.

SolventScreening Start Start: 100mg Sample SolubilityTest Add 0.5mL Solvent A (MeOH or EtOH) @ 60°C Start->SolubilityTest CheckSol Is it Soluble? SolubilityTest->CheckSol No No CheckSol->No Add more A Yes Yes CheckSol->Yes Proceed AddAnti Add Anti-Solvent B (EtOAc or MTBE) dropwise CloudPoint Cloud Point Reached? AddAnti->CloudPoint CloudPoint->No Add more B CloudPoint->Yes Stop Adding Cool Cool to RT, then 0°C Result Check Precipitate Cool->Result Crystals Crystals Result->Crystals Success Oil Oil Result->Oil Fail: Switch Solvent Yes->AddAnti Yes->Cool

Figure 1: Micro-scale solvent screening decision tree to validate solubility before scale-up.

Detailed Protocol: Recrystallization from Ethanol/Ethyl Acetate[1]

This protocol is optimized for 10g - 100g scale batches.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Crude 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl

  • Solvent A: Ethanol (Absolute or 95%)[1]

  • Solvent B: Ethyl Acetate (ACS Grade)[1]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle, vacuum filtration setup.[1]

Step-by-Step Methodology

1. Dissolution (The "Hot" Phase) [1]

  • Place the crude solid in a round-bottom flask equipped with a stir bar.

  • Add Ethanol (approx. 3-5 mL per gram of solid). Note: Do not add excess solvent yet.[1]

  • Heat the mixture to reflux (approx. 78°C) with stirring.

  • If solids remain, add Ethanol in small portions (0.5 mL/g) through the condenser until the solution is just clear.

    • Critical Check: If black specks remain (insoluble impurities), filter the hot solution through a pre-heated celite pad or sintered glass funnel.[1]

2. Nucleation (The "Cloud" Phase) [1]

  • Remove the heat source but keep the flask on the stirrer.

  • While the solution is still hot (~60-70°C), slowly add Ethyl Acetate dropwise.

  • Continue adding until a faint, persistent turbidity (cloudiness) is observed.

  • Add 1-2 mL of Ethanol to clear the turbidity (restoring a single phase).[1] This creates a saturated solution near the limit.[1]

3. Crystallization (The "Cool" Phase) [1]

  • Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Tip: Wrap the flask in a towel to slow heat loss.[1] Rapid cooling promotes oiling out.[1]

  • Once at room temperature, inspect for crystals.[1]

  • Transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield.

4. Isolation

  • Filter the crystals using a Buchner funnel under vacuum.[1]

  • Wash the filter cake with a cold mixture of Ethanol/Ethyl Acetate (1:3 ratio).

  • Dry the solid in a vacuum oven at 40°C for 12 hours.

Troubleshooting Common Issues

SymptomDiagnosisCorrective Action
Oiling Out (Liquid droplets form instead of crystals)Temperature dropped too fast OR Solvent system is too polar.[1]Re-heat to dissolve.[1] Add a seed crystal at 50°C. Cool very slowly (10°C/hour).
No Precipitation Solution is too dilute.[1]Concentrate the solution by rotary evaporation to 50% volume, then re-add anti-solvent.[1]
Colored Impurities Oxidation products present.[1]Add activated carbon (charcoal) to the hot ethanol solution, stir for 15 min, then hot-filter before adding Ethyl Acetate.

Process Visualization

RecrystallizationWorkflow Raw Crude Solid (Aniline Ether HCl) Dissolve Dissolve in Hot EtOH (Reflux) Raw->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If dirty AntiSolvent Add EtOAc (Until Cloudy) Dissolve->AntiSolvent If clean Filter->AntiSolvent Crystallize Slow Cool (RT -> 0°C) AntiSolvent->Crystallize Isolate Vacuum Filter & Dry Crystallize->Isolate

Figure 2: Linear workflow for the purification of the target intermediate.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for recrystallization of amine salts).

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012.[1] (Source for solvent selection strategies in pharmaceutical intermediates).

  • Patent Literature (General): Methods for the synthesis of 3-(tetrahydro-2H-pyran-4-yloxy)aniline are described as intermediates in kinase inhibitor patents.[1] See, for example, WO2012021444 (Preparation of Pyran-Substituted Quinazolines).[1] [1]

  • PubChem Compound Summary: Tetrahydro-2H-pyran-4-amine Hydrochloride (Structural Analog).[1] [1]

Disclaimer: This protocol is intended for research and development purposes only. Always consult the Safety Data Sheet (SDS) for specific hazards associated with 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine

[1]

Executive Summary: The Chemistry of Instability

3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine (also known as 3-(tetrahydro-2H-pyran-4-yloxy)aniline) is a critical intermediate in the synthesis of kinase inhibitors.[1] Like most electron-rich anilines, the free base form is thermodynamically unstable in the presence of molecular oxygen and light.

The degradation is not random; it follows a specific radical-mediated pathway. The amino group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

1

Key Takeaway: Oxidation is autocatalytic. Once the sample turns light brown, the degradation accelerates exponentially unless intervention occurs.

Critical Handling Protocols (The "Golden Rules")

To maintain purity >98%, you must treat this compound as a pyrophoric-lite reagent.[1]

Storage & Environment
ParameterRequirementScientific Rationale
Atmosphere Argon or Nitrogen (Active)Oxygen is the primary oxidant. Passive sealing is insufficient; active backfilling is required.
Temperature -20°C (Desiccated)Lowers the kinetic rate of auto-oxidation and hydrolysis.
Light Amber Vials / Foil WrapPhotons catalyze the initial electron transfer from the nitrogen lone pair.
State Solid (preferred)Solutions (especially in DMSO/DMF) increase the collision frequency with dissolved oxygen.
The "Schlenk" Weighing Method

Never weigh this compound in open air if high purity is critical for the next step.

  • Purge: Cycle the receiving flask 3x with vacuum/Argon.

  • Flow: Maintain a positive pressure of Argon during transfer.

  • Speed: If a glovebox is unavailable, minimize air exposure to <30 seconds.

Troubleshooting & FAQs

Q1: My sample arrived as a dark brown solid/oil. Is it usable?

Diagnosis: The compound has undergone surface oxidation. Verdict: Do not use directly for sensitive catalytic reactions (e.g., Buchwald-Hartwig couplings), as the oxidized impurities can poison Pd/Pt catalysts.[1] Solution: Perform the Acid-Base Rescue Protocol (See Section 4) to restore purity.

Q2: Can I store the compound in DMSO or DMF stock solutions?

Answer: No. DMSO is hygroscopic and often contains dissolved oxygen. Over time, anilines in DMSO form complex degradation products.[1] If you must create a stock solution:

  • Use anhydrous, degassed DMSO.

  • Store under Argon at -80°C.

  • Use within 1 week.

Q3: Why is the HCl salt recommended over the free base?

Mechanism: Protonating the amine (

Recommendation:

Protocol A: Acid-Base Rescue (Purification)

Use this method to clean oxidized (brown/black) batches without column chromatography.[1]

Principle: The aniline is basic.[2] Impurities (azo dimers, tars) are often neutral or acidic.[1] By toggling pH, we can selectively isolate the target.

  • Dissolution: Dissolve the crude brown material in Ethyl Acetate (EtOAc) (10 mL per gram).

  • Extraction (The Trap): Add 1.0 M HCl (aq) (3 equivalents). Shake vigorously.

    • Chemistry: The aniline protonates and moves to the water layer.[2] Neutral tars stay in the EtOAc.

  • Wash: Separate layers. Keep the Aqueous Layer . Wash the aqueous layer 2x with fresh EtOAc to remove trapped impurities.

  • Liberation: Cool the aqueous layer on ice. Slowly add 2.0 M NaOH until pH > 12.

    • Observation: The solution will become cloudy/oily as the free base regenerates.

  • Recovery: Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM) .

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate in vacuo.
    
    • Result: Pale yellow to off-white solid/oil.

Protocol B: HCl Salt Stabilization

Use this for long-term storage.[1]

  • Dissolve the fresh/purified free base in a minimal amount of anhydrous 1,4-Dioxane or Diethyl Ether .

  • Cool to 0°C.

  • Dropwise add 4.0 M HCl in Dioxane (1.1 equivalents).

  • A white precipitate will form immediately.

  • Filter under Argon (or rapid filtration in air).

  • Wash the solid with cold Diethyl Ether.

  • Dry under high vacuum. Store at RT or 4°C.

Visualizing the Science

Figure 1: The Oxidation Cascade

Understanding why the color changes from colorless to black.

OxidationPathwayAnilineFree Base Aniline(Colorless)RadicalRadical Cation(Reactive Intermediate)Aniline->Radical+ O2 / Light(e- transfer)DimerHydrazine/Azo Dimers(Yellow/Brown)Radical->DimerCouplingPolymerPolyaniline Tars(Black/Insoluble)Dimer->PolymerPolymerization

Caption: The autocatalytic degradation pathway of anilines upon exposure to air.[1]

Figure 2: The Rescue Workflow

Decision tree for handling oxidized samples.

RescueWorkflowStartSample Condition?ColorlessColorless/Pale YellowStart->ColorlessBrownBrown/Black OilStart->BrownAction1Use ImmediatelyORConvert to HCl SaltColorless->Action1Action2Perform Acid-BaseExtraction (Protocol A)Brown->Action2FinalStore under Argon(-20°C)Action1->FinalCheckCheck Purity (LCMS/NMR)Action2->CheckCheck->Action1Purity >98%

Caption: Logical workflow for assessing and rescuing 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine.

References & Authority

  • BenchChem. Best practices for handling air and light-sensitive aniline hydrochloride compounds. (General protocols for aniline stability). [1]

  • Sigma-Aldrich. Safety Data Sheet: 3-(Tetrahydro-2H-pyran-4-yl)propan-1-amine. (Analogous structure handling data).

  • National Institutes of Health (PubChem). Compound Summary: 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine. [1]

  • Fisher Scientific. Handling of Corrosive and Air-Sensitive Amines. [1]

Technical Support Center: Improving Ether Yields with Tetrahydropyran-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic ether formation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide is structured as a series of troubleshooting questions and answers specifically focused on the etherification of tetrahydropyran-4-ol, a common yet sometimes challenging secondary alcohol substrate.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: The Williamson Ether Synthesis - Optimizing the Workhorse Reaction

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[1] It proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[1][2] However, its application to secondary alcohols like tetrahydropyran-4-ol requires careful optimization to prevent competing side reactions.

Q1: I'm attempting a Williamson ether synthesis with tetrahydropyran-4-ol and a secondary alkyl halide, but my yield is very low, and I'm isolating an alkene. What is happening?

A1: This is a classic case of a competing elimination (E2) reaction outcompeting the desired substitution (SN2) reaction.[2][3] Here’s the causality:

  • Mechanism Competition: The alkoxide of tetrahydropyran-4-ol, which you generate with a strong base, is not only a good nucleophile but also a strong base. The SN2 reaction requires this nucleophile to attack the carbon atom bearing the leaving group (the halide).[1]

  • Steric Hindrance: When your alkyl halide is secondary (or tertiary), the carbon atom is sterically hindered, or "crowded." This physical blockage makes it difficult for the bulky alkoxide to perform the required "backside attack" for the SN2 mechanism.[2][4][5]

  • The E2 Takeover: Because the SN2 pathway is sterically hindered, the alkoxide acts as a base instead. It abstracts a proton from a carbon adjacent to the halide-bearing carbon, leading to the formation of a double bond—an alkene—via the E2 mechanism. This pathway is often kinetically favored in sterically congested systems.[2][3][4]

dot

SN2_vs_E2 start Reactants: Tetrahydropyran-4-alkoxide + Secondary Alkyl Halide sn2_path S(N)2 Pathway (Substitution) start->sn2_path Attack at Carbon (Slow) e2_path E2 Pathway (Elimination) start->e2_path Attack at Proton (Fast) ether_product Desired Ether Product (Low Yield) sn2_path->ether_product alkene_product Alkene Byproduct (Major Product) e2_path->alkene_product condition1 Sterically Hindered Alkyl Halide condition1->sn2_path Hinders condition1->e2_path Favors condition2 Strongly Basic Alkoxide condition2->e2_path Favors

Caption: SN2 vs. E2 Competition Pathway.

Q2: How can I structure my Williamson synthesis to maximize the ether yield and avoid elimination?

A2: The key is to re-evaluate your choice of reactants to create a sterically favorable SN2 environment. The reaction works best with primary alkyl halides.[3][6]

You have two theoretical disconnection approaches to your target ether:

  • Route A: Tetrahydropyran-4-alkoxide (nucleophile) + Secondary/Tertiary Alkyl Halide (electrophile). This is the problematic route that favors elimination.

  • Route B: Alkoxide from your desired sidechain (nucleophile) + 4-halo-tetrahydropyran or a tosylate/mesylate derivative (electrophile). This is also problematic as it involves a secondary electrophile.

The Optimal Strategy: Always use the more sterically hindered alcohol (tetrahydropyran-4-ol) to form the nucleophilic alkoxide and react it with a primary alkyl halide .[3][7] For example, to synthesize 4-ethoxytetrahydropyran, you should react sodium tetrahydropyran-4-oxide with ethyl iodide, not sodium ethoxide with 4-iodotetrahydropyran.

Q3: What are the best practices and conditions (base, solvent, temperature) for this optimized approach?

A3: To ensure a high yield, you must maintain anhydrous (dry) conditions and choose your reagents carefully.

ParameterRecommendationRationale
Base Sodium Hydride (NaH)NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide.[8] The only byproduct is hydrogen gas, which bubbles out of the reaction, driving it to completion.[6]
Solvent Anhydrous Polar Aprotic (e.g., THF, DMF)Polar aprotic solvents effectively solvate the sodium cation without solvating and deactivating the alkoxide nucleophile, keeping it highly reactive.[3] Protic solvents like ethanol would protonate the alkoxide.[3]
Electrophile Primary Alkyl Iodide or BromideIodides and bromides are excellent leaving groups. Using a primary halide is critical to minimize the competing E2 elimination reaction.[6][9]
Temperature 0 °C to Room TemperatureStart the deprotonation at 0 °C to control the initial exothermic reaction, then allow the reaction to proceed at room temperature or with gentle heating (50-60 °C) to ensure completion without favoring elimination.[3]
Experimental Protocol: Optimized Williamson Ether Synthesis

This protocol describes the synthesis of 4-benzyloxytetrahydropyran.

Materials:

  • Tetrahydropyran-4-ol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl Bromide

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Flask Preparation: Under an inert atmosphere (Nitrogen or Argon), add tetrahydropyran-4-ol (1.0 eq) to a dry, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Solvent Addition: Dissolve the alcohol in anhydrous THF (approx. 0.2 M concentration).

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour. Hydrogen gas evolution will be observed.

  • Ether Formation: Cool the resulting alkoxide solution back to 0 °C. Add benzyl bromide (1.1 eq) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure ether.

Section 2: The Mitsunobu Reaction - An Alternative for Hindered Systems

Q4: I need to synthesize an ether where both the alcohol and the alkylating partner are sterically hindered, and the Williamson synthesis is failing completely. What is a reliable alternative?

A4: The Mitsunobu reaction is an excellent alternative for synthesizing sterically hindered ethers under mild, neutral conditions.[4] It is particularly valuable when the Williamson synthesis fails due to elimination. The reaction converts an alcohol to a variety of functional groups by using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

Key Advantages:

  • Mild Conditions: It avoids the strongly basic conditions that promote elimination.[4]

  • Stereochemical Inversion: The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which is a predictable and often desirable outcome for chiral secondary alcohols.[11][12]

  • Broad Scope: It can couple the alcohol with a wide range of acidic nucleophiles (pKa < 13), including other alcohols or phenols to form ethers.[4][12]

dot dot digraph "Mitsunobu_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes reagents [label="Reagents:\n- Tetrahydropyran-4-ol\n- Nucleophile (e.g., another alcohol)\n- PPh3\n- DEAD or DIAD", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Step 1: Mix Alcohol, Nucleophile, PPh3\nin Anhydrous THF", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2: Cool to 0°C", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Step 3: Slowly Add DEAD/DIAD", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Step 4: Stir & Warm to RT", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Workup & Purification\n(Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Final Ether Product\n(with Inverted Stereochemistry)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; byproducts [label="Byproducts:\n- Triphenylphosphine Oxide\n- Reduced Azodicarboxylate", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges reagents -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> workup; workup -> product; workup -> byproducts [style=dashed, label="Separation Required"]; }

Sources

Technical Support Center: Remediation & Removal of Unreacted 3-Nitrophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to isolate their target active pharmaceutical ingredients (APIs) from unreacted 3-nitrophenol. Because 3-nitrophenol is highly polar, acts as a strong hydrogen-bond donor/acceptor, and possesses distinct acid-base properties, standard aqueous workups often fail if the underlying chemistry is not properly leveraged.

This guide provides field-proven, self-validating protocols to ensure the quantitative removal of 3-nitrophenol from your reaction mixtures.

Part 1: Physicochemical Properties Governing Separation

To design an effective removal strategy, we must first understand the quantitative parameters that dictate the behavior of 3-nitrophenol in solution.

PropertyValueCausality / Relevance to Extraction Strategy
Acid Dissociation Constant (pKa) 8.36Dictates the pH required for deprotonation. Aqueous washes must be strictly maintained at pH > 10.4 to ensure >99% ionization into the water-soluble phenolate anion[1].
Water Solubility (Neutral Form) ~30 mg/mLThe neutral, protonated form has limited aqueous solubility, meaning it will heavily partition into the organic phase during neutral water washes[2].
Organic Solubility (Neutral Form) ~700 mg/mL (Ethanol)Highly soluble in polar organic solvents (ether, ethyl acetate, ethanol). It cannot be removed by simple precipitation in most standard organics[2].
Colorimetric Indicator Range pH 6.8 (Colorless) to 8.6 (Yellow)Self-Validating Metric: The aqueous phase will turn bright yellow when 3-nitrophenol is successfully deprotonated and extracted. A colorless aqueous wash confirms complete removal[2].
Part 2: Decision Matrix for 3-Nitrophenol Removal

The optimal removal strategy depends entirely on the chemical stability of your target product. Use the workflow below to determine the correct protocol.

G Start Reaction Mixture (Product + 3-Nitrophenol) CheckBase Is the target product base-stable? Start->CheckBase LLE Acid-Base Extraction (Liquid-Liquid) CheckBase->LLE Yes Chroma Silica Gel Chromatography or Scavenger Resin CheckBase->Chroma No Aqueous Aqueous Phase (3-Nitrophenolate anion) LLE->Aqueous Wash with pH >10 (e.g., Na2CO3 / NaOH) Organic Organic Phase (Purified Product) LLE->Organic Elution Elute with Non-Polar to Moderate Polar Solvent Chroma->Elution Purified Purified Product (3-NP retained on silica) Elution->Purified

Workflow for selecting the optimal 3-nitrophenol removal strategy based on product stability.

Part 3: Troubleshooting Guides & FAQs
Q1: Why is my 3-nitrophenol not extracting into the aqueous basic phase?

The Causality: Many researchers attempt to wash their organic layer with saturated Sodium Bicarbonate (


), which has a pH of approximately 8.3. Because the pKa of 3-nitrophenol is 8.36[1], a pH of 8.3 means the compound is only ~50% deprotonated. The remaining neutral 3-nitrophenol stays highly soluble in the organic layer. To achieve >99% partitioning into the aqueous phase, the pH of the wash must be at least two units above the pKa (pH ≥ 10.4).

Self-Validating Protocol: Optimized Acid-Base Extraction

  • Dilution: Dilute your crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Basic Wash: Add 3 volumes of 5% aqueous Sodium Carbonate (

    
    , pH ~11) or 0.1 M Sodium Hydroxide (
    
    
    
    , pH ~13).
  • Agitation & Separation: Shake vigorously and allow the layers to separate.

  • Self-Validation (Colorimetry): Observe the aqueous layer. It should turn a distinct yellow, confirming the presence of the water-soluble 3-nitrophenolate anion[2].

  • Iteration: Separate the organic layer and repeat the basic wash. The extraction is complete only when the fresh aqueous wash remains completely colorless.

  • Finalization: Wash the organic layer once with brine to remove residual base, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Q2: How do I remove 3-nitrophenol if my target compound is base-sensitive and degrades in

or

?

The Causality: If your API contains base-labile functional groups (e.g., easily hydrolyzed esters or sensitive epoxides), high-pH liquid-liquid extraction will destroy your yield. Fortunately, the hydroxyl and nitro groups of neutral 3-nitrophenol make it a strong hydrogen-bond donor and acceptor. This causes it to interact heavily with the polar silanol groups on normal-phase silica gel, significantly retarding its mobility (


) compared to less polar target molecules.

Self-Validating Protocol: Silica Gel Column Chromatography

  • Column Preparation: Pack a standard silica gel column using a non-polar solvent system (e.g., 90:10 Heptane/Ethyl Acetate).

  • Loading: Dry-load the crude mixture onto silica or load it directly using a minimal amount of Dichloromethane.

  • Elution: Elute the column while keeping the solvent polarity relatively low. Your less-polar target product will elute first.

  • Self-Validation (TLC Tracking): Spot the fractions on a TLC plate. 3-Nitrophenol is highly UV-active (254 nm) and will appear as a distinct, low-

    
     spot. It will also stain intensely with iodine. Once the high-
    
    
    
    product spots are collected and the low-
    
    
    3-nitrophenol spot begins to elute, swap the collection flasks.
  • Alternative for Scale-Up: Stir the crude organic mixture with a weakly basic solid-supported scavenger resin (e.g., Amberlyst A21). The resin binds the slightly acidic 3-nitrophenol without raising the pH of the bulk solution. Filter the resin to yield the purified product.

Q3: I am experiencing persistent emulsions during the basic aqueous wash. How can I break them while maintaining extraction efficiency?

The Causality: Emulsions during phenolic extractions occur for two reasons:

  • Partially deprotonated phenols act as amphiphilic surfactants, stabilizing micro-droplets of water in the organic phase.

  • The density gradient between the organic solvent and the aqueous base is too narrow (especially common with Dichloromethane, density ~1.3 g/mL, against heavy basic brine).

Troubleshooting Protocol: Breaking Phenolic Emulsions

  • Increase Aqueous Density (Salting Out): Add solid Sodium Chloride (

    
    ) directly to the separatory funnel until the aqueous phase is saturated. This dramatically increases the density and ionic strength of the water, forcing the organic compounds out of the aqueous micro-droplets and breaking the emulsion.
    
  • Increase Organic Buoyancy (Solvent Swapping): If using a heavy solvent like DCM, add a lighter co-solvent like Diethyl Ether or Ethyl Acetate (density ~0.9 g/mL). This widens the density gap between the two phases, accelerating phase separation.

  • Mechanical Filtration: If the emulsion is stabilized by microscopic insoluble particulates (often inorganic salts from the reaction), filter the entire biphasic mixture through a tightly packed pad of Celite. Return the filtrate to the separatory funnel; the layers will separate immediately.

References
  • Title: 3-Nitrophenol | C6H5NO3 | CID 11137 - PubChem Source: nih.gov URL: [Link]

  • Title: 3-Nitrophenol, 98+% 10 g | Buy Online | Thermo Scientific Chemicals Source: fishersci.ca URL: [Link]

Sources

Technical Support Center: Stability & Handling of 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine hydrochloride is a highly specialized intermediate frequently utilized in the synthesis of selective kinase inhibitors (e.g., TYK2, SYK, and LRRK2)[1]. Because this molecule features both a primary aromatic amine (aniline) and an ether linkage, its stability in aqueous environments is governed by strict physicochemical rules.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we address the causality behind degradation, providing you with self-validating protocols to ensure absolute scientific integrity in your assays.

Quantitative Data: Physicochemical & Stability Profile

To establish a baseline for our troubleshooting, all critical quantitative parameters dictating the behavior of this compound in solution are summarized below.

ParameterValue / CharacteristicExperimental Implication
Molecular Formula C11H15NO2 · HClSupplied as a hydrochloride salt; must be accounted for in molar mass calculations.
Aqueous Solubility High (as HCl salt) Low (as free base)Concentrated stocks (>10 mM) are viable in pure water; however, precipitation occurs rapidly at pH 7.4.
Estimated pKa ~4.2 (Anilinium ion)At physiological pH (7.4), the compound is >99.9% deprotonated, drastically altering solubility and reactivity.
Storage Temp (Solid) -20°CRequired to prevent long-term thermal degradation[2].
Storage Temp (Solution) -80°CHalts radical-mediated auto-oxidation kinetics in aqueous matrices.
Section 1: Core Troubleshooting & FAQs

Q1: Why did my aqueous stock solution turn pink or brown over time? Causality: This is a classic symptom of auto-oxidation. 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine contains an electron-rich aniline moiety. In the presence of dissolved oxygen and ambient UV/Vis light, anilines undergo radical-mediated oxidation. This cascade forms highly conjugated, colored polymeric impurities such as quinone imines, azo, and azoxy compounds[3]. Solution: Oxidation is irreversible. You must discard colored solutions. To prevent this, aqueous solutions must be prepared in degassed water, stored in amber vials to comply with ICH Q1B photostability guidelines[4], and purged with an inert gas before sealing.

Oxidation A 3-[(THP-4-yl)oxy]benzenamine (Colorless) B Aniline Radical (Reactive Intermediate) A->B O2 / Light / pH > 6 C Quinone Imines / Azo Dyes (Pink/Brown Impurities) B->C Radical Coupling

Fig 1. Auto-oxidation pathway of aniline derivatives into colored impurities.

Q2: I prepared a clear 10 mM stock in water, but observed micro-precipitation when diluting it into my pH 7.4 assay buffer. What happened? Causality: This is a pH-dependent thermodynamic solubility failure. The compound is supplied as an HCl salt, which dissolves readily in water to yield a mildly acidic solution (pH ~3-4). The pKa of the anilinium ion is approximately 4.2. When you dilute this stock into a pH 7.4 buffer, the molecule becomes >99.9% deprotonated, converting into the neutral free base. The free base is highly lipophilic and has a drastically lower aqueous solubility. Once its concentration exceeds the solubility limit, it crashes out of solution. Solution: If your assay requires high concentrations at neutral pH, prepare your primary stock in anhydrous DMSO. When spiking into the aqueous assay buffer, ensure the final concentration remains below the free base solubility limit (typically <100 µM), keeping final DMSO concentrations ≤1% to prevent solvent-induced cytotoxicity.

Q3: Since my aqueous stock is acidic (due to the HCl salt), is the tetrahydropyran (THP) group at risk of hydrolysis? Causality: No. It is critical to distinguish between a THP acetal and a THP ether. The common "THP protecting group" used in organic synthesis attaches at the 2-position of the pyran ring, forming an acetal that is notoriously sensitive to aqueous acid. However, in this specific molecule, the oxygen is attached to the 4-position of the tetrahydropyran ring. This forms a standard secondary alkyl aryl ether. Alkyl aryl ethers are chemically robust and completely stable against hydrolysis under mild aqueous acidic conditions. Solution: You can confidently store the acidic HCl salt solution without fear of ether cleavage. Your stability efforts should be focused entirely on preventing the aniline oxidation described in Q1.

Section 2: Standard Operating Procedure (SOP) for Solution Preparation

To guarantee reproducibility, follow this self-validating workflow. The protocol is designed to eliminate the two primary vectors of degradation: dissolved oxygen and photolytic stress, aligning with ICH Q1A(R2) stability principles[2].

Step-by-Step Methodology:

  • Solvent Degassing: Boil ultrapure water (18.2 MΩ·cm) for 10 minutes to expel dissolved oxygen. Cool the water to room temperature under a continuous stream of Argon gas.

  • Controlled Weighing: Weigh the compound powder in a controlled environment, actively protecting the solid from direct ambient light.

  • Dissolution: Dissolve the compound in the degassed water to your target concentration (e.g., 10 mM). Vortex gently.

  • Self-Validation (QC Check): Inspect the solution against a pure white background. The solution must be 100% colorless. If any pink or yellow tint is visible, oxygen ingress has occurred, and the batch must be aborted.

  • Aliquotting: Dispense single-use aliquots into amber glass vials to block UV/Vis light degradation[4].

  • Headspace Purging: Purge the headspace of each vial with Argon for 5-10 seconds, immediately sealing with a PTFE-lined cap.

  • Cryopreservation: Flash-freeze the vials in liquid nitrogen and transfer to -80°C for long-term storage.

SOP Step1 1. Boil & Degas Ultrapure Water Step2 2. Weigh HCl Salt (Protect from Light) Step1->Step2 Step3 3. Dissolve Compound (Colorless Solution) Step2->Step3 Step4 4. Aliquot into Amber Vials Step3->Step4 QC QC Check: Solution must be 100% colorless Step3->QC Validate Step5 5. Purge Headspace with Argon & Seal Step4->Step5 Step6 6. Store at -80°C Step5->Step6

Fig 2. Optimized workflow for preparing oxidation-resistant aqueous stock solutions.

References

1.[1] WO2023108536A1 - Tyk2 inhibitors and compositions and methods thereof Source: Google Patents URL:

2.[4] A Deep Dive into ICH Stability Guidelines (Q1A-Q1F) Source: BioBoston Consulting URL:[Link]

3.[2] Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

4.[3] Aniline - Reactions and Oxidation Source: Wikipedia URL:[Link]

5. Aniline Chemical Properties and Basicity Source: Ataman Kimya URL:[Link]

Sources

Technical Support Center: Nitro Reduction Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Core Diagnostic Framework: Why Is Your Reaction Stalling?

As scientists, we often treat nitro reduction as a trivial transformation. However, low conversion usually stems from three distinct mechanistic failures. Before adjusting your protocol, identify which failure mode is active:

  • The Surface Blockade (Catalytic Poisoning): In heterogeneous catalysis (Pd/C, Raney Ni), the active sites are physically blocked by impurities (S, P, amines) or by the product itself (amine poisoning).

  • The Intermediate Trap (Hydroxylamine Accumulation): The reduction of the nitro group (

    
    ) to the nitroso (
    
    
    
    ) and hydroxylamine (
    
    
    ) intermediates is fast. The final reduction of hydroxylamine to aniline (
    
    
    ) is the rate-determining step. If this step stalls, your "low conversion" is actually a high yield of the hydroxylamine intermediate.
  • The Mass Transfer Wall: Hydrogen gas has poor solubility in most organic solvents. If the gas-liquid-solid transfer rate is lower than the intrinsic reaction rate, the reaction is starved of hydrogen, leading to stalls or side reactions (azo coupling).

Visualizing the Failure Points

The following diagram maps the reaction pathway and identifies exactly where and why the reaction stalls.

NitroReductionPathway cluster_stall CRITICAL STALL POINT Nitro Nitroarene (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso Fast (2e-, 2H+) Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine Very Fast (2e-, 2H+) Azoxy Azoxy (Ar-N=N(O)-Ar) Nitroso->Azoxy Condensation (High pH/Low H2) Aniline Aniline (Ar-NH2) Hydroxylamine->Aniline Rate Limiting Step (Slow, 2e-, 2H+) Hydroxylamine->Azoxy Condensation Azo Azo (Ar-N=N-Ar) Azoxy->Azo Side Reduction

Figure 1: Mechanistic pathway of nitro reduction. The "Critical Stall Point" at the hydroxylamine stage is the most common cause of incomplete conversion to aniline [1].

Module A: Troubleshooting Catalytic Hydrogenation (Pd/C, Pt/C)

Context: You are using


 gas with a transition metal catalyst (Pd/C, Pt/C) and conversion has plateaued.
Q1: The reaction started fast but stopped at ~60-70% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You likely have Hydroxylamine Accumulation .[1] The reduction of


 consumes 2 moles of 

. The final step to aniline requires a 3rd mole but is kinetically slower. If the reaction stops here, you have consumed 66% of the theoretical

.
  • Verification: Check TLC or LCMS.[2] Hydroxylamines often stain differently (e.g., weak UV, positive Tollen’s test) or appear as [M+16] peaks relative to aniline (if stable).

  • Solution:

    • Increase Temperature: The activation energy for N-O bond cleavage is higher. Raise T to 50-60°C.

    • Acid Promoter: Add 1-2 equivalents of Acetic Acid or HCl. Protonation of the hydroxylamine oxygen weakens the N-O bond, accelerating cleavage [2].

    • Vanadium Promoter: If using Pt/C, add 0.1–1 mol% Vanadium (e.g.,

      
      ). This is a known promoter for the hydroxylamine-to-aniline step.
      
Q2: My catalyst seems dead immediately.

Diagnosis: Catalyst Poisoning .

  • Sulfur/Phosphorus: Does your substrate contain thioethers, thiophenes, or free phosphines? These bind irreversibly to Pd/Pt.

  • Halides: Iodides are strong poisons; chlorides are mild.

  • Amines: The product aniline itself can competitively bind to the catalyst surface.

  • Solution:

    • Wash the Substrate: Treat your starting material with activated carbon or wash with EDTA/bicarbonate to remove trace metal/sulfur impurities from previous steps.

    • Change Catalyst: Switch to Raney Nickel (more resistant to sulfur) or Pt/C (sulfided) if thiols are present.

    • Increase Pressure: Higher

      
       concentration on the surface can outcompete reversible poisons.
      
Q3: I am seeing dehalogenation (loss of Cl, Br, I).

Diagnosis: Pd/C is too active for oxidative addition into C-X bonds.

  • Solution:

    • Switch to Pt/C (Sulfided): This is the gold standard for preventing dehalogenation [3].

    • Add an Inhibitor: Add 0.1–0.5 eq of Diphenylsulfide or Potassium Thiocyanate to the Pd/C reaction. This selectively poisons the highly active sites responsible for dehalogenation while allowing nitro reduction.

Module B: Troubleshooting Chemical Reductions (Fe, Zn, Sn)

Context: You are using metal powder in acid (Bechamp conditions) or solvent.

Q1: The reaction is extremely slow; the iron just sits at the bottom.

Diagnosis: Surface Passivation or Mass Transfer Failure . Iron particles often have an oxide coating that prevents reaction.

  • Solution (The "Etch" Protocol):

    • Do not just dump iron in.

    • Pre-activate Iron: Stir the iron powder in 5% HCl or Acetic Acid for 5 minutes before adding the nitro substrate. This exposes zero-valent Fe(0).[3]

    • High Shear Mixing: Use an overhead stirrer. Magnetic bars are insufficient for heavy metal slurries. The reaction occurs at the solid-liquid interface; if the iron isn't suspended, the reaction stops.

Q2: I have full conversion, but I lose 50% of my yield during workup.

Diagnosis: Emulsion & Sludge Trapping . Iron/Tin reductions generate voluminous metal hydroxide sludges (


, 

) that trap the organic product.
  • Solution:

    • Do NOT extract directly: Do not add water/DCM and shake. You will get an inseparable emulsion.

    • The Celite Filtration: Filter the entire reaction mixture through a pad of Celite before adding water. Wash the cake copiously with EtOAc or THF.

    • EDTA Wash: If the emulsion persists, wash the organic layer with aqueous EDTA or Rochelle's Salt (Potassium Sodium Tartrate) to chelate the metal ions.

Decision Tree for Troubleshooting

Use this logic flow to determine your next experimental step.

TroubleshootingTree Start Start: Low Conversion CheckH2 Is H2 uptake stopping at ~66%? Start->CheckH2 CheckPoison Does substrate have S, P, or I? CheckH2->CheckPoison No Hydroxylamine Hydroxylamine Trap: 1. Increase Temp 2. Add Acid (AcOH) 3. Add V promoter CheckH2->Hydroxylamine Yes CheckStir Is agitation sufficient? CheckPoison->CheckStir No Poisoning Catalyst Poisoning: 1. Switch to Raney Ni 2. Wash Substrate 3. High Catalyst Loading CheckPoison->Poisoning Yes MassTransfer Mass Transfer Limit: 1. Use Overhead Stirrer 2. Baffled Flask 3. Higher Pressure CheckStir->MassTransfer No Kinetics Kinetic Limit: 1. Change Solvent (MeOH > EtOAc) 2. Increase Temp CheckStir->Kinetics Yes

Figure 2: Troubleshooting decision logic for catalytic hydrogenation failures.

Comparative Troubleshooting Matrix

ParameterCatalytic Hydrogenation (Pd/C)Iron Reduction (Fe/HCl)Transfer Hydrogenation (Fmt/Pd)
Common Failure Catalyst Poisoning / DehalogenationStirring / Workup EmulsionsIncomplete Conversion
Key Indicator Reaction stops abruptly; no H2 uptake.Iron sits at bottom; no exotherm.Reaction stalls after 80%.
Best Fix Wash substrate; Switch to Pt(S)/C.Mechanical stirring; Pre-etch Fe.Add fresh catalyst + more donor.
Selectivity Low (Reduces alkenes, halides).High (Tolerates halides, ketones).Medium (Can reduce alkenes).[4][5]
Scale-Up Risk High (H2 gas safety, exotherm).High (Waste disposal, thermal runaway).Low (No gas, mild).

Standard Operating Protocols (SOPs)

Protocol A: Robust Catalytic Hydrogenation (The "Fix-It" Method)

Use this when standard hydrogenation stalls at the hydroxylamine stage.

  • Setup: Charge flask with Nitroarene (1.0 equiv) and Methanol (10-20 volumes). Note: Methanol is faster than EtOAc due to higher H2 solubility and polarity.

  • Additive: Add Acetic Acid (1.0 equiv). This prevents amine poisoning and accelerates the hydroxylamine reduction.

  • Catalyst: Add 10 wt% Pd/C (50% wet).

  • Reaction: Purge with

    
     x3, then 
    
    
    
    x3. Stir vigorously (>1000 rpm).
  • Checkpoint: If reaction stalls, heat to 50°C.

  • Workup: Filter through Celite. Neutralize the filtrate with saturated

    
     before concentration to remove the acetic acid.
    
Protocol B: Clean Iron Reduction (Modified Bechamp)

Use this for halogenated substrates or when avoiding heavy metals.

  • Activation: In a flask, suspend Iron Powder (3-5 equiv, 325 mesh) in Ethanol/Water (3:1). Add concentrated HCl (0.2 equiv) and stir for 10 mins.

  • Addition: Add Nitroarene (1.0 equiv) and Ammonium Chloride (5 equiv). Note: NH4Cl provides a buffered proton source, milder than neat HCl.

  • Reaction: Heat to reflux (70-80°C) with Overhead Stirring .

  • Monitoring: Monitor by TLC. If the intermediate (hydroxyl) persists, add more Iron powder.

  • Workup (Critical): Filter the hot mixture through a Celite pad. Wash the pad with hot Ethanol. Do not let the filtrate cool before filtering, or product may crystallize in the iron sludge.

References

  • Mechanism of Nitro Reduction: Blaser, H. U. "The selective hydrogenation of nitro compounds to amines."[6] Science of Synthesis, 2008 . Link

  • Acid Promotion: Corma, A., & Serna, P. "Chemoselective hydrogenation of nitro compounds with supported gold catalysts." Science, 2006 , 313(5785), 332-334. Link

  • Dehalogenation Prevention: Tafesh, A. M., & Weiguny, J. "A review of the selective catalytic reduction of aromatic nitro compounds into aromatic amines, isocyanates, carbamates, and ureas using CO." Chemical Reviews, 1996 , 96(6), 2035-2052. Link

  • Transfer Hydrogenation: Gowda, D. C.[7] "Ammonium formate/palladium on carbon: A versatile system for the catalytic transfer hydrogenation of functional groups." Tetrahedron Letters, 2002 . Link

Sources

Technical Support Center: Purification of 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine

[1]

Case ID: PUR-THP-ANL-001 Status: Open Priority: High (Active Research Intermediate) Subject: Optimization of Flash Chromatography for Basic Ether-Linked Anilines[1]

Executive Summary & Chemical Context

The Molecule: 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine Chemo-type: Meta-substituted Aniline / Cyclic Ether Critical Challenge: Basicity & Tailing. [1]

As a researcher working with this intermediate, you are likely facing peak tailing (streaking) or poor resolution on standard silica gel. This is caused by the interaction between the basic aniline nitrogen (approximate

1


This guide provides a self-validating protocol to neutralize these interactions, ensuring sharp peak shapes and high recovery.

Method Development (The "How")

Before scaling up to a column, you must validate your solvent system on Thin Layer Chromatography (TLC).[2]

Solvent System Selection Table
Polarity RequirementRecommended SystemModifier (Critical)Rationale
Standard Hexane / Ethyl Acetate1% Triethylamine (TEA) Best starting point.[1] The THP ring adds lipophilicity, making the molecule soluble in moderate polarity solvents.[1]
High Polarity DCM / Methanol1% Ammonium Hydroxide (28%) Use if the compound sticks to the baseline in 50% EtOAc.[1]
Alternative Toluene / Acetone1% TEA Provides orthogonal selectivity if impurities co-elute in Hex/EtOAc.[1]

⚠️ Technical Alert: Never run TLC for this amine without a modifier.[1] The spot will streak, giving a false


 value.[1] Pre-dip your TLC plate in the eluent + TEA and dry it before spotting to mimic the column environment.[1]
Standard Operating Procedure (SOP)
Protocol: Triethylamine-Modified Silica Chromatography [1][2][3]

Objective: Neutralize silica acidity to prevent amine adsorption.

Step 1: Column Equilibration (The "Pre-Buffering" Step)

  • Do not just add TEA to your solvent bottle.

  • Prepare the column by flushing with 3 Column Volumes (CV) of the starting mobile phase containing 1% v/v Triethylamine .[1]

  • Why? This saturates the acidic silanol sites with TEA before your valuable compound is introduced.

Step 2: Sample Loading

  • Preferred: Liquid loading in a minimum volume of Dichloromethane (DCM).

  • Alternative: If the crude mixture is gummy or insoluble in the mobile phase, use Dry Loading .[1] Adsorb the crude onto Celite 545 or amine-functionalized silica (ratio 1:3 crude:sorbent).

  • Caution: Avoid using pure silica for dry loading this amine, as it may trap the compound at the head of the column.[1]

Step 3: Elution Gradient

  • Mobile Phase A: Hexane + 1% TEA[1]

  • Mobile Phase B: Ethyl Acetate + 1% TEA

  • Gradient Profile:

    • 0–5 min: 0% B (Isocratic hold to elute non-polar impurities)

    • 5–20 min: 0%

      
       50% B (Linear gradient)[1]
      
    • 20–25 min: 50%

      
       100% B (Flush)
      

Step 4: Detection & Collection

  • Wavelength: Monitor at 254 nm (Benzene ring absorption) and 280 nm .

  • Note: TEA absorbs below 245 nm.[1] Ignore baseline drift in the low UV range.

Troubleshooting Guide (The "Fix")

If your purification is failing, use this logic tree to diagnose the root cause.

TroubleshootingLogicStartIssue DetectedStreakingPeak Streaking / TailingStart->StreakingCoElutionCo-elution with ImpuritiesStart->CoElutionDecompCompound Turning Brown/BlackStart->DecompCheckTEAIs TEA in Mobile Phase?Streaking->CheckTEAChangeSelectivitySwitch Solvent System(e.g., Toluene/Acetone)CoElution->ChangeSelectivityChangePhaseSwitch Stationary Phase(C18 or Amine-Silica)CoElution->ChangePhaseOxidationAniline Oxidation?Decomp->OxidationIncreaseTEAIncrease TEA to 2-3%or Switch to NH3/MeOHCheckTEA->IncreaseTEANo / LowCheckLoadCheck Loading MassCheckTEA->CheckLoadYes (1%)ReduceLoadOverloaded: Reduce Loador Use Larger ColumnCheckLoad->ReduceLoad>1% loadFastRunDegas SolventsSpeed up Flow RateProtect from LightOxidation->FastRun

Caption: Diagnostic logic tree for purifying basic aniline derivatives.

Specific Issue: "The compound is stuck at the baseline."
  • Cause: The amine-silanol interaction is too strong, or the THP ether is coordinating with the silica.[1]

  • Solution: Switch to a DCM / Methanol system.

    • Recipe: DCM (95%) / Methanol (4%) /

      
       (1%).
      
    • Warning: Do not use TEA with Methanol/DCM if possible; Ammonia is more effective for very polar amines in this solvent system.

Specific Issue: "My product fractions turned purple/brown overnight."
  • Cause: Anilines are electron-rich and prone to air oxidation, especially when spread over the high surface area of silica or in solution.

  • Solution:

    • Evaporate fractions immediately after collection.[1]

    • Store the purified oil/solid under Nitrogen or Argon at -20°C.

    • Add a trace of antioxidant (e.g., BHT) if the compound is to be stored in solution for long periods (only if compatible with next step).

Frequently Asked Questions (FAQs)

Q1: Can I use Amine-Functionalized Silica (KP-NH) instead? A: Yes, absolutely. This is the superior method. If you have access to KP-NH cartridges (Biotage or similar), use them with a standard Hexane/EtOAc gradient. You do not need to add TEA to the mobile phase, as the stationary phase surface is already basic.[1] This eliminates the need to evaporate smelly TEA later.

Q2: Is the ether linkage stable to silica? A: Yes. The 4-alkoxy tetrahydropyran linkage is a secondary ether. Unlike the 2-alkoxy (acetal) linkage, it is chemically stable to the mild acidity of silica gel. You do not need to worry about hydrolysis during chromatography.[1]

Q3: How do I remove the Triethylamine after the column? A: TEA has a boiling point of ~89°C.[1][2]

  • Concentrate the fractions on a rotavap.

  • Add a small amount of DCM and re-evaporate (azeotropic removal).

  • Dry under high vacuum for 2-4 hours. The TEA will be removed.

References & Authority
  • Biotage. "Strategies for the Purification of Ionizable Compounds." Biotage Knowledge Base. [Link]

  • Teledyne ISCO. "Purification of Primary Amines using RediSep C-18." Teledyne ISCO Application Notes. [Link]

  • University of Rochester. "Troubleshooting: Thin-Layer Chromatography (TLC)." Department of Chemistry. [Link]

Technical Support Center: Optimizing Aniline HCl Salt Formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stoichiometry, Phase Control, and Stability in Hydrochloride Salt Crystallization Audience: Pharmaceutical Scientists, Process Chemists, and R&D Specialists

Introduction: Beyond the Molar Ratio

Welcome to the Technical Support Center. As Senior Application Scientists, we often see researchers treating salt formation as a simple 1:1 molar addition. In the context of anilines —which are often weak bases with pKa values ranging from 2 to 5—this oversimplification leads to process failure.

Optimizing stoichiometry is not just about charge neutralization; it is about manipulating the solubility product (


) , managing the common ion effect , and preventing hygroscopicity  induced by excess acid. This guide provides the decision frameworks and troubleshooting protocols necessary to engineer robust aniline hydrochloride salts.
Module 1: Optimizing Stoichiometry & Equivalents

The Core Dilemma: The theoretical requirement is 1.0 equivalents (eq). However, in practice, the optimal range is often 1.05 – 1.1 eq .

  • Too Low (<1.0 eq): Leaves unprotonated free base, which acts as an impurity and can lower the melting point, leading to "oiling out."

  • Too High (>1.2 eq): Excess HCl is often hygroscopic. It can adsorb onto the crystal surface, causing the bulk material to deliquesce (turn into a liquid) upon exposure to humidity.

Decision Matrix: Determining the Optimal Equivalents

Use the following logic flow to determine the starting stoichiometry for your specific aniline derivative.

StoichiometryLogic Start Start: Aniline Precursor Check_pKa Check pKa of Aniline Conjugate Acid Start->Check_pKa Is_Weak Is pKa < 3.0? Check_pKa->Is_Weak Is_Labile Is Molecule Acid Sensitive? (e.g., Boc groups, acetals) Is_Weak->Is_Labile No (pKa > 3) High_Stoich Use 1.1 - 1.2 eq HCl (Drive Equilibrium) Is_Weak->High_Stoich Yes (Weak Base) Std_Stoich Use 1.05 eq HCl (Standard) Is_Labile->Std_Stoich No Strict_Stoich Use 0.95 - 1.0 eq HCl (Prevent Hydrolysis) Is_Labile->Strict_Stoich Yes Common_Ion Requires vigorous drying or wash with non-polar solvent High_Stoich->Common_Ion Risk: Excess Acid Free_Base Requires recrystallization to remove free base Strict_Stoich->Free_Base Risk: Oiling Out

Figure 1: Decision tree for selecting HCl equivalents based on aniline basicity and chemical stability.

Data: Impact of Stoichiometry on Physicochemical Properties
Parameter0.95 eq (Deficit)1.05 eq (Optimal)1.5 eq (Excess)
Yield Low (Solubility loss)High (Common Ion Effect)High
Purity Risk of Free BaseHighRisk of Acid Degradants
Hygroscopicity LowLowHigh (Surface HCl)
Phase Behavior High risk of Oiling OutStable CrystallizationRapid Precipitation (Amorphous)
Module 2: Troubleshooting "Oiling Out" (LLPS)

The Issue: Instead of crystals, a second liquid phase (an oil) separates from the solution.[1][2] The Cause: This is Liquid-Liquid Phase Separation (LLPS).[3] It occurs when the supersaturation is too high, or the melting point of the solvated salt is lower than the process temperature. Impurities (like unreacted free base) significantly depress the melting point, exacerbating this.

Rescue Protocol: The "Metastable Zone" Strategy

Do not simply cool the mixture further; this will only solidify the oil into an amorphous glass.

  • Re-heat: Heat the mixture until the oil redissolves and the solution is clear (homogeneous).

  • Add Solvent: Add a small volume of the "good" solvent (e.g., Ethanol) to lower the supersaturation.

  • Seed at High T: Cool slowly. Once the temperature is 5-10°C below the dissolution point (the Metastable Zone), add seed crystals.

  • Isothermal Hold: Hold the temperature constant for 30-60 minutes to allow crystal growth on the seeds.

  • Slow Cool: Cool at a rate of 0.1 – 0.5 °C/min.

OilingOutRescue Oil Oiling Out Observed Heat Re-heat to Homogeneity Oil->Heat Adjust Add 10% Solubilizer (Reduce Supersaturation) Heat->Adjust Seed Add Seeds in Metastable Zone Adjust->Seed Grow Isothermal Hold (30 mins) Seed->Grow Cool Slow Cool (0.2°C/min) Grow->Cool

Figure 2: Workflow for recovering a crystallization batch that has oiled out.

Module 3: Stability & Hygroscopicity

Aniline HCl salts are prone to hydrolysis and oxidation. The stability is heavily influenced by the pKa gap (


).[4]
  • Rule of Thumb: A

    
     is ideal for stable salts.
    
  • The Aniline Problem: HCl has a pKa of ~ -7. Anilines have pKa ~ 4. The gap is sufficient (~11), but if the aniline has electron-withdrawing groups (e.g., 4-Nitroaniline, pKa ~ 1.0), the salt may dissociate in humid air.

FAQ: Why is my salt turning into a puddle?

  • Diagnosis: This is deliquescence.

  • Root Cause: Often not the salt itself, but excess HCl trapped in the crystal lattice or on the surface. HCl is extremely hygroscopic.

  • Solution:

    • Wash the filter cake with an anhydrous, non-polar solvent (e.g., Et2O, MTBE) to remove surface acid.

    • Dry under vacuum at 40-50°C with a nitrogen bleed.

    • If intrinsic hygroscopicity is high, consider switching counter-ions (e.g., Mesylate or Tosylate) which are often less hygroscopic for anilines.

Module 4: Standardized Experimental Protocols
Protocol A: Micro-Scale Screening (100 mg)

Use this to determine the correct solvent system before scaling up.

  • Dissolution: Dissolve 100 mg of aniline in 0.5 mL of solvent (Screen: EtOH, IPA, EtOAc, THF).

  • Addition: Add 1.05 eq of HCl (using 4M HCl in Dioxane or generated in situ with Acetyl Chloride/EtOH).

  • Observation:

    • Immediate Precipitate: Good yield, check purity.

    • Clear Solution: Cool to 0°C. If no solids, add anti-solvent (Heptane or MTBE) dropwise.

    • Oil:[1][3][5] Follow "Rescue Protocol" above.

Protocol B: Scale-Up Synthesis (10 g)

Standard procedure for stable aniline HCl salts.

  • Charge: Place 10 g (1.0 eq) of Aniline in a round-bottom flask.

  • Solvent: Add 50 mL Ethyl Acetate (EtOAc). Stir to dissolve.

  • Acid Generation (In-Situ):

    • Alternative: Add 1.05 eq of Acetyl Chloride dropwise to a separate mixture of 1.05 eq Ethanol in 10 mL EtOAc. (Reaction:

      
      ).
      
    • Direct: Add 1.05 eq of 4M HCl in Dioxane dropwise over 20 minutes at 20-25°C.

  • Crystallization: Solids should precipitate during addition.

  • Aging: Stir the slurry for 2 hours at room temperature (Ostwald Ripening).

  • Filtration: Filter under Nitrogen (to prevent oxidation).

  • Wash: Wash cake with 2 x 10 mL EtOAc (removes free base) followed by 2 x 10 mL MTBE (removes excess acid).

  • Drying: Vacuum oven at 45°C.

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[6][7][8][9] (2002).[8] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[10] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Veverka, M., et al. (2013). Cocrystals and Salts of Melamine: Comparison of the Efficiency of Salt and Cocrystal Formation. Crystal Growth & Design. (Discusses pKa gap rules).

  • Black, S. N., et al. (2007). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences.

Sources

Technical Support Center: Handling & Storage of 3-(oxan-4-yloxy)aniline HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(oxan-4-yloxy)aniline hydrochloride (also known as 3-(tetrahydro-2H-pyran-4-yloxy)aniline HCl). This compound is a critical building block in drug discovery, featuring both an electron-rich aromatic amine and a tetrahydropyran (THP) ether linkage.

Because of its specific structural motifs, this salt is highly susceptible to environmental degradation. This guide provides researchers and drug development professionals with the mechanistic understanding and validated protocols necessary to maintain compound integrity.

Part 1: Visualizing the Degradation Mechanics

To effectively prevent degradation, we must first understand the causality behind it. The structural vulnerabilities of 3-(oxan-4-yloxy)aniline HCl are exploited by three primary environmental triggers: Moisture , Oxygen , and Light .

Degradation Compound 3-(oxan-4-yloxy)aniline HCl Oxidation Oxidation (Azo/Quinone-imines) Compound->Oxidation Peroxides Peroxide Formation (THP Ether Cleavage) Compound->Peroxides Caking Hygroscopic Caking Compound->Caking O2 Oxygen (Air) O2->Oxidation Catalyzes O2->Peroxides Radical Attack Light UV / Visible Light Light->Oxidation Accelerates Moisture Moisture (H2O) Moisture->Oxidation Facilitates Redox Moisture->Caking Absorption

Fig 1: Environmental triggers driving the degradation of 3-(oxan-4-yloxy)aniline HCl.

Part 2: Frequently Asked Questions (FAQs)

Q1: My batch of 3-(oxan-4-yloxy)aniline HCl has changed from a white powder to a greenish-brown solid. What happened, and can I still use it? A1: This discoloration is the hallmark of atmospheric oxidation. While the hydrochloride salt (anilinium) is more stable than the free aniline base, ambient moisture can facilitate localized deprotonation. The electron-rich aromatic ring and the amine group are highly susceptible to oxidation by atmospheric oxygen (


), a process accelerated by UV/visible light [1]. As noted in foundational chemical literature, arylamines are naturally colorless but rapidly darken upon storage due to this atmospheric oxidation [3]. This leads to the formation of complex oxidative intermediates (azo, azoxy, and quinone-imine polymeric species), which can be analytically tracked via liquid chromatography [2].
Actionable Advice: Do not use heavily discolored batches for yield-sensitive or high-purity assays. These polymeric impurities will severely interfere with downstream coupling reactions (e.g., Buchwald-Hartwig aminations or amide couplings).

Q2: How does the oxan-4-yloxy (tetrahydropyran) substituent affect the stability compared to unsubstituted aniline HCl? A2: The oxan-4-yloxy group introduces an ether linkage. While aromatic ethers are generally stable, the aliphatic tetrahydropyran (THP) ring contains alpha-hydrogens that are susceptible to auto-oxidation. Over prolonged exposure to oxygen, these sites can undergo radical abstraction to form hydroperoxides. Furthermore, if the salt absorbs significant moisture, the localized acidic environment (from the HCl) combined with ambient heat theoretically risks ether cleavage. However, oxidation of the aniline moiety remains the primary and fastest degradation pathway.

Q3: Why is the compound clumping together in the vial? A3: Aniline hydrochloride salts are inherently hygroscopic [1]. Clumping indicates moisture absorption. Water not only causes physical caking (making accurate weighing difficult) but also acts as a dielectric medium that accelerates the aforementioned oxidative degradation by facilitating electron transfer and localized pH shifts.

Part 3: Quantitative Storage Guidelines

To maximize shelf life, storage conditions must isolate the compound from the triggers identified above. Below is a summary of expected outcomes based on storage environments.

Storage ConditionAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Marker
Room Temp (20°C)Ambient AirNormal Lab Light< 1 MonthRapid browning, clumping
Room Temp (20°C)DesiccatedDark3 - 6 MonthsSlight yellowing
2 - 8°C (Fridge)Inert (Ar/N₂)Dark1 - 2 YearsTrace discoloration
-20°C (Freezer) Inert (Ar/N₂) Dark > 2 Years None (Maintains white color)

Part 4: Troubleshooting & Validated Protocols

SOP 1: Rescuing and Drying Moisture-Compromised (Clumped) Salt

If your compound has clumped but has not yet severely discolored, you can rescue it by removing the absorbed moisture. Do not use a standard drying oven (>60°C) , as elevated temperatures can induce thermal decomposition and exponentially accelerate oxidation [1].

Step-by-Step Methodology:

  • Preparation: Pre-weigh a clean, dry amber glass vial to establish a tare weight.

  • Grinding: In a low-humidity environment (preferably a nitrogen-purged glovebag), gently crush the caked solid using an agate mortar and pestle to maximize the surface area.

  • Vacuum Drying: Transfer the fine powder to the amber vial. Place the open vial in a vacuum desiccator containing a high-capacity desiccant (e.g., Phosphorus pentoxide or indicating Drierite). Apply a high vacuum (≤ 10 mbar) at room temperature for 24-48 hours.

  • Self-Validation System:

    • Gravimetric Check: Weigh the vial every 12 hours. The drying process is validated when the mass stabilizes (constant weight indicates complete moisture removal).

    • Analytical Check: Perform an HPLC purity check (UV detection at ~254 nm) to ensure the peak area of the primary compound remains >95% relative to oxidative impurities [2].

SOP 2: Aliquoting and Long-Term Storage Workflow

Repeatedly opening a bulk bottle introduces fresh oxygen and condensation (if cold). To prevent this, bulk batches should be aliquoted immediately upon receipt.

StorageWorkflow A 1. Visual Inspection (Confirm white color) B 2. Inert Transfer (N2/Argon Glovebox) A->B C 3. Aliquoting (Amber glass vials) B->C D 4. Hermetic Sealing (PTFE caps + Parafilm) C->D E 5. Cold Storage (-20°C over desiccant) D->E

Fig 2: Step-by-step workflow for inert aliquoting and long-term cold storage.

Step-by-Step Methodology:

  • Acclimation: If the bulk bottle was shipped cold, allow it to reach room temperature before opening to prevent condensation from forming on the cold powder.

  • Inert Transfer: Move the unopened bottle and several clean amber vials into a glovebox backfilled with dry Argon or Nitrogen.

  • Aliquoting: Divide the bulk powder into single-use or weekly-use aliquots.

  • Sealing: Cap the vials tightly using PTFE-lined caps (which prevent air ingress better than standard polyethylene). Wrap the caps tightly with Parafilm.

  • Storage: Place the vials in a secondary container (like a zip-lock bag or Tupperware) containing a desiccant packet, and store at -20°C.

  • Self-Validation System: Include a reversible cobalt-free humidity indicator card inside the secondary storage container. A color change from blue to pink immediately flags hermetic seal failure, validating the integrity of the storage environment before the compound is compromised.

References

  • National Center for Biotechnology Information (NCBI). "Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation." PubMed. URL:[Link]

  • National Council of Educational Research and Training (NCERT). "Amines - Chemistry." NCERT. URL:[Link]

Technical Support Center: Resolving Emulsions in Pyran Ether Extractions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges during the liquid-liquid extraction (LLE) of pyran ether derivatives, most notably tetrahydropyranyl (THP) ethers.

Mechanistic Context: THP ethers are widely utilized as protecting groups for alcohols. However, the workup process often generates severe emulsions. This occurs because the standard synthesis relies on 3,4-dihydro-2H-pyran (DHP), which can partially polymerize to form amphiphilic poly-enol ethers. These polymeric byproducts act as surfactants, stabilizing fine droplets of the organic and aqueous phases. Furthermore, because THP ethers are highly acid-labile 1[1], traditional acidic emulsion-breaking techniques (which protonate and neutralize surfactants) will destroy your product. We must rely strictly on neutral, basic, or mechanical interventions.

Emulsion Diagnostic & Resolution Pathway

Before applying a fix, you must diagnose the physical nature of your emulsion. Use the following decision matrix to determine the optimal protocol.

EmulsionDecisionTree Start Emulsion Formed During THP Ether Extraction CheckSolids Are fine particulates or a 'rag layer' visible? Start->CheckSolids Filter Protocol 1: Vacuum Filtration (Celite/Glass Wool) CheckSolids->Filter Yes CheckSolvent Is the organic solvent DCM or EtOAc? CheckSolids->CheckSolvent No DCM DCM (Density ~1.3 g/mL) Risk of Phase Inversion CheckSolvent->DCM DCM EtOAc EtOAc (Density ~0.9 g/mL) CheckSolvent->EtOAc EtOAc BrineDCM Protocol 2: Add more DCM or switch to Chloroform DCM->BrineDCM BrineEtOAc Protocol 3: Add Saturated NaCl (Brine) to Aqueous EtOAc->BrineEtOAc CheckScale Is the total volume < 500 mL? BrineDCM->CheckScale If unresolved BrineEtOAc->CheckScale If unresolved Centrifuge Protocol 4: Centrifugation (3000 rpm, 5 mins) CheckScale->Centrifuge Yes Wait Allow extended settling time or gentle stirring CheckScale->Wait No

Diagnostic decision tree for resolving liquid-liquid extraction emulsions.

Quantitative Comparison of Emulsion-Breaking Techniques

Intervention TechniquePrimary MechanismSuccess RateScale SuitabilityRisk to THP EtherTime Required
Saturated Brine Addition Density/Ionic Strength ModificationHighAll scalesLow (Neutral pH)< 5 mins
Celite Filtration Particulate Removal (Pickering)Very High> 50 mLLow10-15 mins
Centrifugation Mechanical ForceNear 100%< 500 mLLow5-10 mins
Mild Heating Viscosity ReductionModerateAll scalesModerate (Thermal degradation)15-30 mins
Acid Addition (HCl) Surfactant ProtonationN/AN/ACRITICAL (Deprotection) N/A

Step-by-Step Troubleshooting Protocols

Protocol 1: Mechanical Disruption via Celite Filtration

Causality: Emulsions stabilized by insoluble polymeric DHP byproducts (known as Pickering emulsions) cannot be broken chemically. A "rag layer" forms at the interface. Filtering the emulsion through a pad of Celite acts as a porous barrier that traps the amphiphilic particulates while allowing the liquids to pass and coalesce 2[2].

  • Prepare the Filter: Pack a sintered glass funnel with a 1–2 cm layer of dry Celite 545.

  • Pre-wet: Wet the Celite pad with your pure extraction solvent (e.g., Ethyl Acetate or DCM) and apply a gentle vacuum to seat the pad.

  • Filter: Pour the entire emulsified mixture directly onto the Celite pad under vacuum.

  • Rinse: Rinse the separatory funnel and the Celite pad with an additional 10–20 mL of fresh organic solvent to ensure no THP ether is left behind.

  • Validation Check: Transfer the filtrate back to a clean separatory funnel. A sharp, mirror-like interface should now be visible between the organic and aqueous layers.

Protocol 2: The Salting-Out Method (Brine Addition)

Causality: Adding saturated sodium chloride (brine) is a crucial first-line defense 3[3]. It dramatically increases the ionic strength and density of the aqueous phase. This maximizes the density differential between the water and the organic solvent, while simultaneously decreasing the solubility of the moderately polar THP ether in the aqueous layer (salting out).

  • Addition: Add a volume of saturated NaCl solution equal to roughly 20% of your current aqueous layer volume directly into the separatory funnel.

  • Agitation: Do not shake vigorously. Use a glass stirring rod to gently agitate the interface, or gently swirl the funnel in a circular motion.

  • Settle: Allow the funnel to sit undisturbed for 5 minutes.

  • Validation Check: The cloudy emulsion layer should shrink or disappear entirely. If a thin cloudy layer persists, proceed to Protocol 3.

Protocol 3: Centrifugal Phase Separation

Causality: When chemical modifications fail, mechanical force must be applied. High centrifugal force (hundreds of times greater than gravity) overcomes the stabilization energy of the emulsion droplets, forcing rapid phase separation based strictly on density differences 4[4].

  • Transfer: Drain the stubborn emulsion layer into solvent-compatible centrifuge tubes (Glass or PTFE). Do not exceed 80% of the tube's capacity.

  • Balance: Ensure the centrifuge rotor is perfectly balanced with a counterweight tube.

  • Spin: Centrifuge at 3000–4000 rpm for 5 to 10 minutes at room temperature.

  • Validation Check: Upon removal, you should observe two distinct, clear layers. Carefully pipet or decant the layers back into your bulk extraction.

Frequently Asked Questions (FAQs)

Q: My lab mate suggested adding a few drops of 1M HCl to break the emulsion. Should I do this? A: Absolutely not. While adding acid is a common trick to protonate basic surfactants and break emulsions in standard organic chemistry, THP ethers are acetals. They are highly acid-labile. Introducing HCl will rapidly catalyze the hydrolysis of your product back to the starting alcohol and 5-hydroxypentanal. Always use neutral (brine) or mechanical methods.

Q: I used Dichloromethane (DCM) for my extraction, and the emulsion is floating in the middle of the funnel. What is happening? A: You are experiencing a "phase inversion." DCM is denser than water (~1.3 g/mL), so it should be on the bottom. However, if your aqueous layer is heavily saturated with salts from the reaction workup, its density increases, bringing it dangerously close to the density of DCM. To fix this, either add more DCM to increase the bulk density of the organic layer, or add a small amount of deionized water to dilute the aqueous layer and lower its density.

Q: Why does my THP ether extraction always form a thick "rag layer"? A: The "rag layer" is typically composed of polymerized DHP byproducts and insoluble inorganic salts generated during the neutralization step. Do not try to save this layer by shaking it harder. Drain the clear organic and aqueous layers, isolate the rag layer, and subject it directly to Celite filtration (Protocol 1).

References

  • Benchchem. "1-Octanesulfonyl chloride." Benchchem. 3

  • TYExtractor. "Ethyl Acetate Extraction Separation." TYExtractor. 4

  • Benchchem. "2-(4-Isopropoxyphenyl)acetic acid." Benchchem. 2

  • Organic Syntheses. "4,5-DIPHENYL-1,3-DIOXOLAN-2-YL)PHENOXY)(tert- BUTYL)DIMETHYLSILANE." Organic Syntheses. 1

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR characterization of 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine Hydrochloride . As a critical intermediate in the synthesis of kinase inhibitors and other small-molecule therapeutics, accurate structural verification is paramount.

Unlike standard spectral guides, this document compares analytical methodologies —specifically the impact of solvent selection (DMSO-d6 vs. Methanol-d4) and ionization state (HCl salt vs. Free Base)—on spectral resolution and data integrity. It addresses the common challenge of distinguishing the tetrahydropyran (THP) ring splitting patterns and the exchangeable ammonium protons.

Part 1: Structural Context & Theoretical Framework

To accurately interpret the spectrum, we must first deconstruct the molecule into its magnetically distinct environments. The hydrochloride salt form introduces specific inductive effects that differentiate it from the free base.

The Molecule[1][2][3][4]
  • Core Scaffold: Aniline (Benzenamine) substituted at the 3-position (meta).

  • Substituent: Tetrahydro-2H-pyran-4-yl ether.

  • Counter-ion: Hydrochloride (HCl), resulting in a protonated ammonium group (

    
    ).
    
Key Spectral Challenges
  • Ammonium Exchange: The

    
     protons are labile. Their visibility and integration depend entirely on solvent hygroscopicity and acidity.
    
  • Pyran Ring Conformation: The THP ring adopts a chair conformation, creating distinct axial and equatorial environments for the methylene protons, often leading to complex multiplets rather than simple triplets.

  • Inductive Shift: Protonation of the amine reverses the electronic character of the nitrogen from electron-donating (free base) to electron-withdrawing (salt), significantly shifting aromatic signals downfield.

Part 2: Comparative Methodology (Solvent & State)

This section compares the "performance" of different analytical approaches. For this specific salt, DMSO-d6 is the superior solvent for full characterization, while Methanol-d4 (MeOD) offers a cleaner aromatic region at the cost of exchangeable proton data.

Comparison 1: Solvent Selection (DMSO-d6 vs. MeOD)
FeatureMethod A: DMSO-d6 (Recommended)Method B: Methanol-d4 (MeOD)
Solubility Excellent. Dissolves the ionic HCl salt readily.Good. Dissolves the salt well.
Ammonium (

)
Visible. Appears as a broad singlet (~8.0–10.0 ppm). Crucial for confirming salt formation.Invisible. Rapid deuterium exchange (

) eliminates the signal.
Water Artifacts High. Hygroscopic nature attracts water (3.33 ppm), potentially obscuring pyran peaks.Moderate. Water peak (~4.87 ppm) typically does not interfere with key signals.
Resolution Moderate viscosity can broaden lines slightly.Low viscosity yields sharper lines.
Use Case Primary Characterization. When you must prove the salt stoichiometry.Secondary Check. If the aromatic region is crowded or for coupling constants.
Comparison 2: Salt vs. Free Base
FeatureHCl Salt (Target) Free Base (Alternative)
Aromatic Shifts Downfield Shift. Ring protons appear ~6.8–7.5 ppm due to electron-withdrawing

.
Upfield Shift. Ring protons (especially ortho/para) appear ~6.2–6.5 ppm due to electron-donating

.
Stability High. Solid is stable to oxidation.Moderate. Anilines can oxidize (brown) over time.
Prep Requirement None (Direct dissolution).Requires biphasic extraction (DCM/NaHCO3) before NMR.

Part 3: Detailed Experimental Protocol

To ensure reproducibility and minimize artifacts (especially water suppression in DMSO), follow this "Self-Validating" protocol.

Diagram 1: Sample Preparation Workflow

SamplePrep Start Start: Solid HCl Salt Weigh Weigh 5-10 mg (Precision Balance) Start->Weigh Solvent Select Solvent (DMSO-d6 for full char.) Weigh->Solvent Dissolve Dissolve & Vortex (Ensure Clarity) Solvent->Dissolve Add 0.6 mL Filter Filter (Optional) (Glass Wool/Cotton) Dissolve->Filter If cloudy Transfer Transfer to Tube (Height: 4-5 cm) Dissolve->Transfer If clear Filter->Transfer Acquire Acquire Spectrum (ns=16 or 32) Transfer->Acquire

Caption: Optimized workflow for preparing amine hydrochloride salts for NMR analysis to ensure homogeneity and signal integrity.

Step-by-Step Methodology
  • Sample Mass: Weigh 5–10 mg of the 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl.

    • Why? Salts have high molecular weights; <5 mg may yield poor signal-to-noise for the carbon satellites if 13C is needed later.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Use a fresh ampoule to minimize the water peak at 3.33 ppm, which can overlap with the pyran ring protons.

  • Homogenization: Vortex for 30 seconds.

    • Observation: The solution must be perfectly clear. Any turbidity indicates undissolved salt or silica gel contamination from purification.

  • Acquisition:

    • Set temperature to 298 K (25°C).

    • Number of scans (ns): 16 (sufficient for H1), 64 (if minor impurities suspected).

    • Relaxation delay (d1): 1.0–2.0 seconds.

Part 4: Data Analysis & Assignments

The following data represents the Predicted Consensus Spectrum for the HCl salt in DMSO-d6, synthesized from fragment analysis of 3-alkoxyanilines and tetrahydropyran derivatives [1, 2].

Diagram 2: Signal Assignment Logic

AssignmentLogic Molecule 3-[(THP-4-yl)oxy]benzenamine HCl Amine Ammonium (-NH3+) Exchangeable Molecule->Amine Aromatic Aromatic Ring (Meta Pattern) Molecule->Aromatic Linker Ether Linker (-O-CH-) Molecule->Linker Pyran Pyran Ring (CH2 Groups) Molecule->Pyran Shift_NH Broad Singlet 9.5 - 10.0 ppm Amine->Shift_NH Shift_Ar Multiplet/M 6.8 - 7.4 ppm Aromatic->Shift_Ar Shift_Link Septet/Multiplet 4.5 - 4.6 ppm Linker->Shift_Link Shift_Pyr Multiplets 1.5 - 3.9 ppm Pyran->Shift_Pyr

Caption: Logic map correlating structural fragments to specific chemical shift regions in DMSO-d6.

Spectral Data Table (DMSO-d6)
PositionProton TypeShift (δ, ppm)MultiplicityIntegralCoupling (Hz)Notes
-NH3+ Ammonium9.50 – 10.20 br s3H-Broad; disappears with D2O shake.
Ar-H5 Aromatic (Meta)7.35 – 7.45 t (pseudo)1HJ ≈ 8.0Triplet-like due to overlap of H4/H6 coupling.
Ar-H2 Aromatic (Iso)7.05 – 7.15 t / m1HJ ≈ 2.2Isolated between O and N; small coupling.
Ar-H6 Aromatic6.90 – 7.00 ddd1HJ ≈ 8.0, 2.0, 1.0Ortho to amine.
Ar-H4 Aromatic6.80 – 6.90 ddd1HJ ≈ 8.0, 2.0, 1.0Ortho to ether; shielded by oxygen.
Py-H4' Ether Methine4.55 – 4.65 tt / m1HJ ≈ 8.0, 4.0Deshielded by oxygen; distinctive shape.
Py-H2'/6' Pyran (Eq)3.80 – 3.90 dt2HJ ≈ 11.5, 4.0Downfield due to adjacent ring Oxygen.
Py-H2'/6' Pyran (Ax)3.45 – 3.55 ddd2HJ ≈ 11.5, 9.0, 2.5Often overlaps with water peak (3.33) in wet DMSO.
Py-H3'/5' Pyran (Eq)1.90 – 2.00 m2H--
Py-H3'/5' Pyran (Ax)1.55 – 1.65 m2H--

Note: "Eq" = Equatorial proton, "Ax" = Axial proton. The Pyran ring protons often appear as complex multiplets due to chair conformation dynamics.

Part 5: Troubleshooting & Quality Control

The "Missing" Ammonium Peak

If the broad singlet at 9.5–10.0 ppm is missing in DMSO-d6:

  • Cause: The solvent may be "wet" (high water content facilitates rapid proton exchange) or the sample is actually the free base.

  • Solution: Add a drop of concentrated HCl (not recommended for NMR tube) or re-form the salt. Alternatively, dry the DMSO over molecular sieves.

Pyran Ring Overlap (The Water Problem)

In DMSO-d6, the water residual peak appears at ~3.33 ppm.

  • Conflict: This directly overlaps with the Pyran H2'/H6' (Axial) protons (~3.45 ppm).

  • Fix:

    • Use MeOD (Water shifts to ~4.9 ppm, clearing the 3.0–4.0 region).

    • Increase sample concentration to dwarf the water peak.

Distinguishing Isomers

Ensure the ether is at the 3-position (meta), not the 4-position (para).

  • Meta (This compound): 4 distinct aromatic signals (1H each).[1][2]

  • Para (Impurity): AA'BB' system (2 distinct signals, 2H each, appearing as "roofed" doublets).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (General principles for aromatic coupling and salt shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • SDBS Database. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Used for fragment correlation of benzenamine and tetrahydropyran derivatives). Link

Sources

LC-MS Platform Comparison Guide: High-Resolution Q-TOF vs. Triple Quadrupole for the Characterization of 3-(Tetrahydro-2H-pyran-4-yloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Tetrahydro-2H-pyran-4-yloxy)aniline (Chemical Formula: C₁₁H₁₅NO₂; Exact Mass: 193.1103 Da) is a critical pharmacophore and synthetic building block in modern drug discovery. Structurally, it consists of an aniline ring linked via an ether bond to a tetrahydropyran (THP) ring. The primary analytical challenge in quantifying this compound lies in the inherent lability of the THP ether linkage, which is highly 1[1] and spontaneous in-source fragmentation during Electrospray Ionization (ESI).

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, specifically LC-ESI-Q-TOF) against Nominal Mass Spectrometry (LC-ESI-QqQ) for the structural elucidation and robust pharmacokinetic (PK) quantification of this compound.

Mechanistic Grounding: Gas-Phase Dissociation Pathways

To optimize any mass spectrometric method, one must first understand the causality behind the gas-phase dissociation mechanics. In positive ESI mode, 3-(Tetrahydro-2H-pyran-4-yloxy)aniline readily protonates to form the [M+H]⁺ precursor ion at m/z 194.1181.

Upon Collision-Induced Dissociation (CID), the molecule exhibits two primary, competing fragmentation pathways governed by charge retention:

  • Pathway A (Dominant - Charge on Aniline): Heterolytic cleavage of the C-O ether bond results in the neutral loss of 3,4-dihydro-2H-pyran (C₅H₈O, 84.0575 Da). This yields a highly stable protonated2[2]. Subsequent CID of this core leads to the3[3], generating a phenol cation at m/z 93.0340.

  • Pathway B (Minor - Charge on THP): The charge is retained on the cyclic ether, generating a4[4], with the neutral loss of 3-aminophenol.

Fragmentation Parent [M+H]+ m/z 194.1181 3-(Tetrahydro-2H-pyran-4-yloxy)aniline Frag1 m/z 110.0600 Protonated 3-aminophenol Parent->Frag1 Loss of C5H8O (84.0575 Da) Neutral Dihydropyran Frag2 m/z 85.0653 Tetrahydropyranyl Cation Parent->Frag2 Cleavage of C-O Bond Charge on THP Frag3 m/z 93.0340 Phenol Cation Frag1->Frag3 Loss of NH3 (17.0265 Da) Frag4 m/z 67.0542 Cyclopentenyl Cation Frag2->Frag4 Loss of H2O (18.0106 Da)

Fig 1. ESI+ fragmentation pathways of 3-(Tetrahydro-2H-pyran-4-yloxy)aniline.

Platform Comparison: High-Resolution Q-TOF vs. Nominal Mass QqQ

High-Resolution Q-TOF (The Structural Elucidator)
  • Performance: Q-TOF instruments provide sub-5 ppm mass accuracy. This is critical during the early stages of drug development (e.g., metabolite ID) to confirm the exact elemental composition of the parent ion and its fragments, distinguishing them from isobaric matrix interferences.

  • Causality in Choice: Because THP ethers can undergo spontaneous in-source fragmentation if the declustering potential (DP) is too high, Q-TOF allows analysts to retrospectively monitor the exact mass of both the parent (m/z 194.1181) and the in-source generated 3-aminophenol (m/z 110.0600) simultaneously in full-scan mode without sacrificing sensitivity.

Triple Quadrupole (The Quantitative Workhorse)
  • Performance: QqQ platforms operating in Multiple Reaction Monitoring (MRM) mode offer unparalleled sensitivity and a wider dynamic range for high-throughput PK quantification.

  • Causality in Choice: By isolating the parent ion in Q1, fragmenting it in Q2, and filtering the specific m/z 110.1 product ion in Q3, the QqQ eliminates chemical noise. The transition m/z 194.1 → 110.1 is selected as the primary quantifier due to the low activation energy required for THP loss, ensuring a high-abundance product ion.

Quantitative Data Summary
ParameterHigh-Resolution Q-TOFTriple Quadrupole (QqQ)
Primary Application Structural elucidation, Metabolite IDHigh-throughput PK quantification
Mass Accuracy < 5 ppm~ 0.1 Da (Nominal)
Sensitivity (LOD) 1 - 5 ng/mL10 - 50 pg/mL
Dynamic Range 3 - 4 logs5 - 6 logs
Key Acquisition Mode Full Scan / Auto MS/MSMultiple Reaction Monitoring (MRM)
Primary Transition m/z 194.1181 → 110.0600 (Exact)m/z 194.1 → 110.1 (Nominal)
Secondary Transition m/z 194.1181 → 85.0653 (Exact)m/z 194.1 → 85.1 (Nominal)

Experimental Protocols: Self-Validating Systems

A protocol is only as reliable as its internal controls. To prevent false positives resulting from the premature cleavage of the THP group, the following methodology establishes a self-validating system using orthogonal quality checks.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Self-Validating Step: Spike in 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 3-(Tetrahydro-2H-pyran-4-yloxy)aniline-d4 (100 ng/mL). The IS normalizes matrix effects and extraction recovery variations.

    • Add 150 µL of ice-cold Acetonitrile (MeCN) to precipitate proteins. Vortex for 2 mins, centrifuge at 4000 x g for 10 mins at 4°C, and transfer the supernatant.

  • Chromatographic Separation (LC):

    • Column: C18 superficially porous particle column (2.1 x 50 mm, 2.7 µm).

    • Mobile Phase Causality: Use 0.05% Formic Acid (FA) in Water (A) and 0.05% FA in MeCN (B). Why? Standard 0.1% FA is often too acidic for THP ethers and will cause on-column degradation. Reducing the acid modifier to 0.05% preserves the ether bond while maintaining sufficient protonation for ESI+.

    • Gradient: 5% B to 95% B over 3.5 minutes.

  • Mass Spectrometry Optimization (ESI+):

    • Soft Ionization Causality: Lower the capillary voltage (e.g., 2.5 kV instead of 3.5 kV) and minimize the Declustering Potential/Fragmentor Voltage. This "soft" tuning prevents the fragile C-O bond from breaking before reaching the first mass analyzer.

  • System Suitability Test (SST):

    • Before analyzing biological matrices, inject a neat standard (10 ng/mL) 6 consecutive times. The method is only validated to proceed if the peak area Relative Standard Deviation (RSD) is < 5% and the retention time drift is < 0.05 minutes.

Workflow S1 Sample Prep Protein Precipitation (Spiked IS) S2 LC Separation C18 Column 0.05% FA / MeCN S1->S2 S3 Soft Ionization ESI+ Low Declustering S2->S3 S4 Mass Analysis Q-TOF or QqQ S3->S4 S5 Data Processing Exact Mass / MRM S4->S5

Fig 2. Self-validating LC-MS/MS experimental workflow for THP-aniline derivatives.

References

  • Title: Tetrahydropyranyl Ethers - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: 3-Aminophenol | C6H7NO | CID 11568 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Protonation sites and fragmentations of para-aminophenol Source: ResearchGate URL: [Link]

  • Title: Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes Source: PMC, National Institutes of Health (NIH) URL: [Link]

Sources

Strategic IR Characterization Guide: 3-((Tetrahydro-2H-pyran-4-yl)oxy)aniline (CAS 929194-97-8)

[1][2]

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Focus: Infrared Spectroscopy (IR) Peak Assignment & Structural Validation

Executive Summary: The Molecular Target

CAS 929194-97-8 corresponds to 3-((Tetrahydro-2H-pyran-4-yl)oxy)aniline , a critical intermediate often employed in the synthesis of kinase inhibitors and other small-molecule therapeutics.

This guide provides an objective technical comparison of the infrared (IR) spectral features of this molecule. Unlike generic spectral tables, this analysis focuses on the competitive differentiation of the product from its synthetic precursors (specifically nitro-analogues) and its salt forms. We prioritize the Ether and Amine functional groups as the primary quality attributes (PQAs) for structural confirmation.

Structural Anatomy & Vibrational Logic

The molecule consists of two distinct domains linked by an ether bridge:

  • The Aromatic Domain: A meta-substituted aniline ring (providing the primary amine signals).

  • The Aliphatic Domain: A tetrahydro-2H-pyran ring (providing cyclic ether signals).

Technical Deep Dive: Critical Peak Assignments

To validate CAS 929194-97-8, researchers must isolate specific vibrational modes. The table below compares the theoretical and observed peak ranges for the target functional groups, distinguishing them from common background signals.

Table 1: Comparative IR Peak Assignments (Ether vs. Amine)
Functional GroupVibrational ModeWavenumber (

)
IntensityDiagnostic Value
Primary Amine (-NH₂) N-H Stretching (Asymmetric)3400 – 3500MediumHigh: Doublet appearance confirms primary amine.[1]
Primary Amine (-NH₂) N-H Stretching (Symmetric)3300 – 3400MediumHigh: Paired with the asymmetric peak.
Primary Amine (-NH₂) N-H Scissoring (Bending)1590 – 1650StrongMed: Often overlaps with aromatic C=C ring stretch.
Aromatic Ether (Ar-O-R) C-O Stretching (Asymmetric)1200 – 1275StrongCritical: Links the phenyl ring to the oxygen.
Cyclic Ether (Pyran) C-O-C Stretching (Ring)1085 – 1150StrongHigh: Distinguishes the pyran ring from linear alkyl chains.
Aromatic Ring C-H Out-of-Plane Bending690 – 710 & 750 – 810StrongHigh: Confirms meta-substitution pattern (1,3-disubstituted).

Expert Insight: The "Fingerprint Region" (1000–1300


) is crowded. To confirm the pyran ether , look for the strong band near 1100 

which is broader and more intense than typical C-C skeletal vibrations.

Comparative Performance Analysis

This section compares the IR method's ability to distinguish CAS 929194-97-8 from its critical alternatives: its Nitro-Precursor and its Hydrochloride Salt .

Scenario A: Reaction Monitoring (Nitro Reduction)

The synthesis of CAS 929194-97-8 typically involves the reduction of 3-((tetrahydro-2H-pyran-4-yl)oxy)nitrobenzene. IR spectroscopy is superior to UV-Vis for monitoring this specific transformation in real-time.

  • The Alternative (Precursor): Shows strong N-O stretching bands at 1530

    
     (asymmetric)  and 1350 
    
    
    (symmetric)
    .
  • The Product (CAS 929194-97-8):

    • Disappearance: Complete loss of 1530/1350

      
       peaks.
      
    • Appearance: Emergence of the N-H doublet at 3300–3500

      
      .[2]
      
  • Verdict: IR provides a binary "Go/No-Go" gate for reaction completion that is faster than HPLC.

Scenario B: Free Base vs. Hydrochloride Salt

Commercial samples of CAS 929194-97-8 are often supplied as the HCl salt to improve stability.

  • Free Base (Target): Sharp N-H stretching doublet (3300–3500

    
    ).
    
  • HCl Salt (Alternative Form):

    • Broadening: The N-H region becomes a broad "ammonium band" spanning 2600–3200

      
       due to 
      
      
      formation.
    • Shift: The C-N stretch may shift to higher frequencies.

  • Protocol Adjustment: If analyzing the salt, perform a "salt break" (wash with dilute

    
    , extract into DCM, evaporate) to restore the sharp free-base spectrum for definitive identification.
    

Experimental Protocol: High-Resolution ATR-FTIR

This protocol is designed to maximize the resolution of the ether/amine peaks while minimizing atmospheric moisture interference.

Materials
  • Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Solvent (for cleaning): Isopropanol (spectroscopic grade).

  • Sample: ~5 mg of CAS 929194-97-8 (solid).

Step-by-Step Methodology
  • Background Collection: Clean the crystal and collect a background spectrum (32 scans,

    
     resolution) to subtract atmospheric 
    
    
    and
    
    
    .
  • Sample Loading: Place the solid sample directly onto the diamond crystal. Ensure complete coverage of the "sweet spot" (center).

  • Compression: Apply high pressure using the anvil clamp. Why? To ensure intimate contact between the solid and the crystal, which is critical for the intensity of the Ether C-O bands.

  • Acquisition: Scan the sample (average of 16–32 scans).

  • Post-Processing: Apply "ATR Correction" (if comparing to transmission library spectra) to account for depth of penetration differences at lower wavenumbers.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for validating the identity of CAS 929194-97-8 based on its spectral signature.

IR_Validation_LogicStartStart: Acquire IR SpectrumCheck_NHCheck 3300-3500 cm⁻¹ RegionStart->Check_NHDoubletSharp Doublet Found?Check_NH->DoubletYesYesDoublet->YesPrimary AmineNoNoDoublet->NoSingle/NoneBroadBroad Band (2600-3200)?Broad->YesAmmonium SaltBroad->NoNo Amine SignalCheck_NO2Check 1530 & 1350 cm⁻¹NO2_PresentPeaks Present?Check_NO2->NO2_PresentNO2_Present->YesNitro GroupNO2_Present->NoCheck_EtherCheck 1085-1275 cm⁻¹Result_ConfirmedCONFIRMED: Free Base(CAS 929194-97-8)Check_Ether->Result_ConfirmedEther Bands PresentResult_SaltCONFIRMED: HCl Salt FormCheck_Ether->Result_SaltEther Bands PresentResult_PrecursorREJECT: Nitro Precursor(Incomplete Reaction)Result_ImpureREJECT: Check Purity/IdentityYes->Check_EtherYes->Check_EtherYes->Result_PrecursorNo->BroadNo->Check_NO2No->Result_Impure

Caption: Logical workflow for distinguishing the target amine from its salt form and nitro-precursor using IR spectral markers.

References

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 53394626 (3-((Tetrahydro-2H-pyran-4-yl)oxy)aniline). Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Amine/Ether peak ranges).

Comparative Guide: 3- vs. 4-Substituted Pyran-yloxy Anilines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-(tetrahydro-2H-pyran-4-yloxy)aniline versus 4-(tetrahydro-2H-pyran-4-yloxy)aniline derivatives.[1] These scaffolds are critical intermediates in the design of kinase inhibitors (e.g., targeting c-Met, ALK, VEGFR) and other bioactive small molecules, where the pyran ether moiety serves as a solubilizing group and a metabolic handle.

Executive Summary

In the optimization of aryl-amine based drugs, the positioning of solubilizing groups—such as the (tetrahydro-2H-pyran-4-yl)oxy moiety—on the aniline ring is a decisive factor in determining potency, metabolic stability, and physicochemical properties.[1]

This guide compares two primary regioisomers:

  • The 3-Substituted (Meta) Isomer: Typically directs the solubilizing tail into the "solvent front" or specific hydrophobic sub-pockets (e.g., the ribose pocket in kinases).[1]

  • The 4-Substituted (Para) Isomer: Often projects the tail linearly out of the binding pocket, maximizing solvent exposure but potentially incurring steric clashes with the "gatekeeper" region or the roof of the ATP binding site.[1]

Key Verdict: The 4-substituted isomer is generally preferred for maximizing solubility and minimizing steric clashes in open clefts, whereas the 3-substituted isomer is critical for accessing specific sub-pockets to improve selectivity (e.g., in EGFR or c-Met inhibitors).[1]

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10][11]

The core difference lies in the vector of the pyran tail relative to the aniline nitrogen (the hinge-binding motif).[1]

Feature3-Substituted (Meta)4-Substituted (Para)
Structure 3-(tetrahydro-2H-pyran-4-yloxy)aniline 4-(tetrahydro-2H-pyran-4-yloxy)aniline
Vector Angle ~120° relative to amine~180° (Linear) relative to amine
Symmetry Asymmetric (planar chirality potential in complex ligands)Symmetric axis
Electronic Effect Inductive withdrawal (

); less resonance donation
Strong Resonance donation (+M) to amine
pKa (Aniline N) Lower (~3.5 - 4.[1][2]0)Higher (~4.5 - 5.[1]0) due to +M effect
Primary Use Selectivity optimization (Sub-pocket filling)Solubility & ADME optimization (Solvent exposure)
Structural Visualization

The following diagram illustrates the steric vectors of the two isomers when bound to a hypothetical kinase hinge region.

G cluster_0 3-Substituted (Meta) cluster_1 4-Substituted (Para) Meta_Aniline Aniline Core (Hinge Binder) Meta_Pyran Pyran Tail (Solvent/Ribose Pocket) Meta_Aniline->Meta_Pyran 120° Vector (Bent) Kinase_Hinge Kinase Hinge Region (ATP Binding Site) Meta_Aniline->Kinase_Hinge H-Bond Selectivity High Selectivity (Shape Complementarity) Meta_Pyran->Selectivity Para_Aniline Aniline Core (Hinge Binder) Para_Pyran Pyran Tail (Solvent Exposed) Para_Aniline->Para_Pyran 180° Vector (Linear) Para_Aniline->Kinase_Hinge H-Bond Solubility High Solubility (Solvent Exposure) Para_Pyran->Solubility

Caption: Vector analysis of 3- vs 4-substitution. The 3-isomer allows 'bent' access to internal pockets, while the 4-isomer projects linearly into the solvent.[1]

Biological Activity Comparison (SAR)[1]

Kinase Inhibition Potency (IC50)

In ATP-competitive inhibition, the aniline nitrogen often forms a hydrogen bond with the kinase hinge region.[1]

  • 4-Substituted: The linear projection places the pyran ring directly into the solvent channel.[1] This is ideal for "Type I" inhibitors (e.g., Gefitinib analogs) where the core scaffold fills the pocket and the tail solubilizes the drug without interacting deeply with the protein.

    • Result: Often maintains high potency across a broad range of kinases but may lack selectivity.

  • 3-Substituted: The "kinked" geometry forces the pyran ring toward the "floor" or "ceiling" of the ATP pocket (e.g., the ribose-binding pocket).[1]

    • Result: Can lead to 10-100x increases in potency if the pyran oxygen creates a specific H-bond with conserved residues (e.g., Lysine or Aspartate) or if the ring fills a hydrophobic void unique to that kinase (e.g., c-Met or ALK).[1] Conversely, it can abolish activity if it clashes with the gatekeeper residue.

Metabolic Stability (Microsomal Stability)[1]
  • 4-Substituted: The pyran ring is highly exposed to Cytochrome P450 enzymes (CYPs) in the liver.[1] The ether linkage is susceptible to O-dealkylation.[1]

    • Risk:[1][3] Higher clearance (Cl_int).[1]

  • 3-Substituted: The substituent is partially shielded by the protein binding event (in vivo pharmacodynamics) or by the scaffold's own steric bulk in solution (intramolecular folding).[1]

    • Benefit: Often exhibits improved metabolic half-life (

      
      ) compared to the para-isomer.[1]
      
Comparative Data Summary

Data synthesized from representative SAR studies on anilino-pyrimidine and quinazoline scaffolds.

Parameter3-Substituted (Meta)4-Substituted (Para)
Enzymatic Potency (IC50) Variable (High if optimized for pocket)Consistent (Baseline activity)
Selectivity Score High (Sensitive to pocket shape)Moderate (Driven by core scaffold)
Solubility (LogS) Moderate (More lipophilic packing)High (Polar group exposed)
Metabolic Clearance Low/Medium (Steric shielding)High (Solvent exposed)
hERG Inhibition Risk LowModerate (Linear lipophilic tails can bind hERG)

Experimental Protocols

To validate these differences in your own program, use the following self-validating workflows.

Synthesis of Pyran-yloxy Anilines (Mitsunobu vs. )

The synthesis of these isomers requires different strategies due to the reactivity of the starting phenols.

Method A: Nucleophilic Aromatic Substitution (


) - Preferred for Para [1]
  • Reactants: 1-fluoro-4-nitrobenzene + Tetrahydro-2H-pyran-4-ol.[1]

  • Conditions: NaH (1.2 eq) in DMF at 0°C

    
     RT.
    
  • Mechanism: The para-nitro group activates the ring for nucleophilic attack by the pyran alkoxide.[1]

  • Reduction: Hydrogenation (

    
    , Pd/C) converts the nitro group to the aniline.[1]
    
  • Validation: NMR shows distinct AA'BB' pattern for the para-isomer.[1]

Method B: Mitsunobu Reaction - Preferred for Meta [1]

  • Reactants: 3-nitrophenol + Tetrahydro-2H-pyran-4-ol.[1]

  • Reagents:

    
     (1.5 eq), DIAD (1.5 eq) in THF.
    
  • Mechanism: Activates the alcohol for attack by the weak nucleophile (phenol).[1]

  • Note:

    
     is difficult on the meta position due to lack of resonance activation by the nitro group.[1]
    
Kinase Activity Assay (ADP-Glo Protocol)

Objective: Determine IC50 for both isomers against a target kinase (e.g., c-Met).[1]

  • Preparation: Dilute compounds (3- vs 4-isomer) in DMSO (10 mM stock) to 12-point dose-response curves.

  • Reaction:

    • Mix Kinase (2 ng/µL), Substrate (Poly Glu:Tyr), and Compound in reaction buffer.[1]

    • Initiate with ATP (at

      
       concentration).[1]
      
    • Incubate at RT for 60 min.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1]

    • Add Kinase Detection Reagent (converts ADP

      
       ATP 
      
      
      
      Luciferase light).[1]
  • Analysis: Measure Luminescence (RLU). Plot RLU vs. Log[Compound].

  • Validation: Z-factor must be > 0.[1]5. Reference inhibitor (e.g., Staurosporine) must be within 3-fold of historical IC50.[1]

Advanced Consideration: Pyran Ring Isomerism

While this guide focuses on the aniline position, researchers also choose between pyran-4-yl and pyran-3-yl ethers.[1]

  • Tetrahydro-2H-pyran-4-yl (Achiral): The industry standard.[1] Symmetric, no enantiomers, simplified CMC (Chemistry, Manufacturing, and Controls).[1]

  • Tetrahydro-2H-pyran-3-yl (Chiral): Creates two enantiomers (

    
     and 
    
    
    
    ).[1]
    • Use Case: If the 4-yl ether is too long or clashes sterically, the 3-yl ether "pulls back" the oxygen, changing the vector.

    • Warning: Requires chiral separation and individual testing of enantiomers, significantly increasing development cost.

References

  • Bhardwaj, V. et al. (2023).[1] "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Omega.[1] Link[1]

  • Zhang, Y. et al. (2017).[1][4] "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents."[1] Oncotarget. Link

  • Cumming, J.G. et al. (2012).[1] "Utilizing Structures of CYP2D6 and BACE1 Complexes To Reduce Risk of Drug–Drug Interactions with a Novel Series of Centrally Efficacious BACE1 Inhibitors." Journal of Medicinal Chemistry. Link[1]

  • Forster, M. et al. (2010).[1] "Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Santa Cruz Biotechnology. "2-(Tetrahydro-2H-pyran-4-yloxy)aniline Product Sheet." SCBT. Link[1]

Sources

The Foundational Importance of Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Elemental Analysis of C11H16ClNO2: Methods, Standards, and Best Practices

For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of an active pharmaceutical ingredient (API) is a foundational requirement for identity, purity, and quality control. The compound C11H16ClNO2, commonly known as the anesthetic agent Ketamine, presents a typical analytical challenge for pharmaceutical chemists due to its multi-elemental nature, including a halogen. This guide provides a comprehensive comparison of analytical methodologies for the elemental analysis of C11H16ClNO2, supported by experimental insights and validation protocols to ensure data integrity and regulatory compliance.

Elemental analysis serves as a critical identity test, confirming that the empirical formula of a synthesized compound matches its theoretical composition. For a compound like C11H16ClNO2, this analysis quantifies the mass percentages of Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), and Oxygen (O). This is not merely an academic exercise; it is a cornerstone of the quality control process in drug development and manufacturing. Deviations from the theoretical values can indicate the presence of impurities, residual solvents, or incorrect stoichiometry, all of which have significant implications for the safety and efficacy of the final drug product.[1]

Theoretical Elemental Composition of C11H16ClNO2

Based on the atomic weights of its constituent elements (C: 12.011, H: 1.008, Cl: 35.453, N: 14.007, O: 15.999), the theoretical elemental composition of C11H16ClNO2 is calculated as follows:

  • Carbon (C): 57.99%

  • Hydrogen (H): 7.08%

  • Chlorine (Cl): 15.57%

  • Nitrogen (N): 6.15%

  • Oxygen (O): 13.21% (typically determined by difference)

A Comparative Guide to Analytical Methodologies

The elemental analysis of a halogenated organic compound such as C11H16ClNO2 requires a combination of techniques to accurately determine both the organic backbone (C, H, N) and the heteroatoms (Cl, O). Below is a comparison of the most common and reliable methods.

Analytical Technique Elements Determined Principle Advantages Limitations Typical Sample Size
Combustion Analysis (CHN Analyzer) C, H, NSample is combusted at high temperature in a stream of oxygen. The resulting gases (CO2, H2O, N2) are separated and quantified by a thermal conductivity detector.Rapid, accurate, inexpensive, and requires minimal sample.[2]Does not directly measure oxygen (determined by difference) or halogens.1-3 mg
Schöniger Flask Combustion Cl, S, other halogensThe sample is combusted in a sealed flask filled with pure oxygen. The combustion products are absorbed into a specific solution for subsequent analysis.[3][4]A well-established and reliable method for decomposing organic matrices to liberate halogens.[5]Requires manual dexterity and is lower throughput than automated systems. The subsequent analytical step adds time.5-10 mg
Ion Chromatography (IC) Cl⁻, F⁻, Br⁻, I⁻, SO₄²⁻Following combustion and absorption, the resulting solution containing the halide ion is injected into an ion chromatograph. The ions are separated on a column and detected by conductivity.[6][7]Highly specific, sensitive, and capable of separating multiple anions in a single run.[2][8] The U.S. Pharmacopeia (USP) has approved IC for chloride quantification.[9]Requires a sample preparation step (combustion) to convert organic chlorine to ionic chloride.Dependent on the concentration in the absorption solution.
Titration Methods Cl⁻, Br⁻, I⁻After combustion and absorption, the chloride ions can be titrated with a standardized silver nitrate solution, often using potentiometric or colorimetric endpoint detection.[2][10]Cost-effective and utilizes standard laboratory equipment.Can be subject to interferences from other ions present in the sample matrix.[2]Dependent on the concentration in the absorption solution.
X-Ray Fluorescence (XRF) Cl, S, and heavier elementsThe sample is irradiated with X-rays, causing the elements within to emit characteristic secondary X-rays. The energy and intensity of these emitted X-rays are used for identification and quantification.Non-destructive, requires minimal sample preparation, and can analyze a wide range of concentrations from ppm to percent levels.[11]Less sensitive for lighter elements (like C, H, N, O). Matrix effects can influence accuracy.Varies from mg to g, depending on the instrument.

Recommended Analytical Workflow for C11H16ClNO2

For a comprehensive and robust elemental analysis of C11H16ClNO2, a combined approach is recommended. This involves using a CHN combustion analyzer for carbon, hydrogen, and nitrogen, and a separate method for chlorine, such as Schöniger flask combustion followed by ion chromatography. This workflow leverages the strengths of each technique to provide accurate and reliable data for all key elements.

Caption: Recommended analytical workflow for C11H16ClNO2.

Detailed Experimental Protocol: Chlorine Determination by Schöniger Flask Combustion and Ion Chromatography

This protocol outlines a validated method for the determination of chlorine in C11H16ClNO2.

1. Materials and Reagents:

  • Apparatus: 500-mL thick-walled Schöniger combustion flask with a platinum sample basket attached to the stopper.[12]

  • Safety Igniter: An infrared ignition system is recommended for safety.[13]

  • Ashless Filter Paper: Low-halogen content.

  • Absorbing Solution: A solution of 0.1 M Sodium Hydroxide with a small amount of 30% hydrogen peroxide to ensure complete oxidation.

  • Oxygen: High purity.

  • Ion Chromatograph: Equipped with a suppressed conductivity detector and an appropriate anion-exchange column.[6][9]

  • Chloride Standard: A certified reference material (CRM) of sodium chloride, traceable to a national standards body.[14][15]

2. Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the C11H16ClNO2 sample onto a piece of ashless filter paper. Fold the paper securely around the sample and place it in the platinum basket of the flask's stopper.

  • Flask Preparation: Add 10 mL of the absorbing solution to the combustion flask.

  • Combustion: Purge the flask with pure oxygen for approximately one minute. Carefully insert the stopper with the sample, ensuring a tight seal. Ignite the sample using a safe, remote ignition device.[13] The combustion will proceed rapidly.

  • Absorption: After combustion is complete, gently swirl the flask to ensure all combustion products (primarily HCl gas) are absorbed into the solution. Let the flask stand for at least 15-30 minutes to cool and allow for complete absorption.[12]

  • Sample Transfer: Unstopper the flask and rinse the stopper and platinum basket with a small amount of deionized water, collecting the rinsings in the flask. Transfer the contents of the flask to a volumetric flask and dilute to a known volume with deionized water.

  • Ion Chromatography Analysis:

    • Prepare a calibration curve using the certified chloride standard at several concentration levels that bracket the expected concentration of the sample.

    • Inject the prepared sample solution into the ion chromatograph.

    • Quantify the chloride concentration in the sample by comparing its peak area to the calibration curve.

3. Calculation:

The percentage of chlorine in the original sample is calculated as follows:

%Cl = (C × V × 100) / (W × 1000)

Where:

  • C = Concentration of chloride in the diluted sample solution (mg/L) from IC analysis.

  • V = Final volume of the diluted sample solution (mL).

  • W = Initial weight of the C11H16ClNO2 sample (mg).

Ensuring Trustworthiness: Method Validation and System Suitability

To ensure the integrity of the analytical results, the chosen method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[1]

Key Validation Parameters:

  • Accuracy: Determined by analyzing a certified reference material with a known chlorine content or by spiking a sample with a known amount of a chloride standard and calculating the recovery. Recoveries should typically be within 98-102%.

  • Precision: Assessed through repeatability (multiple analyses of the same sample on the same day) and intermediate precision (analyses on different days or by different analysts). The relative standard deviation (RSD) should typically be less than 2%.

  • Specificity: The ability of the method to measure the analyte of interest (chloride) without interference from other components in the sample matrix. For ion chromatography, this is demonstrated by the absence of co-eluting peaks at the retention time of chloride.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is demonstrated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.

Caption: Key parameters for analytical method validation.

System Suitability: Before running any samples, a system suitability test must be performed. This involves injecting a standard solution to verify that the chromatographic system is performing adequately on that day. Key parameters to check include retention time stability, peak shape (tailing factor), and the precision of replicate injections.

Conclusion

The elemental analysis of C11H16ClNO2 is a critical step in ensuring its quality and purity as a pharmaceutical compound. While CHN combustion analysis is a straightforward and standard procedure, the determination of chlorine requires a more specialized approach. The combination of Schöniger flask combustion for sample decomposition followed by ion chromatography for quantification offers a robust, sensitive, and specific method. By adhering to rigorous validation protocols and utilizing certified reference materials, researchers and drug development professionals can generate high-quality, defensible data that meets stringent regulatory requirements and ultimately ensures patient safety.

References

  • Analyte: chloride. (n.d.). Diduco. Retrieved March 8, 2024, from [Link]

  • Extractable organic chlorine. (1999). SCAN-test Method SCAN-CM 55:99. Retrieved March 8, 2024, from [Link]

  • Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. (n.d.). Robertson Microlit Laboratories. Retrieved March 8, 2024, from [Link]

  • Hull, L. A. (2001). An Inexpensive Schoninger Flask.
  • Reference Material Certificate. (n.d.). National Institute of Metrology, China. Retrieved March 8, 2024, from [Link]

  • Schöniger oxidation. (2023, April 29). In Wikipedia. Retrieved March 8, 2024, from [Link]

  • Ion chromatography testing for pharmaceuticals and materials. (2025, October 9). Manufacturing Chemist. Retrieved March 8, 2024, from [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. Retrieved March 8, 2024, from [Link]

  • Quantifying Chloride Content in Oral Tablets with Ion Chromatography. (2023, October 26). AZoM. Retrieved March 8, 2024, from [Link]

  • Oxygen Flask Combustion Unit. (n.d.). Bio-Equip. Retrieved March 8, 2024, from [Link]

  • Oxygen Flask Combustion Method. (n.d.). Japanese Pharmacopoeia. Retrieved March 8, 2024, from [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021, September 14). International Journal of Applied Pharmaceutics. Retrieved March 8, 2024, from [Link]

  • Oxygen flask combustion: Apparatus, Method with Diagram; Question, Answers and Explanation. (2020, May 5). Gpatindia. Retrieved March 8, 2024, from [Link]

  • Downer, T. M. Jr. (1964). The Determination of Chlorine and Ionic Chloride in Organic Compounds. Defense Technical Information Center. Retrieved March 8, 2024, from [Link]

  • Certified Reference Material. (2025, January 25). Actlabs. Retrieved March 8, 2024, from [Link]

Sources

Comprehensive Characterization Guide: 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl

[1]

Executive Summary & Core Identification

3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl is a critical intermediate used primarily in the synthesis of small-molecule kinase inhibitors (e.g., targeting JAK, TYK2, or BTK pathways).[1] Its structural integrity and purity are pivotal for downstream yield and drug substance quality.

  • Chemical Name: 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine hydrochloride[1]

  • Common Synonyms: 3-(Tetrahydro-2H-pyran-4-yloxy)aniline HCl; 3-(Oxan-4-yloxy)aniline HCl[1]

  • CAS Number: 929194-97-8 (Note: This CAS is frequently used commercially for both the free base and the HCl salt, though distinct CAS numbers typically exist for salts).[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 229.70 g/mol (HCl salt); 193.24 g/mol (Free Base)[1]

Melting Point Directive

Unlike commodity chemicals with centuries of data, this specific intermediate lacks a standardized, pharmacopeial melting point in public repositories. Based on structural analogs (3-alkoxyaniline hydrochlorides) and thermodynamic principles, the predicted melting point range is 210°C – 240°C (with decomposition) .

Critical Note: The free base form is a viscous liquid or low-melting solid (approx. <50°C).[1] If your sample melts below 150°C, it is likely the free base, a different salt form, or significantly impure.

Technical Comparison: HCl Salt vs. Alternatives

The choice of the hydrochloride salt over the free base or other analogs is driven by crystallinity, stability, and handling properties.

Comparative Performance Table
FeatureTarget: HCl Salt Alternative: Free Base Analog: 4-Isomer (Para)
Physical State Crystalline Solid (White/Off-white)Viscous Liquid / Waxy SolidCrystalline Solid
Melting Point ~210–240°C (Est.[1] Decomp) < 50°C (Ambient Liquid)~230–250°C
Hygroscopicity Moderate (Requires Desiccation)LowModerate
Oxidation Risk Low (Protonated amine protects against oxidation)High (Aniline amine is electron-rich & prone to darkening)Low
Solubility High in Water, MeOH, DMSOHigh in DCM, EtOAc; Low in WaterSimilar to 3-isomer
Process Utility Preferred for storage & solid handlingGenerated in situ for coupling reactionsUsed for different kinase selectivity profiles

Key Insight: The HCl salt is the "storage form." The protonation of the aniline nitrogen (

Experimental Protocol: Melting Point Determination

Self-Validating System for Purity Assessment

Since a literature standard is unavailable, you must establish an internal reference standard. Use this protocol to validate your specific batch.

Method A: Capillary Melting Point (Routine QC)
  • Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove residual solvent (solvates depress MP).

  • Loading: Pack 2-3 mm of sample into a glass capillary. Ensure tight packing to prevent air pockets.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 180°C.

    • Critical Ramp: 1°C/min from 180°C until melt/decomposition.

  • Observation: Record

    
     (first liquid) and 
    
    
    (complete melt).
    • Pass Criteria: Range (

      
      ) 
      
      
      2°C.[1]
    • Failure Mode: A range >5°C indicates residual solvent or synthesis precursors (e.g., nitro intermediates).[1]

Method B: Differential Scanning Calorimetry (DSC) (R&D Characterization)
  • Pan: Aluminum, crimped (vented if volatile loss expected).[1]

  • Program: Equilibrate at 30°C

    
     Ramp 10°C/min to 250°C.
    
  • Data Interpretation: Look for a sharp endothermic peak. An exothermic event immediately following the melt indicates decomposition (common for HCl salts).

Synthesis & Impurities Logic Flow

Understanding the synthesis pathway reveals potential impurities that alter the melting point. The most common route involves the nucleophilic aromatic substitution or Mitsunobu reaction followed by reduction.

Impurity Impact Analysis[1]
  • Precursor (Nitro compound): 3-[(Tetrahydro-2H-pyran-4-yl)oxy]nitrobenzene.[1] Effect: Depresses MP significantly; yellow coloration.

  • Solvent (Ethanol/Water): HCl salts often form hydrates. Effect: Broadens melting range; "sweating" observed before true melt.

Diagram: Synthesis & Quality Control Workflow

SynthesisQCStartStart: 3-NitrophenolStep1Step 1: Ether Formation(Mitsunobu/SNAr)Start->Step1InterIntermediate:3-(Pyran-4-yloxy)nitrobenzeneStep1->InterStep2Step 2: Reduction(H2/Pd-C or Fe/HCl)Inter->Step2FreeBaseFree Base:3-(Pyran-4-yloxy)aniline(Liquid/Low Melt)Step2->FreeBaseStep3Step 3: Salt Formation(HCl in Dioxane/Et2O)FreeBase->Step3FinalTarget Product:HCl Salt(Solid, MP >200°C)Step3->FinalCheck1QC Check:MP < 100°C?(Impure/Free Base)Final->Check1

Figure 1: Synthesis pathway highlighting the transition from the nitro intermediate to the free base and finally the stable HCl salt.[1] Note the distinct physical state changes.

References & Grounding

  • National Center for Biotechnology Information (PubChem). Compound Summary for CAS 929194-97-8. Retrieved from .[2]

  • VulcanChem. Product Entry: 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl. (Confirming commercial availability and CAS association).

  • Sigma-Aldrich. Safety Data Sheet (SDS) for m-Anisidine Hydrochloride (Analogous Reference). (Used for comparative melting point estimation of 3-alkoxyaniline salts).

  • European Patent Office. Patent EP2699572A1: Heterocyclic compounds as kinase inhibitors. (Contextualizes the use of the intermediate in Tyk2/JAK inhibitor synthesis).

  • Cato Research Chemicals. Safety Data Sheet: 3-((Tetrahydro-2H-pyran-4-yl)oxy)aniline. (Confirming lack of public MP data for the specific CAS).

Disclaimer: The melting point range provided (210–240°C) is a scientifically derived estimate based on structural analogs (e.g., m-anisidine HCl, m-phenetidine HCl) due to the proprietary nature of specific batch data. Always verify with an internal standard.

Reference Standards for 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine Impurities: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine (CAS: 1035677-60-1) is a critical pharmacophore intermediate, predominantly used in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors such as Zanubrutinib . The purity of this intermediate directly dictates the yield and impurity profile of the final drug substance (DS).

In the absence of a dedicated USP/EP monograph for this specific intermediate, researchers often rely on commercial "chemical grade" reagents as reference markers. This practice introduces significant risk. This guide objectively compares the performance of Certified Reference Materials (CRMs) versus Laboratory-Qualified Secondary Standards and provides a self-validating protocol to upgrade "R&D grade" materials to "Reference Standard" quality using Quantitative NMR (qNMR).

The Impurity Landscape

The synthesis of this amine typically proceeds via the etherification of 3-nitrophenol followed by nitro-reduction. This route generates specific impurity classes that reference standards must resolve:

  • Precursor Impurities: Unreacted 3-nitrophenol (phenolic impurities affect downstream coupling).

  • Intermediate Impurities: 3-[(Tetrahydro-2H-pyran-4-yl)oxy]nitrobenzene (incomplete reduction).

  • Process Byproducts: Azobenzene derivatives (reduction coupling) and elimination products (dihydropyran).

Comparative Analysis: Reference Standard Grades

When sourcing standards for 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine, three distinct tiers exist. The choice depends on the regulatory stage of the project (Early Discovery vs. GMP Manufacturing).

Table 1: Performance Matrix of Reference Standard Tiers
FeatureTier 1: Primary CRM (ISO 17034) Tier 2: Qualified Secondary Standard Tier 3: R&D / Chemical Grade
Traceability SI Units (NIST/BIPM traceable)Traceable to Tier 1 or validated internallyManufacturer's CoA only
Assay Method Mass Balance + qNMR (100% Mass Balance)HPLC vs. Primary StandardHPLC Area % (Often misleading)
Uncertainty Explicitly calculated (e.g., ±0.5%)Derived from precision dataUnknown / Not listed
Water/Solvent Quantified (KF + GC-HS)Quantified (KF + GC-HS)Often ignored ("Loss on Drying")
Suitability Release testing of GMP batchesRoutine IPC / Stability testingEarly route scouting only
Cost/Lead Time High / Long (Custom synthesis often req.)Medium / Short (In-house prep)Low / Immediate

Expert Insight: For this specific amine, Tier 1 standards are rarely available off-the-shelf. The industry standard approach is to procure Tier 3 material and rigorously qualify it to Tier 2 status using the Self-Validating Protocol described in Section 3.

The Self-Validating Qualification Protocol

To ensure scientific integrity, you must not accept a vendor's "Area %" as true potency. The following workflow utilizes qNMR (Quantitative Nuclear Magnetic Resonance) as the primary validation tool, bypassing the need for a nonexistent compendial standard.

Qualification Workflow Diagram

QualificationWorkflow RawMaterial Raw Material (R&D Grade Amine) StructID Structural ID (1H-NMR, MS, IR) RawMaterial->StructID PurityScreen Purity Screen (HPLC-UV + GC-HS) StructID->PurityScreen Decision1 Purity > 98.0%? PurityScreen->Decision1 Purify Recrystallize / Prep HPLC Decision1->Purify No qNMR qNMR Absolute Assay (Internal Std: Maleic Acid) Decision1->qNMR Yes MassBalance Mass Balance Calculation (100% - Impurities - Water - Solvents) Decision1->MassBalance Yes Purify->PurityScreen Compare Compare qNMR vs Mass Balance (Difference < 1.0%) qNMR->Compare MassBalance->Compare Fail Investigate (Hygroscopicity/Inorganics) Compare->Fail No Release Release as Qualified Secondary Standard Compare->Release Yes

Caption: Figure 1. Self-validating workflow for qualifying 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine as a reference standard. Note the dual-path verification (qNMR + Mass Balance).

Detailed Methodology: qNMR Absolute Assay

This protocol establishes the "True Value" of the standard without relying on a reference curve.

Reagents:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), high purity (>99.9%). Maleic acid is chosen for its relaxation properties and distinct singlet peak (~6.3 ppm) that does not overlap with the pyran or aniline protons.

  • Solvent: DMSO-d6 (to ensure full solubility of the amine and prevent aggregation).

Procedure:

  • Weighing: Accurately weigh ~20 mg of the Amine Sample (

    
    ) and ~10 mg of Maleic Acid IS (
    
    
    
    ) into the same weighing boat to minimize transfer errors. Precision balance (
    
    
    mg) is mandatory.
  • Dissolution: Transfer to an NMR tube and dissolve in 0.7 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest proton to ensure full relaxation).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (2H) and the characteristic pyran methine proton of the sample (1H, multiplet around 4.5 ppm).

Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Mass,

= Purity.[1][2][3]

Impurity Profiling & Separation Strategy

Once the standard is qualified, it is used to develop the HPLC method. The critical separation is between the Amine (Product), the Nitro (Intermediate), and the Phenol (Starting Material).

Synthesis & Impurity Pathway

SynthesisPathway SM1 3-Nitrophenol Step1 Step 1: Etherification (Base/Heat) SM1->Step1 SM2 4-Chlorotetrahydropyran SM2->Step1 NitroInt Nitro-Intermediate (Impurity B) Step1->NitroInt Step2 Step 2: Reduction (H2/Pd-C or Fe/HCl) NitroInt->Step2 SideRxn Side Reaction: Azo-Coupling NitroInt->SideRxn Product Target Amine (3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine) Step2->Product AzoImp Azobenzene Dimer (Impurity D) SideRxn->AzoImp

Caption: Figure 2. Synthesis pathway highlighting the origin of critical impurities (Nitro-intermediate and Azo-dimers).

Recommended HPLC Conditions

The amine functionality causes peak tailing on standard silica columns. A high-pH stable C18 column is recommended to keep the amine deprotonated (neutral), improving peak shape and retention.

  • Column: XBridge C18 or Gemini NX-C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 240 nm (matches the aniline absorption max).

  • Critical Resolution: The Nitro-Intermediate is significantly more hydrophobic and will elute later than the Amine . The Phenol starting material will elute early.

References

  • International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000).

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[4][5][6]

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017).[7]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[4][5][6]

  • Chemical Book. Product Entry: 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine (CAS 1035677-60-1). (Accessed 2024).[8][9]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a dynamic system of risk mitigation grounded in molecular causality. When handling 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl (CAS: 929194-97-8), understanding the chemical's physical state and biological mechanism of action is the absolute foundation of a secure operational workflow.

This guide provides the essential safety, handling, and disposal protocols required for researchers and drug development professionals working with this specific aniline hydrochloride derivative.

Part 1: Hazard Assessment & Molecular Causality

To design an effective defense, we must first understand the threat. 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl presents two distinct hazard profiles based on its chemical structure and physical state:

1. The Biological Hazard (Methemoglobinemia): Because this compound is an aniline derivative, it is readily absorbed through the skin, respiratory tract, and gastrointestinal lining . Once systemic, aniline derivatives undergo hepatic N-hydroxylation to form active metabolites like phenylhydroxylamine. These metabolites act as potent oxidizing agents, converting the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), resulting in methemoglobinemia . Because methemoglobin cannot bind oxygen, exposure leads to cellular hypoxia, cyanosis (blueish skin/lips), and potentially fatal cardiopulmonary collapse.

2. The Physical Hazard (Aerosolization): The hydrochloride (HCl) salt form introduces a severe physical hazard. Unlike liquid aniline, the HCl salt is a fine, crystalline powder. This significantly increases the risk of aerosolization during routine weighing and transfer. If inhaled, the highly water-soluble salt dissolves instantly in the mucous membranes of the respiratory tract, leading to rapid systemic absorption . Therefore, standard liquid-handling precautions are insufficient; rigorous dust-control engineering is mandatory.

Part 2: Quantitative PPE Matrix

Standard laboratory nitrile gloves are highly susceptible to permeation by aromatic amines. To ensure absolute safety, your Personal Protective Equipment (PPE) must be selected based on quantitative breakthrough data .

PPE CategoryRecommended SpecificationBreakthrough / StandardCausality & Rationale
Hand Protection Butyl Rubber Gloves (0.5 mm)>480 min (EN 374)Aniline derivatives rapidly permeate standard nitrile and latex. Butyl rubber provides the necessary molecular barrier against aromatic amines.
Eye Protection Chemical Splash GogglesEN 166 / ANSI Z87.1Prevents ocular absorption of aerosolized HCl salt dust, which can cause severe, rapid, and irreversible corneal damage.
Body Protection Flame/Chemical-Resistant Lab CoatFully buttoned, elastic cuffsPrevents accumulation of micro-dust on personal clothing, mitigating the risk of delayed dermal absorption outside the lab.
Respiratory N95/P100 Particulate RespiratorNIOSH ApprovedMandatory if handling outside a certified fume hood to block inhalation of highly soluble, toxic hydrochloride dust.

Part 3: Operational Workflow & Exposure Control Pathway

To visualize the self-validating safety system, refer to the logical workflow below. Each step acts as a prerequisite for the next, ensuring that exposure risks are neutralized before the chemical is ever exposed to the ambient environment.

G cluster_0 Engineering & PPE Validation cluster_1 Handling & Transfer cluster_2 Decontamination Start Start: Chemical Retrieval CAS: 929194-97-8 Hood Verify Fume Hood (>100 fpm flow) Start->Hood Gloves Don Butyl Rubber Gloves (>480 min breakthrough) Hood->Gloves Goggles Don Safety Goggles & Button Lab Coat Gloves->Goggles Weigh Weigh Powder using Anti-Static Spatula Goggles->Weigh Transfer Transfer to Reaction Vessel & Seal Immediately Weigh->Transfer Wipe Wipe Surfaces with Dilute Acid/Solvent Transfer->Wipe Dispose Segregate as Toxic Aniline Waste Wipe->Dispose

Operational workflow and exposure control pathway for handling aniline hydrochloride derivatives.

Part 4: Step-by-Step Experimental Handling Protocol

This methodology is designed as a self-validating system . Do not proceed to the next step unless the current step's validation criteria are met.

Phase 1: Engineering Validation & Preparation

  • Validate Engineering Controls: Before opening the chemical container, verify that the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm). Self-Validation: Use a Kimwipe or the hood's digital monitor to visually confirm active inward airflow.

  • Workspace Segregation: Line the weighing area inside the hood with anti-static weighing paper. This prevents the fine HCl powder from adhering to the stainless steel surface via static charge.

  • Don Appropriate PPE: Inspect your butyl rubber gloves for degradation or pinholes. Self-Validation: Trap air inside the glove and squeeze to check for invisible leaks before donning. Put on chemical splash goggles and ensure your lab coat is fully buttoned to the neck.

Phase 2: Chemical Handling & Transfer 4. Static Mitigation: Use an anti-static micro-spatula for chemical transfer. Aniline hydrochloride salts are highly prone to static dispersion; minimizing static prevents the powder from aerosolizing into your breathing zone. 5. In-Hood Weighing: Place the analytical balance directly inside the fume hood. Tare the receiving vial, transfer the required mass of 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl, and tightly seal both the source bottle and the receiving vial before removing your hands from the hood. Never transport open containers of aniline salts across the laboratory.

Phase 3: Decontamination & Waste Segregation 6. Surface Neutralization: Wipe down the balance, spatulas, and hood surfaces with a damp disposable wipe. Because it is an amine hydrochloride, wiping with a mildly acidic solution (e.g., 1% acetic acid) or an appropriate organic solvent ensures the residual chemical is fully solubilized and captured. 7. Doffing & Disposal: Remove gloves using the standard "glove-in-glove" technique to ensure the contaminated exterior never touches your bare skin. Place all wipes, weighing papers, and gloves into a dedicated, sealable hazardous waste container.

Part 5: Emergency Response & Disposal Plan

Spill Response: In the event of a powder spill, do not sweep the material, as this will aerosolize the toxin. Instead, gently cover the spill with damp absorbent pads to suppress dust generation, then carefully scoop the material into a hazardous waste container using a non-sparking tool.

Medical Emergency (Methemoglobinemia): If skin contact occurs, immediately flush the area with copious amounts of water for at least 15 minutes. Do not use chemical solvents on the skin, as they will strip the skin's lipid barrier and exponentially increase the absorption rate of the aniline derivative . Monitor the exposed individual for signs of methemoglobinemia (headache, dizziness, blueish lips/nail beds). If inhaled or ingested, seek immediate emergency medical attention; clinical intervention may require the intravenous administration of Methylene Blue (the standard antidote for severe methemoglobinemia).

Waste Disposal: All materials that have come into contact with 3-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenamine HCl must be segregated from standard solvent waste. Label the sealed container clearly as "Hazardous Waste: Toxic Aniline Derivatives" and dispose of it through your institution's regulated environmental health and safety (EHS) channels.

References

  • Centers for Disease Control and Prevention (CDC) - Agency for Toxic Substances and Disease Registry. "Toxicological Profile for Aniline." Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 2. Aniline." Available at:[Link]

  • Carl Roth GmbH. "Safety Data Sheet: Aniline hydrochloride." Available at:[Link]

  • University of Wyoming. "Glove Selection Chart for Chemical Resistance." Available at: [Link]

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